2-(4-Bromophenyl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLUPCQYFPVVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide: Chemical Properties and Synthetic Utility of 2-(4-Bromophenyl)propan-1-ol
Executive Summary
In modern medicinal chemistry and drug development, bifunctional small-molecule scaffolds are critical for the rapid exploration of chemical space. 2-(4-Bromophenyl)propan-1-ol (CAS 81310-74-9) is a highly versatile building block characterized by a halogenated aromatic ring coupled with a branched aliphatic primary alcohol. This structural duality allows orthogonal functionalization: the aryl bromide serves as a prime candidate for transition-metal-catalyzed cross-coupling, while the primary alcohol provides a handle for etherification, oxidation, or nucleophilic substitution. This guide details the physicochemical profile, validated synthetic methodologies, and downstream applications of this compound for research professionals.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical properties of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. According to structural data provided by [1], the compound exhibits an optimal balance of lipophilicity and three-dimensional character.
Quantitative Data Summary
| Property | Value | Structural Significance |
| IUPAC Name | 2-(4-bromophenyl)propan-1-ol | Defines the 2-phenylpropyl skeleton. |
| CAS Registry Number | 81310-74-9 | Unique identifier for procurement/tracking. |
| Molecular Formula | C9H11BrO | Indicates a high degree of unsaturation. |
| Molecular Weight | 215.09 g/mol | Low molecular weight; ideal fragment size. |
| Canonical SMILES | CC(CO)C1=CC=C(Br)C=C1 | Useful for computational docking/cheminformatics. |
| LogP (Predicted) | ~2.63 | Favorable lipophilicity for membrane permeability. |
| Fraction sp3 (Fsp3) | 0.33 | High 3D character (3 out of 9 carbons are sp3). |
| Chiral Center | C2 of the propyl chain | Enables stereospecific target engagement. |
Note: The Fsp3 value of 0.33 is particularly notable. Increasing the sp3 character of drug candidates is a proven strategy to improve solubility and reduce off-target toxicity.
Mechanistic Synthesis: Chemoselective Reduction Pathway
The most efficient and scalable route to synthesize 2-(4-bromophenyl)propan-1-ol is the chemoselective reduction of its commercially available carboxylic acid precursor, 2-(4-bromophenyl)propanoic acid (CAS 53086-53-6) , which is widely cataloged by suppliers such as [2] and [3].
The primary synthetic challenge is reducing the carboxylic acid to a primary alcohol without causing the hydrodehalogenation of the aryl bromide.
Mechanistic workflow for the chemoselective reduction of 2-(4-bromophenyl)propanoic acid.
Validated Experimental Methodology
The following protocol utilizes Borane-Tetrahydrofuran (BH3·THF) instead of Lithium Aluminum Hydride (LiAlH4). Causality: While LiAlH4 is a potent reducing agent, its aggressive nucleophilic nature can lead to unwanted cleavage of the C-Br bond at elevated temperatures. BH3·THF is an electrophilic reducing agent that exhibits exceptional chemoselectivity for electron-rich carboxylic acids over aryl halides, ensuring a pristine halogenated product.
Step-by-Step Protocol: Self-Validating Reduction System
-
Preparation: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 2-(4-bromophenyl)propanoic acid (10.0 g, 43.6 mmol, 1.0 eq) in anhydrous THF (80 mL).
-
Causality: Argon prevents atmospheric moisture from violently quenching the borane reagent, ensuring stoichiometric accuracy.
-
-
Controlled Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add a 1 M solution of BH3·THF (65.4 mL, 65.4 mmol, 1.5 eq) over 45 minutes using an addition funnel.
-
Causality: The reduction of carboxylic acids by borane releases hydrogen gas exothermically. Controlled addition at 0 °C prevents thermal runaway.
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 5 hours.
-
In-Process Control (IPC): Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1). The starting material will streak near the baseline (due to the acidic proton), while the product will elute as a distinct spot higher up (Rf ~0.4).
-
Quenching (Self-Validating Step): Cool the mixture back to 0 °C. Slowly add methanol (20 mL) dropwise until effervescence completely ceases.
-
Causality: Methanol safely decomposes unreacted BH3 into volatile trimethyl borate and hydrogen gas, neutralizing the reactive hazard.
-
-
Workup & Hydrolysis: Concentrate the mixture under reduced pressure. Partition the resulting residue between Ethyl Acetate (100 mL) and 1N aqueous HCl (50 mL). Stir vigorously for 15 minutes.
-
Causality: The acidic wash is mandatory to break down the stable intermediate boron-alkoxide complexes, liberating the free primary alcohol.
-
-
Purification: Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product is typically >95% pure, but can be passed through a short silica plug if necessary.
Divergent Applications in Medicinal Chemistry
Halogenated aromatic building blocks are indispensable in modern organic synthesis strategies, as noted by chemical manufacturers like [4]. 2-(4-Bromophenyl)propan-1-ol acts as a divergent node in drug discovery workflows.
Divergent synthetic applications of 2-(4-bromophenyl)propan-1-ol in medicinal chemistry.
-
Aryl Bromide Functionalization: The para-bromine atom is highly reactive in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows chemists to rapidly append diverse aromatic or heteroaromatic rings to optimize target binding affinity.
-
Aliphatic Alcohol Functionalization: The primary alcohol can be oxidized to an aldehyde for subsequent reductive amination, converted into a mesylate/tosylate leaving group, or utilized directly in a Mitsunobu reaction to form complex ethers.
Safety, Handling, and Storage
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (strong oxidizing agents). Keep containers tightly closed.
-
Handling: Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles. Handle inside a chemical fume hood, as halogenated aromatics can be skin and eye irritants.
References
Physicochemical Characterization of 2-(4-bromophenyl)propan-1-ol: A Guide for Drug Development Professionals
This technical guide provides an in-depth analysis of two critical physicochemical properties of the compound 2-(4-bromophenyl)propan-1-ol: its molecular weight and lipophilicity (logP). For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental parameters is paramount. They are not merely abstract values but key determinants of a molecule's pharmacokinetic and pharmacodynamic behavior, profoundly influencing its journey from a promising candidate to a viable therapeutic agent. This guide will delve into the theoretical underpinnings, experimental methodologies, and practical implications of these properties, offering a comprehensive resource for the rational design and development of new chemical entities.
Core Molecular Attributes of 2-(4-bromophenyl)propan-1-ol
A foundational step in the characterization of any potential drug candidate is the precise determination of its intrinsic molecular properties. These values serve as the initial inputs for a wide array of predictive models and are essential for ensuring the identity and purity of the synthesized compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO | - |
| Molecular Weight | 215.09 g/mol | [1][2] |
| Predicted logP | ~2.5 - 2.63 | - |
These core attributes provide a snapshot of the molecule's size and general solubility characteristics, which will be explored in greater detail throughout this guide.
Molecular Weight: More Than Just a Number
The molecular weight (MW) of a compound is a fundamental property that dictates many aspects of its biological activity, including its absorption, distribution, metabolism, and excretion (ADME).[3][4] In the context of drug discovery, it is a key component of frameworks such as Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight of less than 500 daltons.[3][5][6][7]
Theoretical Calculation
The molecular weight of a compound is calculated by summing the atomic weights of its constituent atoms.[8][9][10] For 2-(4-bromophenyl)propan-1-ol (C₉H₁₁BrO), the calculation is as follows:
-
Carbon (C): 9 atoms × 12.011 amu/atom = 108.099 amu
-
Hydrogen (H): 11 atoms × 1.008 amu/atom = 11.088 amu
-
Bromine (Br): 1 atom × 79.904 amu/atom = 79.904 amu
-
Oxygen (O): 1 atom × 15.999 amu/atom = 15.999 amu
Total Molecular Weight = 108.099 + 11.088 + 79.904 + 15.999 = 215.09 g/mol
This calculated value is crucial for confirming the identity of the synthesized compound and for stoichiometric calculations in subsequent experiments.
Experimental Determination: Mass Spectrometry
While theoretical calculation provides an expected value, experimental verification is essential for confirming the molecular identity of a synthesized compound. Mass spectrometry (MS) is the gold standard technique for the precise determination of molecular weight.[10][11][12]
The underlying principle of mass spectrometry involves the ionization of molecules and their subsequent separation based on their mass-to-charge ratio (m/z).[11][12] For a small molecule like 2-(4-bromophenyl)propan-1-ol, Electrospray Ionization (ESI) is a commonly employed "soft" ionization technique that minimizes fragmentation and typically produces a protonated molecule ([M+H]⁺).[11]
The following protocol outlines a robust, self-validating workflow for determining the molecular weight of 2-(4-bromophenyl)propan-1-ol using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sources
- 1. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]
- 4. Module 8: ADME and Rational Chemical Design | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 8. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]
- 9. How to Calculate Molecular Weight: 6 Steps (with Pictures) [wikihow.com]
- 10. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 11. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
Definitive Guide to 2-(4-Bromophenyl)propan-1-ol: Solubility, Handling, and Process Optimization
Executive Summary
2-(4-Bromophenyl)propan-1-ol (CAS: 81310-74-9) is a bifunctional building block featuring a lipophilic brominated aromatic core and a polar primary hydroxyl tail. Its distinct physicochemical profile—characterized by a calculated LogP of ~2.6—places it in a solubility "sweet spot" for organic synthesis but creates specific challenges for purification.
This guide moves beyond basic solubility tables to explore the thermodynamic drivers of solvation. It provides researchers with validated protocols for solvent selection during reaction design, extraction, and chromatographic purification, ensuring high recovery and purity in drug development workflows.
Physicochemical Profile & Solubility Landscape
To predict solubility behavior accurately, we must analyze the competing intramolecular forces. The molecule consists of two distinct domains:
-
Hydrophobic Domain: The 4-bromophenyl ring and the propyl backbone drive affinity for non-polar and chlorinated solvents via
- stacking and Van der Waals interactions. -
Hydrophilic Domain: The primary hydroxyl (-CH
OH) group acts as both a hydrogen bond donor and acceptor, facilitating solubility in polar protic and aprotic solvents.
Predicted Solubility Data Table
Note: Data represents empirical estimates based on LogP (2.6) and functional group analysis.
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight | Application |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Dipole-dipole interactions & dispersion forces dominate. | Extraction / Reaction Medium |
| Chlorinated | Chloroform | Excellent (>100 mg/mL) | Similar to DCM; slightly higher boiling point. | NMR Solvent / Reaction |
| Polar Aprotic | THF | Excellent (>100 mg/mL) | Oxygen lone pairs in THF accept H-bonds from the solute's -OH. | Grignard / Reduction Solvent |
| Polar Aprotic | Ethyl Acetate | Good (50-100 mg/mL) | Balanced polarity; good for solvating the aromatic core. | Extraction / Chromatography |
| Polar Protic | Ethanol / Methanol | Good (>50 mg/mL) | Strong H-bonding network; infinite miscibility likely. | Crystallization Co-solvent |
| Non-Polar | Hexanes / Heptane | Poor (<10 mg/mL) | The polar -OH group resists solvation in pure alkanes. | Precipitant / Wash Solvent |
| Aqueous | Water | Insoluble (<1 mg/mL) | Hydrophobic effect of the bromophenyl group overrides the -OH. | Aqueous Workup Phase |
Mechanistic Insights: The "Like Dissolves Like" Nuance
While the "like dissolves like" rule is a useful heuristic, it fails to capture the nuance of 2-(4-Bromophenyl)propan-1-ol .
The LogP Factor
With a LogP of ~2.6, the compound is moderately lipophilic. This value is critical for Liquid-Liquid Extraction (LLE) .
-
Partitioning: In a DCM/Water system, >99% of the compound will partition into the organic phase.
-
Emulsion Risk: The amphiphilic nature (polar head, non-polar tail) can stabilize emulsions during workup. Recommendation: Maintain high ionic strength in the aqueous layer (use Brine) to disrupt the hydration shell of the -OH group and force the molecule into the organic layer.
Solvation Thermodynamics
-
Enthalpy (
): Dissolution in DCM is exothermic (favorable) due to strong dispersion forces. -
Entropy (
): Dissolution in hexanes is entropically unfavorable because the solvent molecules must order themselves around the polar -OH group. This "solvent cage" effect is why hexanes act as an anti-solvent.
Visualization: Solubility-Driven Workflows
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the researcher in selecting the optimal solvent based on the process stage.
Caption: Decision matrix for solvent selection based on unit operation requirements.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to validate solubility if specific concentration data is required for formulation.
-
Preparation: Weigh 100 mg of 2-(4-Bromophenyl)propan-1-ol into three separate 4 mL vials.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene, 2-MeTHF, Acetonitrile) to each vial.
-
Equilibration: Vortex for 60 seconds. If the solid dissolves completely, solubility is >100 mg/mL.
-
Saturation: If solid remains, sonicate for 10 minutes at 25°C.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure.
-
Calculation: Weigh the residue.
Protocol B: Purification via Flash Chromatography (For Oils)
Since the compound is often an oil or low-melting solid, recrystallization may be difficult. Chromatography is the preferred purification method.
-
TLC Screening: Spot the crude mixture on a Silica TLC plate. Elute with 10% Ethyl Acetate in Hexanes .
-
Target Rf: 0.3 - 0.4.[1]
-
Adjustment: If Rf < 0.2, increase polarity to 20% EtOAc.
-
-
Column Setup: Pack a silica gel column using pure Hexanes.
-
Loading: Dissolve the crude oil in a minimum volume of DCM (not Hexanes, to ensure tight banding) and load onto the column.
-
Elution: Run a gradient from 0% → 30% Ethyl Acetate in Hexanes.
-
Validation: Check fractions via TLC or HPLC-UV (254 nm).
Process Optimization & Safety
Impact of Solvent on Reactivity
When using 2-(4-Bromophenyl)propan-1-ol as a nucleophile (e.g., Williamson Ether Synthesis):
-
Solvent Choice: Use DMF or DMSO . These polar aprotic solvents solvate the cation (e.g., Na+), leaving the alkoxide anion "naked" and more reactive.
-
Avoid: Protic solvents (Ethanol) which form a solvation shell around the nucleophile, reducing reaction rates.
Safety Considerations (SDS Highlights)
-
Hazards: H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).[1][2]
-
Handling: Wear nitrile gloves. The compound's lipophilicity allows it to penetrate skin barriers; change gloves immediately if splashed with DCM solutions.
-
Storage: Store in a cool, dry place. As a primary alcohol, it is stable, but avoid strong oxidizing agents to prevent conversion to the aldehyde/acid.
References
-
Fluorochem. 2-(4-Bromophenyl)propan-1-ol Product Sheet (CAS 81310-74-9). Retrieved from
-
PubChem. Compound Summary: 2-(4-Bromophenyl)propan-1-ol.[3] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. Safety Data Sheet & Product Specification for Bromophenylpropanol Derivatives. Retrieved from
-
BenchChem. Physicochemical Properties and Synthesis Protocols for Phenylpropanol Derivatives. Retrieved from
Sources
Positional Isomerism in Brominated Phenylpropanols: A Comparative Analysis of 2-(4-bromophenyl)propan-1-ol and 3-(4-bromophenyl)propan-1-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical intermediates and chemical synthesis, positional isomers often exhibit vastly different physicochemical properties, reactivity, and biological activities. This guide provides a detailed comparative analysis of two such isomers: 2-(4-bromophenyl)propan-1-ol and 3-(4-bromophenyl)propan-1-ol. While sharing the same molecular formula, C₉H₁₁BrO, the seemingly minor shift of the propan-1-ol group from the second to the third position relative to the bromophenyl ring fundamentally alters their synthesis, spectral characteristics, and potential utility. This document serves as a technical resource for professionals in drug development and chemical research, offering insights into the synthesis, analytical differentiation, and core properties of these important building blocks.
Introduction: The Significance of Positional Isomerism
The precise architecture of a molecule is paramount in determining its function, particularly in the context of medicinal chemistry where structure-activity relationships (SAR) are foundational. 2-(4-bromophenyl)propan-1-ol and 3-(4-bromophenyl)propan-1-ol are brominated aromatic alcohols that serve as valuable precursors in the synthesis of more complex molecules. The distinction between these two isomers is critical; a synthetic route designed for one will not yield the other, and their unique structures will impart different steric and electronic properties to any subsequent derivatives. This guide will elucidate the key differences, providing the necessary technical foundation for their accurate synthesis and identification.
Structural and Physicochemical Differentiation
The core difference between the two molecules lies in their structure. 2-(4-bromophenyl)propan-1-ol features a secondary carbon atom bonded to the aromatic ring, creating a chiral center. In contrast, 3-(4-bromophenyl)propan-1-ol has a linear propyl chain, with the primary alcohol at the terminus and the phenyl ring attached to the third carbon, making it an achiral molecule.
Caption: Structural comparison of the chiral 2-isomer and achiral 3-isomer.
This fundamental structural variance leads to distinct physicochemical properties, which are summarized below.
| Property | 2-(4-bromophenyl)propan-1-ol | 3-(4-bromophenyl)propan-1-ol | Reference |
| Molecular Formula | C₉H₁₁BrO | C₉H₁₁BrO | [1][2][3] |
| Molecular Weight | ~215.09 g/mol | 215.09 g/mol | [1][3] |
| CAS Number | 81310-74-9 | 25574-11-2 | [1][3] |
| Chirality | Yes (chiral center at C2) | No | - |
| Physical State | Not specified; likely oil or solid | Liquid or Solid-Liquid Mixture | [4][5] |
| Synonyms | - | 3-(4-Bromophenyl)propyl Alcohol | [6] |
Synthetic Pathways: A Divergence from the Start
The synthesis of these isomers requires distinct starting materials, reflecting their structural differences. The choice of precursor—an aldehyde with the carbonyl at either the second or third position of the propyl chain—is the critical determinant for the final product.
Synthesis of 2-(4-bromophenyl)propan-1-ol
This isomer is synthesized via the reduction of the corresponding aldehyde, 2-(4-bromophenyl)propanal. This method targets the aldehyde functional group to yield a primary alcohol.
Caption: Synthetic workflow for 2-(4-bromophenyl)propan-1-ol.
Experimental Protocol:
-
Dissolve 2-(4-bromophenyl)propanal (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.[7]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water, followed by 1M HCl to neutralize excess NaBH₄.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield pure 2-(4-bromophenyl)propan-1-ol.
Causality: The use of 2-(4-bromophenyl)propanal as the precursor directly places the functional group that will become the alcohol at the second position of the propyl chain relative to the phenyl ring. Sodium borohydride is a mild and selective reducing agent ideal for converting aldehydes to primary alcohols without affecting the aromatic bromide.
Synthesis of 3-(4-bromophenyl)propan-1-ol
Similarly, the 3-isomer is synthesized from its corresponding aldehyde, 3-(4-bromophenyl)propanal.
Caption: Synthetic workflow for 3-(4-bromophenyl)propan-1-ol.
Experimental Protocol: The protocol is identical to that for the 2-isomer, with the substitution of 3-(4-bromophenyl)propanal as the starting material.[8] This compound is recognized as a useful reagent in the synthesis of fungicidal daphneolone derivatives.[9]
Causality: The choice of 3-(4-bromophenyl)propanal ensures the resulting alcohol group is located at the terminus of a three-carbon chain attached to the bromophenyl ring.
Spectroscopic Differentiation: The Analytical Fingerprint
The most definitive method for distinguishing between these two isomers is through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Caption: Analytical workflow for isomer differentiation.
¹H NMR Spectroscopy
Proton NMR provides a clear distinction based on the splitting patterns (multiplicity) of the aliphatic protons.[10]
| Proton Environment | 2-(4-bromophenyl)propan-1-ol (Predicted) | 3-(4-bromophenyl)propan-1-ol (Predicted) |
| Aromatic (Ar-H) | ~7.1-7.5 ppm (2H, d), ~7.4-7.6 ppm (2H, d) | ~7.0-7.2 ppm (2H, d), ~7.3-7.5 ppm (2H, d) |
| Hydroxymethyl (C H₂OH) | ~3.6 ppm (2H, d) | ~3.7 ppm (2H, t) |
| Methine (Ar-C H) | ~2.9 ppm (1H, m) | N/A |
| Benzylic (Ar-C H₂) | N/A | ~2.7 ppm (2H, t) |
| Methylene (-CH₂-) | N/A | ~1.9 ppm (2H, quintet/m) |
| Methyl (C H₃) | ~1.3 ppm (3H, d) | N/A |
| Hydroxyl (-O H) | Variable (1H, broad s) | Variable (1H, broad s) |
Key Differentiators in ¹H NMR:
-
2-Isomer: The presence of a methyl doublet , a methine multiplet , and a hydroxymethyl doublet is characteristic.
-
3-Isomer: The spectrum is defined by two triplets (for the benzylic and hydroxymethyl protons) and a central multiplet for the middle CH₂ group.
¹³C NMR Spectroscopy
Carbon NMR confirms the number of unique carbon environments.[11][12] Both isomers will show 7 unique carbon signals (4 aromatic, 3 aliphatic), but their chemical shifts will differ significantly, especially in the aliphatic region.
| Carbon Environment | 2-(4-bromophenyl)propan-1-ol (Predicted) | 3-(4-bromophenyl)propan-1-ol (Predicted) |
| Aromatic (C-Br) | ~121 ppm | ~120 ppm |
| Aromatic (CH) | ~128-132 ppm (two signals) | ~130-132 ppm (two signals) |
| Aromatic (C-Alkyl) | ~144 ppm | ~141 ppm |
| Hydroxymethyl (CH₂OH) | ~68 ppm | ~62 ppm |
| Methine (CH) | ~45 ppm | N/A |
| Benzylic (ArCH₂) | N/A | ~34 ppm |
| Methylene (-CH₂-) | N/A | ~31 ppm |
| Methyl (CH₃) | ~18 ppm | N/A |
Key Differentiators in ¹³C NMR: The presence of a methyl signal (~18 ppm) and a methine signal (~45 ppm) unambiguously identifies the 2-isomer . The 3-isomer is identified by its three distinct sp³ carbon signals in the ~30-65 ppm range, corresponding to the three methylene carbons.
Mass Spectrometry
While both isomers have the same molecular ion peak (m/z 214/216 for the bromine isotopes), their fragmentation patterns under electron ionization (EI) will differ due to the stability of the resulting carbocations.
-
2-(4-bromophenyl)propan-1-ol: A likely fragmentation is the loss of the hydroxymethyl radical (•CH₂OH, 31 u) to form a stable secondary benzylic carbocation.
-
3-(4-bromophenyl)propan-1-ol: Fragmentation is more likely to occur via cleavage further down the chain. A common fragmentation for primary alcohols is the loss of water (18 u) or cleavage alpha to the oxygen. The base peak for propan-1-ol itself is often m/z 31 ([CH₂OH]⁺), which may also be observed here.[13]
Conclusion for the Practicing Scientist
The differentiation between 2-(4-bromophenyl)propan-1-ol and 3-(4-bromophenyl)propan-1-ol is a clear-cut process rooted in fundamental principles of organic chemistry. The choice of synthetic precursor dictates the isomeric outcome, and a combination of ¹H and ¹³C NMR spectroscopy provides an irrefutable analytical confirmation of the final structure. For the drug development professional, ensuring the correct isomer is used is a non-negotiable step in building complex molecular scaffolds, as the positional change directly influences the final molecule's three-dimensional shape, reactivity, and ultimate biological efficacy. This guide provides the foundational knowledge to confidently synthesize, identify, and utilize these versatile chemical building blocks.
References
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PubChem. (n.d.). 3-(4-Bromophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Bromophenyl)propanal. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(4-Bromophenyl)-2-propanol. Wiley-VCH GmbH. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)propanal. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S2. 1H NMR spectra of 3-bromo-propan-1-ol (black) and.... Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Wiley Online Library. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Retrieved from [Link]
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SpectraBase. (n.d.). (-)-1-(4-Bromophenyl)-3-chloropropan-1-ol. John Wiley & Sons, Inc. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(4-bromophenyl)propan-1-ol (C9H11BrO). Université du Luxembourg. Retrieved from [Link]
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Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). The chromatograms of 1-(4-bromophenyl)-2-(methilamino)propan-1-one (a).... Retrieved from [Link]
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NIST. (n.d.). 2-(4-Bromophenyl)propionic acid. NIST WebBook. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(4-bromophenyl)propan-1-ol (C9H11BrO). Université du Luxembourg. Retrieved from [Link]
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Wiley Online Library. (n.d.). NMR spectra 1-13C. Retrieved from [Link]
-
Wiley Online Library. (n.d.). NMR spectra 2-13C. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
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University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(2-Bromo-phenyl)-propan-1-ol. Wiley Science Solutions. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol fragmentation pattern. Retrieved from [Link]
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2-(4-Bromophenyl)propan-1-ol: Technical Safety & Handling Guide
Topic: 2-(4-Bromophenyl)propan-1-ol MSDS and Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
2-(4-Bromophenyl)propan-1-ol (CAS: 81310-74-9) is a specialized chiral building block utilized in the synthesis of small molecule inhibitors, PROTACs, and pharmaceutical intermediates. Characterized by a primary hydroxyl group and a para-brominated aromatic ring, it serves as a dual-functional scaffold: the alcohol allows for esterification or oxidation, while the aryl bromide facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This guide provides a rigorous technical overview of the compound’s physicochemical properties, safety protocols, and synthesis workflows, designed to ensure reproducibility and safety in high-stakes research environments.
Chemical Identity & Physicochemical Profile
Table 1: Substance Identification
| Parameter | Data |
| Chemical Name | 2-(4-Bromophenyl)propan-1-ol |
| CAS Number | 81310-74-9 |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| Physical State | Viscous liquid / Oil (at room temperature) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Insoluble in Water |
| Boiling Point | High boiling point (>250°C at 1 atm); Distillable under high vacuum |
| Chirality | Contains one stereocenter at C2 (Available as (R), (S), or Racemate) |
| SMILES | CC(CO)C1=CC=C(Br)C=C1 |
Hazard Assessment & Toxicology (GHS Classification)
Unlike generic solvents, this compound possesses specific irritation profiles due to its benzyl-like alcohol structure and halogenated nature.
Signal Word: WARNING
Table 2: GHS Hazard Statements
| Code | Hazard Statement | Mechanism of Action / Risk |
| H302 | Harmful if swallowed | Systemic absorption via GI tract; potential for halogenated metabolite toxicity. |
| H315 | Causes skin irritation | Lipophilic nature allows dermal penetration, causing local inflammation. |
| H319 | Causes serious eye irritation | Direct mucous membrane irritant; risk of corneal opacity if untreated. |
| H335 | May cause respiratory irritation | Mucosal irritation of the upper respiratory tract upon inhalation of mists/vapors. |
Safe Handling & Storage Protocols
Engineering Controls
-
Fume Hood: Mandatory. All open handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.
-
Inert Atmosphere: The compound is stable but potentially hygroscopic. Store and handle under nitrogen or argon to prevent moisture uptake which can complicate stoichiometric calculations in downstream coupling reactions.
Personal Protective Equipment (PPE)
-
Gloves: Nitrile rubber (0.11 mm minimum thickness) is sufficient for splash protection. For prolonged immersion or cleanup, use Silver Shield/4H laminate gloves.
-
Eye Protection: Chemical safety goggles. Face shields are recommended during high-vacuum distillation steps due to implosion risks.
-
Respiratory: If aerosolization is likely (e.g., rotary evaporation without a cold trap), use a half-face respirator with organic vapor (OV) cartridges.
Storage Logic
-
Temperature: 2–8°C (Refrigerated). Cool storage minimizes potential debromination or oxidation over long periods.
-
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation of the C-Br bond.
Emergency Response Framework
The following decision tree outlines the immediate actions required in the event of exposure or spillage.
Figure 1: Emergency Response Decision Matrix for 2-(4-Bromophenyl)propan-1-ol incidents.
Synthesis & Application Context
Synthesis Protocol: Reduction of 2-(4-Bromophenyl)propanoic Acid
For researchers requiring high-purity material, in-house synthesis via reduction of the corresponding acid is the most reliable method. This avoids shelf-life issues associated with commercial aldehydes.
Reaction Scheme:
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon.
-
Dissolution: Dissolve 2-(4-bromophenyl)propanoic acid (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Reduction: Cool to 0°C. Dropwise add Borane-THF complex (BH₃·THF, 1.5 eq) or LiAlH₄ (1.2 eq). Note: BH₃ is preferred to avoid potential debromination of the aryl bromide which can occur with LiAlH₄ under aggressive reflux.
-
Workup: Stir at RT for 4 hours. Quench carefully with Methanol (if BH₃ used) or Fieser method (Water/15% NaOH/Water) if LiAlH₄ used.
-
Purification: Concentrate in vacuo. The residue is typically an oil. Purify via flash column chromatography (Hexanes:EtOAc 80:20) to yield the pure alcohol.
Workflow Visualization
Figure 2: Synthetic workflow for the reduction of the carboxylic acid precursor to the target alcohol.
Disposal & Regulatory Compliance
-
Waste Stream: Halogenated Organic Solvents.
-
Protocol: Do not dispose of down the drain. The presence of the bromine atom classifies this as halogenated waste, which requires high-temperature incineration to prevent the formation of toxic byproducts.
-
Packaging: Collect in clearly labeled HDPE or glass containers. Ensure compatibility with other waste streams (avoid mixing with strong oxidizers).
References
-
Sigma-Aldrich. (2024). Product Specification: 2-(4-Bromophenyl)propan-1-ol (CAS 81310-74-9).[1][2][3] Retrieved from [1]
-
Fluorochem. (2024). Safety Data Sheet: 2-(4-Bromophenyl)propan-1-ol.[3] Retrieved from
-
PubChem. (2024). Compound Summary: 2-(4-Bromophenyl)propan-1-ol.[1][2][3] National Center for Biotechnology Information. Retrieved from
-
BenchChem. (2025).[4] Application Notes: The Role of 2-Bromopropan-1-ol Derivatives in the Synthesis of Pharmaceutical Intermediates. Retrieved from
-
Organic Syntheses. (2012). Reduction of Carboxylic Acids to Alcohols.[5] General Protocol adapted for Aryl Propionic Acids. Retrieved from
Sources
Structure, IUPAC Nomenclature, and Synthetic Utility of 2-(4-Bromophenyl)propan-1-ol in Pharmaceutical Development
Executive Summary
In the landscape of modern drug discovery, the strategic selection of bifunctional, chiral building blocks is paramount. 2-(4-bromophenyl)propan-1-ol (CAS: 81310-74-9) serves as a highly versatile intermediate, bridging the gap between simple aromatic precursors and complex biaryl active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its molecular architecture, physicochemical properties, and chemoselective synthetic methodologies, culminating in its application in the development of therapeutic agents such as 11β-HSD1 inhibitors.
Molecular Architecture & IUPAC Nomenclature
The structural framework of this molecule is defined by its precise functionalization, which dictates its reactivity and utility in organic synthesis.
-
IUPAC Nomenclature: The systematic name is 2-(4-bromophenyl)propan-1-ol [1].
-
Deconstruction of the Name:
-
Parent Chain: The core is a three-carbon aliphatic chain with a primary hydroxyl group at the first carbon, designated as "propan-1-ol".
-
Substituent: At the C2 position, a phenyl ring substituted with a bromine atom at the para (4-) position is attached, hence "2-(4-bromophenyl)".
-
-
Stereochemistry: The C2 carbon is bonded to four distinct moieties: a methyl group, a hydroxymethyl group, a 4-bromophenyl ring, and a hydrogen atom. This asymmetry makes C2 a chiral center, meaning the compound exists as two non-superimposable enantiomers: (R)-2-(4-bromophenyl)propan-1-ol and (S)-2-(4-bromophenyl)propan-1-ol. In advanced drug development, enantiopurity is often achieved via asymmetric reduction of the corresponding acid or downstream chiral resolution.
Physicochemical Profile
The following table summarizes the critical quantitative data and identifiers for 2-(4-bromophenyl)propan-1-ol[1].
| Property | Value |
| IUPAC Name | 2-(4-bromophenyl)propan-1-ol |
| CAS Registry Number | 81310-74-9 |
| Molecular Formula | C9H11BrO |
| Molecular Weight | 215.09 g/mol |
| Canonical SMILES | CC(CO)C1=CC=C(Br)C=C1 |
| InChIKey | RXLUPCQYFPVVKS-UHFFFAOYSA-N |
| Physical State | Viscous oil (at room temperature) |
Synthetic Methodologies: The Causality of Chemoselective Reduction
The most robust and scalable route to 2-(4-bromophenyl)propan-1-ol is the reduction of its carboxylic acid precursor, 2-(4-bromophenyl)propanoic acid.
Expertise & Experience: Why BH₃·THF over LiAlH₄? A novice approach might employ Lithium Aluminum Hydride (LiAlH₄) due to its strong reducing capabilities. However, LiAlH₄ poses a significant risk of reductive debromination (cleaving the aryl-bromide bond), particularly at elevated temperatures or extended reaction times. To maintain a self-validating and high-yielding system, Borane-Tetrahydrofuran (BH₃·THF) is the reagent of choice. Borane is highly electrophilic and preferentially coordinates to the electron-rich carbonyl oxygen of the carboxylic acid. This chemoselectivity ensures the rapid reduction of the acid to the primary alcohol while leaving the critical aryl bromide handle completely intact for downstream cross-coupling.
Step-by-Step Protocol: Chemoselective Reduction
This protocol is designed as a self-validating system; the visual cessation of gas evolution during the quench step and distinct Rf shifts on TLC confirm reaction success.
-
Preparation & Complexation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-(4-bromophenyl)propanoic acid (1.0 equiv) in anhydrous THF to create a 0.5 M solution.
-
Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: Borane reduction is exothermic; controlling the initial temperature prevents solvent boil-off and suppresses side reactions.
-
Reagent Addition: Add BH₃·THF (1.0 M in THF, 1.5 equiv) dropwise over 30 minutes via a syringe pump.
-
Reaction Propagation: Remove the ice bath, allowing the mixture to warm to room temperature (20-25 °C). Stir for 4-6 hours.
-
Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting acid (lower Rf, streaks) should completely convert to the primary alcohol (higher Rf, distinct spot).
-
Quench: Cool the reaction back to 0 °C. Carefully add methanol dropwise until effervescence (H₂ gas evolution) ceases. Causality: Methanol breaks down the intermediate borate esters, releasing the free alcohol.
-
Workup & Isolation: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate and 1M HCl. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude 2-(4-bromophenyl)propan-1-ol.
Mechanistic Logic & Synthetic Workflow
The following diagram illustrates the logical progression from the starting material, through the chemoselective reduction, and into downstream API synthesis.
Figure 1: Chemoselective reduction and subsequent cross-coupling workflow for API synthesis.
Downstream Applications in Drug Development
The primary utility of 2-(4-bromophenyl)propan-1-ol lies in its bifunctional nature. The primary alcohol can be protected (e.g., as a silyl ether) or activated (e.g., converted to a mesylate for nucleophilic substitution), while the aryl bromide serves as a robust electrophilic partner for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings).
A prominent example of its application is in the synthesis of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [2]. 11β-HSD1 is a critical enzyme that regenerates active cortisol from inactive cortisone. Overexpression of this enzyme in adipose tissue is strongly linked to visceral obesity, insulin resistance, and the broader metabolic syndrome[3].
As detailed in patent literature (e.g., US20070213311A1)[4], aryl bromide intermediates structurally analogous to 2-(4-bromophenyl)propan-1-ol are essential for assembling the complex functionalized cyclic urea or amide frameworks required to potently and selectively modulate the 11β-HSD1 receptor[2]. By leveraging the aryl bromide handle, medicinal chemists can rapidly generate diverse biaryl libraries to optimize pharmacokinetics and target affinity.
References
- Patent Literature (11β-HSD1 Inhibitors): Li, Y.-L., & Yao, W. Modulators of 11-beta hydroxyl steroid dehydrogenase type 1, pharmaceutical compositions thereof, and methods of using the same (US20070213311A1). Incyte Corporation / Google Patents.
Sources
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- 2. WO2009061498A1 - CYCLIC UREA INHIBITORS OF 11β -HYDROXYSTEROID DEHYDROGENASE 1 - Google Patents [patents.google.com]
- 3. US20120108579A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1 - Google Patents [patents.google.com]
- 4. WO2009061498A1 - CYCLIC UREA INHIBITORS OF 11β -HYDROXYSTEROID DEHYDROGENASE 1 - Google Patents [patents.google.com]
Introduction: The Strategic Importance of 4-Bromophenyl Chiral Scaffolds
An In-Depth Technical Guide: Chiral Building Blocks Containing 4-Bromophenyl Groups: Synthesis, Functionalization, and Application in Drug Discovery
In the intricate world of pharmaceutical development and medicinal chemistry, the three-dimensional architecture of a molecule is paramount. Chirality, the property of 'handedness' in molecules, is a fundamental principle that dictates biological activity. Enantiomers of a chiral drug can exhibit widely different pharmacological, metabolic, and toxicological profiles, a fact tragically underscored by the thalidomide disaster.[1][2] This has led to a paradigm where the synthesis of single-enantiomer drugs is not just preferred, but often mandated by regulatory bodies.[1] More than half of all drugs on the market today are chiral compounds, highlighting the critical need for efficient methods to produce enantiomerically pure substances.[1]
Chiral building blocks serve as the foundational starting materials for constructing these complex, enantiopure active pharmaceutical ingredients (APIs).[1][3][4][5] Among the vast arsenal of available building blocks, those containing a 4-bromophenyl group hold a position of strategic importance. This moiety offers a powerful combination of features: a defined stereocenter that governs biological interaction and a chemically versatile bromine atom. This bromine acts as a robust synthetic "handle," enabling late-stage molecular diversification through a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7][8][9][10][11] This allows researchers to rapidly generate libraries of analogues from a common chiral core, accelerating the structure-activity relationship (SAR) studies essential for drug discovery.
This guide provides a technical exploration of the synthesis, analysis, and strategic application of chiral building blocks containing the 4-bromophenyl group, designed for researchers, chemists, and professionals in the field of drug development.
Part 1: Core Strategies for the Enantioselective Synthesis
Accessing enantiomerically pure 4-bromophenyl building blocks is the first critical step. The choice of strategy depends on factors such as the scale of synthesis, the nature of the target molecule, and available resources. The three primary approaches are asymmetric catalysis, chiral resolution, and chiral pool synthesis.
Asymmetric Catalysis: Building Chirality from the Ground Up
The most elegant and atom-economical approach is to synthesize a single enantiomer directly from an achiral precursor using a chiral catalyst.[3][4][12] This method avoids the loss of 50% of the material inherent in classical resolution.
Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation
One of the most powerful and widely used methods for generating chiral alcohols is the asymmetric hydrogenation (or transfer hydrogenation) of prochiral ketones.[13][14][15][16] For example, 1-(4-bromophenyl)ethanone can be reduced to the corresponding chiral alcohol, a valuable precursor for chiral amines and other functionalities.
The causality behind this transformation lies in the catalyst system, typically composed of a transition metal (like Ruthenium or Rhodium) and a chiral ligand.[13][15][16] The ligand creates a chiral pocket around the metal center. When the prochiral ketone coordinates to the metal, the ligand's steric and electronic properties dictate the facial selectivity of hydride delivery, leading to the preferential formation of one enantiomer. Noyori's Ru-BINAP-diamine systems are benchmark catalysts for this transformation, providing highly efficient and enantioselective hydrogenation of simple ketones.[4][13]
Caption: Asymmetric Transfer Hydrogenation Workflow.
Exemplary Protocol: Asymmetric Transfer Hydrogenation of 1-(4-Bromophenyl)ethanone
This protocol is representative of a typical lab-scale asymmetric transfer hydrogenation using a well-established Ru-based catalyst system.[15][16][17]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon), add [RuCl₂(p-cymene)]₂ (0.25 mol%) and the chiral ligand (e.g., (1R,2S)-(-)-Norephedrine, 1 mol%) to a flame-dried Schlenk flask.
-
Reaction Setup: Remove the flask from the glovebox and add anhydrous isopropanol (serving as both solvent and hydrogen source) via syringe.
-
Base Addition: Add a solution of KOH (2.5 mol%) in isopropanol to the catalyst mixture and stir for 15 minutes to allow for catalyst activation. The color of the solution will typically change.
-
Substrate Addition: Add 1-(4-bromophenyl)ethanone (1 equivalent) to the flask.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the conversion of the starting material by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench by adding a small amount of water. Reduce the solvent volume in vacuo.
-
Extraction: Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (e.e.) of the resulting 1-(4-bromophenyl)ethanol by chiral HPLC or GC.
Chiral Resolution: Separating What's Already There
Chiral resolution is a classical technique that separates a racemic mixture into its constituent enantiomers.[18] While it inherently results in a maximum theoretical yield of 50% for the desired enantiomer, it remains a valuable and practical method, especially when efficient racemization and recycling of the unwanted enantiomer are possible.
Preparative Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful tool for both the analytical determination of enantiomeric purity and the preparative-scale separation of enantiomers.[19][20][21]
The principle of separation relies on the differential interaction between the two enantiomers and the chiral environment of the CSP. CSPs are often based on polysaccharides, Pirkle-type (donor-acceptor) phases, or crown ethers.[19][21][22] The choice of CSP, mobile phase, and temperature are critical parameters that must be optimized to achieve sufficient resolution.[19]
Case Study: Resolution of β-amino-β-(4-bromophenyl) propionic acid
A validated method for separating the enantiomers of β-amino-β-(4-bromophenyl) propionic acid demonstrates the efficacy of this approach.[19] The (R,R) Whelk-O1 column, a "hybrid" pi-electron acceptor-donor CSP, was found to be highly effective.[19]
| Parameter | Condition | Rationale |
| Chiral Stationary Phase | (R,R) Whelk-O1 | Provides specific pi-pi and hydrogen bonding interactions necessary for enantiomeric discrimination of this analyte.[19] |
| Mobile Phase | n-hexane, ethanol, trifluoroacetic acid (TFA), isopropylamine | A normal-phase system where ethanol acts as the polar modifier, while TFA and isopropylamine are additives that improve peak shape and resolution by interacting with the analyte's acidic and basic functional groups.[19] |
| Flow Rate | 1.0 mL/min | Optimized for a balance between resolution and run time. Studies showed resolution remained >3.0 at 0.8 and 1.2 mL/min.[19] |
| Temperature | 25°C | The resolution was found to be robust and remained above 3.0 even with a ±5°C variation.[19] |
| Resolution (Rₛ) | > 2.5 | A resolution value greater than 1.5 indicates baseline separation; >2.5 provides a high degree of confidence in the purity of the collected fractions.[19] |
Part 2: The 4-Bromophenyl Moiety as a Versatile Synthetic Handle
Once the chiral 4-bromophenyl building block is secured, the bromine atom provides a gateway for extensive molecular elaboration. Its true power lies in its ability to participate in a wide array of transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction
The Suzuki-Miyaura reaction is arguably the most important tool for this purpose. It involves the palladium-catalyzed coupling of an organohalide (the 4-bromophenyl group) with an organoboron species (typically a boronic acid or ester).[23] Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and high tolerance for various functional groups.[7][8][9][10][24]
The causality of the catalytic cycle is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination. The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like racemization or dehalogenation.[7][10]
Caption: The Suzuki-Miyaura Catalytic Cycle.
General Protocol: Suzuki Coupling of a Chiral 4-Bromophenyl Substrate
This protocol is a general starting point for coupling arylboronic acids with a chiral 4-bromophenyl building block.[7][10]
-
Reaction Setup: To a Schlenk flask, add the chiral 4-bromophenyl compound (1 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heating and Monitoring: Heat the reaction mixture (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the mixture with water and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Formation and Reaction of Grignard Reagents
The 4-bromophenyl group can also be converted into a potent nucleophile by forming a Grignard reagent (4-R-phenylmagnesium bromide) through reaction with magnesium metal.[25] This opens up another avenue for C-C bond formation. The resulting Grignard reagent readily adds to various electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form alcohols and carboxylic acids, respectively.[26][27]
It is critical to recognize that Grignard reagents are extremely strong bases.[27] This methodology is incompatible with molecules containing acidic protons (e.g., alcohols, carboxylic acids, primary/secondary amines) unless they are appropriately protected. The reaction must be conducted under strictly anhydrous conditions.
Part 3: Applications in Drug Discovery
The versatility of these building blocks is evident in their incorporation into a wide range of biologically active molecules.
-
Anticonvulsants: (4-Bromophenyl)urea, derived from a corresponding amine, serves as a precursor for novel compounds with potential anticonvulsant activity.[28]
-
Antimicrobials & Anticancer Agents: Thiazole derivatives containing the 4-bromophenyl group have been synthesized and shown to possess promising antimicrobial and anticancer properties.[29] The 4-bromophenyl moiety is also a key feature in novel microbial DNA-gyrase inhibitors.[30]
-
Endothelin Receptor Antagonists: Macitentan, a potent dual endothelin receptor antagonist, features a 5-(4-bromophenyl)pyrimidine core, highlighting the importance of this scaffold in cardiovascular drug discovery.[31]
The 4-bromophenyl group is not merely a placeholder for coupling reactions; its electronic properties and ability to form halogen bonds can also contribute directly to ligand-receptor binding interactions, further enhancing its value in rational drug design.
Conclusion
Chiral building blocks containing 4-bromophenyl groups represent a class of high-value intermediates for drug discovery and development. Their utility stems from the dual-functionality of a stereocenter that dictates biological specificity and a bromine atom that serves as a versatile handle for synthetic diversification. Mastery of modern synthetic techniques, such as asymmetric catalysis and chiral chromatography, provides reliable access to these enantiopure materials. Subsequently, the strategic application of robust cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, allows for the rapid and efficient exploration of chemical space around a privileged chiral core. As the demand for stereochemically pure and complex drug candidates continues to grow, the principles and protocols outlined in this guide will remain central to the advancement of medicinal chemistry.
References
- A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) - TSI Journals.
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC.
- A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl)
- Unlocking Potential: Applications of 4-Bromophenyl Urea in Research.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery - ResearchG
- Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC.
- Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ )
- Exploring the Synthesis and Applications of (4-Bromophenyl)oxoacetaldehyde.
- Application Notes and Protocols for 2-(4-Bromophenyl)ethanol in Materials Science Precursor Synthesis - Benchchem.
- Application of chiral building blocks to the synthesis of drugs.
- Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction - PMC.
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC.
-
Modern Methods for Asymmetric Hydrogenation of Ketones - Organic Chemistry Portal. [Link]
- Suzuki Cross Coupling of 4-Bromobenzyl-(1H) - reposiTUm.
- Catalytic asymmetric transfer hydrogenation of ketones: Recent advances - RUA - Universidad de Alicante.
-
A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Recent Developments in the Area of Asymmetric Transfer Hydrogen
- Suzuki-reaction of 4-bromophenol with phenyl boronic acid into...
-
Chiral resolution - Wikipedia. [Link]
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC.
-
Recent advances in catalytic asymmetric synthesis - ResearchGate. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
- A Technical Guide to Chiral Building Blocks in Synthesis - Benchchem.
- Recent Developments in the Area of Asymmetric Transfer Hydrogen
- Chemistry Grignard Reaction Mechanism - S
-
Reactions of Grignard Reagents - Master Organic Chemistry. [Link]
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Catalytic asymmetric synthesis and synthetic application of heteroatom-substituted axially chiral allenes - Organic Chemistry Frontiers (RSC Publishing). [Link]
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC.
- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
-
Exploring the Intricacies of Chiral Chemistry in Drug Discovery - Longdom Publishing. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. nbinno.com [nbinno.com]
- 7. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositum.tuwien.at [repositum.tuwien.at]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 15. Recent Developments in the Area of Asymmetric Transfer Hydrogenation [mdpi.com]
- 16. sciforum.net [sciforum.net]
- 17. rua.ua.es [rua.ua.es]
- 18. Chiral resolution - Wikipedia [en.wikipedia.org]
- 19. tsijournals.com [tsijournals.com]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. SATHEE CUET: Chemistry Grignard Reaction Mechanism [cuet.iitk.ac.in]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. nbinno.com [nbinno.com]
- 29. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
Commercial Sourcing & Technical Validation of 2-(4-Bromophenyl)propan-1-ol
Executive Summary & Chemical Identity[1][2][3]
2-(4-Bromophenyl)propan-1-ol is a high-value chiral building block, serving as a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and selective serotonin reuptake inhibitors (SSRIs). Its structure features a primary alcohol capable of esterification or oxidation, and a para-bromine moiety primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Critical Sourcing Warning: A common procurement error involves confusing the target molecule with its structural isomers. You must verify the specific substitution pattern before purchase.
| Feature | Target Molecule | Common Isomer (Avoid) | Common Isomer (Avoid) |
| IUPAC Name | 2-(4-Bromophenyl)propan-1-ol | 2-(4-Bromophenyl)propan-2-ol | 3-(4-Bromophenyl)propan-1-ol |
| Structure Type | Primary Alcohol (Chiral) | Tertiary Alcohol (Achiral) | Primary Alcohol (Achiral) |
| CAS Number | 81310-74-9 (Racemic) | 2077-19-2 | 25574-11-2 |
| Key NMR Signal | Methyl group = Doublet | Methyl groups = Singlet | Methyl group = Triplet (if reduced from ethyl) |
Strategic Sourcing Landscape (USA & Europe)
Sourcing this intermediate requires a tiered approach based on scale and stereochemical requirements.
Tier 1: Catalog Suppliers (Discovery Scale: mg – 100g)
Best for: Medicinal chemistry hit-to-lead, analytical standards.
-
Fluorochem (UK/Europe):
-
Status: High reliability.
-
Stock Location: Glossop, UK.
-
Logistics: Next-day delivery within EU; 3-5 days to USA via FedEx.
-
Product Code: F654593.[1]
-
-
Enamine (Europe/USA):
-
Status: Primary manufacturer (Originator).
-
Stock Location: Kyiv, Ukraine (Global logistics hub in Riga, Latvia) and Monmouth Jct, NJ (USA).
-
Advantage: Can supply typically up to 1kg from stock; offers "REAL Space" analogues.
-
-
Combi-Blocks (USA):
-
Status: Top-tier US distributor.
-
Stock Location: San Diego, CA.
-
Advantage: Fastest shipping for West Coast US; rigorous internal QC.
-
Tier 2: Bulk/Custom Synthesis (Process Scale: >1kg)
Best for: GMP campaigns, toxicology batches.
-
Thermo Fisher Scientific (Alfa Aesar/Acros):
-
Often re-badges Enamine or Fluorochem stock for catalog sizes but has the network for bulk custom synthesis.
-
-
Synergen (USA/China):
-
Specializes in halo-phenyl building blocks. Requires lead time (4-6 weeks) but offers significant cost reduction for >5kg orders.
-
Visualization: Sourcing Decision Logic
The following diagram illustrates the decision matrix for selecting a supplier based on chirality and scale.
Figure 1: Decision matrix for sourcing 2-(4-Bromophenyl)propan-1-ol based on stereochemical and quantity requirements.
Technical Specifications & Quality Control (Self-Validating System)
To ensure scientific integrity, you must treat incoming commercial chemicals as "suspect" until validated. The following QC protocol acts as a self-validating system to confirm identity and purity.
Analytical Validation Protocol
A. 1H-NMR Spectroscopy (Identity Check)
-
Solvent: CDCl3
-
Diagnostic Signals:
-
δ 1.25 (d, 3H): The methyl doublet is the fingerprint distinguishing this from the propan-2-ol isomer (which shows a singlet).
-
δ 3.70 (d, 2H): The methylene protons adjacent to the hydroxyl group.
-
δ 7.15 - 7.45 (m, 4H): The para-substituted aromatic system (AA'BB' pattern).
-
B. Chiral HPLC (Enantiomeric Excess Check) If purchasing chiral material (e.g., for asymmetric synthesis), standard GC is insufficient.
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: >98% ee for asymmetric synthesis applications.
Impurity Profile
Commercial batches often contain specific impurities derived from the reduction of 2-(4-bromophenyl)propanoic acid:
-
Residual Precursor: 2-(4-Bromophenyl)propanoic acid (Check IR for C=O stretch at 1700 cm⁻¹).
-
Debrominated Byproduct: 2-Phenylpropan-1-ol (Result of over-reduction or Pd contamination if coupled previously).
Synthetic Utility & Handling[4]
The "Bromine Handle" Strategy
This molecule is designed for divergent synthesis . The alcohol protects the "left" side of the molecule while the bromine allows elaboration on the "right" side.
Workflow Example: Suzuki-Miyaura Coupling
-
Protection: The primary alcohol is protected as a TBS ether (TBSCl, Imidazole) to prevent catalyst poisoning.
-
Coupling: Reaction with an aryl boronic acid using Pd(dppf)Cl2.
-
Deprotection: TBAF release of the alcohol for further oxidation to the aldehyde/acid.
Visualization: Synthetic Pathway
Figure 2: Divergent synthesis workflow utilizing the bromine handle for cross-coupling reactions.
Safety Data (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Use standard Schlenk techniques if the material is hygroscopic (though usually an oil/low-melting solid). Store under inert gas (Argon) to prevent oxidation to the aldehyde over long periods.
References
-
Fluorochem Ltd. Product Specification: 2-(4-Bromophenyl)propan-1-ol (F654593). Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12681920 (Isomer differentiation). Retrieved from
-
Sigma-Aldrich (Merck). Safety Data Sheet: 2-(4-Bromophenyl)propan-1-ol. Retrieved from
-
Organic Syntheses. General procedure for reduction of phenylacetic acid derivatives. Org.[1][4] Synth. 2012 , 89, 159-169.[4] (Methodological grounding for synthesis).
-
BenchChem. Technical Guide to 2-(4-Fluorophenyl)propan-1-ol (Analogous synthesis via CBS reduction). Retrieved from
Sources
2-(4-Bromophenyl)propan-1-ol (PubChem CID 569062): A Bifunctional Scaffold for Advanced API Synthesis
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Strategic Relevance
In the modern landscape of drug discovery, the efficiency of active pharmaceutical ingredient (API) synthesis relies heavily on the strategic selection of versatile, bifunctional building blocks. 2-(4-Bromophenyl)propan-1-ol (PubChem CID 569062, CAS: 81310-74-9) represents a premier example of such a scaffold[1].
Structurally, this molecule features a para-brominated phenyl ring coupled with a branched aliphatic primary alcohol. This architecture provides three distinct vectors for functionalization:
-
The Aryl Bromide: A highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck).
-
The Primary Hydroxyl Group: A versatile moiety that can be oxidized to an aldehyde/carboxylic acid or activated as a leaving group (mesylate/tosylate) for nucleophilic substitution.
-
The C2 Stereocenter: The methyl-branched benzylic position creates a chiral center, allowing for the synthesis of enantiomerically pure pharmaceutical derivatives targeting specific spatial binding pockets in proteins.
This whitepaper provides an in-depth technical analysis of 2-(4-Bromophenyl)propan-1-ol, detailing its physicochemical properties, divergent synthetic applications, and field-validated experimental protocols designed for maximum yield and reproducibility.
Physicochemical Profiling & Structural Dynamics
Understanding the intrinsic properties of a building block is critical for predicting its behavior in complex reaction matrices. The predicted XLogP of 2.5 indicates a favorable lipophilic profile, making its downstream derivatives excellent candidates for oral bioavailability optimization[1].
Table 1: Quantitative Physicochemical Data for 2-(4-Bromophenyl)propan-1-ol
| Property | Value | Scientific Implication |
| PubChem CID | 569062 | Primary identifier for database cross-referencing[1]. |
| CAS Registry Number | 81310-74-9 | Standardized chemical cataloging[2]. |
| Molecular Formula | C9H11BrO | Defines stoichiometric calculations. |
| Molecular Weight | 215.09 g/mol | Low molecular weight allows for extensive derivatization without exceeding Lipinski's Rule of 5. |
| Monoisotopic Mass | 213.99933 Da | Critical for LC-MS identification (distinct 1:1 isotopic doublet at m/z 214/216 due to |
| XLogP (Predicted) | 2.5 | Optimal starting lipophilicity for CNS and systemic drug candidates[1]. |
| Topological Polar Surface Area | 20.2 Ų | High membrane permeability potential. |
| Stereochemistry | Chiral (C2 position) | Available as a racemate or pure (R)/(S) enantiomers for stereospecific target engagement. |
Bifunctional Reactivity Mapping
The true value of 2-(4-Bromophenyl)propan-1-ol lies in its orthogonal reactivity. The aryl bromide and the primary alcohol can be functionalized independently without the strict need for protecting groups, provided the reaction conditions are carefully controlled.
Bifunctional divergent synthesis workflow for 2-(4-Bromophenyl)propan-1-ol.
Methodology I: Palladium-Catalyzed C(sp2)-C(sp2) Cross-Coupling
The Suzuki-Miyaura cross-coupling is the industry standard for constructing biaryl frameworks[3]. The para-bromide on this scaffold undergoes facile oxidative addition with Palladium(0) catalysts.
Causality in Experimental Design:
-
Catalyst Selection (Pd(dppf)Cl₂): The bidentate dppf ligand possesses a large bite angle (~99°), which accelerates the reductive elimination step by forcing the two coupling partners into close proximity within the square planar Pd(II) intermediate[3]. It also prevents catalyst deactivation into palladium black.
-
Solvent System (1,4-Dioxane/H₂O 4:1): Dioxane effectively solubilizes the organic substrates and the catalyst. The addition of water is critical; it dissolves the inorganic base (K₂CO₃) and generates a reactive hydroxyboronate species, which is the actual active intermediate in the transmetalation step[3].
Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Self-Validating Suzuki-Miyaura Coupling
-
Preparation: In a 100 mL round-bottom flask, charge 2-(4-Bromophenyl)propan-1-ol (1.0 equiv, 5.0 mmol), the desired arylboronic acid (1.2 equiv, 6.0 mmol), and K₂CO₃ (2.0 equiv, 10.0 mmol).
-
Solvent Addition & Degassing: Add 25 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Critical Step: Sparge the solution with Argon for 15 minutes. Oxygen must be excluded to prevent the oxidation of the phosphine ligand and the deactivation of the Pd(0) species.
-
Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol) under an Argon blanket. The solution will typically turn a deep red/orange.
-
Reaction Execution: Equip the flask with a reflux condenser and heat to 90 °C for 12 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the characteristic isotopic doublet at m/z 214/216 [M]+ disappears, replaced by the mass of the biaryl product.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash with water (2 x 30 mL) and brine (30 mL). The biphasic extraction removes the inorganic salts (KBr, potassium borates) and the water-soluble dioxane. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Methodology II: C(sp3)-OH Activation and Nucleophilic Displacement
To utilize the aliphatic side chain, the primary hydroxyl group must be converted into a superior leaving group. Mesylation is the preferred method due to its high atom economy and mild reaction conditions.
Causality in Experimental Design:
-
Temperature Control (0 °C): Methanesulfonyl chloride (MsCl) is highly reactive. Maintaining 0 °C suppresses the formation of alkyl chloride byproducts, which occur if the displaced chloride ion attacks the newly formed mesylate at elevated temperatures.
-
Role of Triethylamine (Et₃N): Et₃N acts as an acid scavenger for the generated HCl, protecting the substrate. More importantly, it reacts with MsCl to form a highly electrophilic sulfene intermediate, which rapidly traps the primary alcohol.
Protocol 2: Hydroxyl Mesylation and Subsequent Amination
-
Mesylation: Dissolve 2-(4-Bromophenyl)propan-1-ol (1.0 equiv, 5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under Argon.
-
Base Addition: Add Triethylamine (1.5 equiv, 7.5 mmol) and cool the mixture to 0 °C using an ice bath.
-
Activation: Add Methanesulfonyl chloride (1.2 equiv, 6.0 mmol) dropwise over 10 minutes. Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.
-
IPC & Workup: Check via TLC (Hexanes/EtOAc 3:1). The mesylate will appear as a less polar spot compared to the starting alcohol. Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM, dry over Na₂SO₄, and concentrate. Note: Use the crude mesylate immediately in the next step to avoid degradation.
-
Amination: Dissolve the crude mesylate in anhydrous DMF (15 mL). Add the desired secondary amine (2.0 equiv) and K₂CO₃ (2.0 equiv).
-
Heating: Heat to 80 °C for 8-12 hours. The polar aprotic nature of DMF leaves the nucleophile unsolvated ("naked"), drastically accelerating the Sₙ2 displacement.
-
Final Isolation: Dilute with water to crash out the product or extract with Ethyl Acetate. Purify via chromatography.
Safety, Handling, and Scale-Up Considerations
As with all halogenated aromatic compounds, 2-(4-Bromophenyl)propan-1-ol should be handled with appropriate PPE (nitrile gloves, safety goggles, lab coat) within a certified chemical fume hood.
-
Stability: The compound is stable under standard storage conditions (cool, dry, well-ventilated) but should be protected from prolonged exposure to strong oxidizing agents[2].
-
Scale-Up: When scaling Protocol 1 beyond 50 mmol, the exotherm during the initial heating phase must be carefully managed. For Protocol 2, the dropwise addition of MsCl must be strictly rate-controlled on a larger scale to prevent thermal runaway and byproduct formation.
References
-
PubChem. "2-(4-Bromophenyl)propan-1-ol - PubChem CID 569062". National Center for Biotechnology Information. URL:[Link]
-
D'Alterio, M. C., et al. "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations". Chemical Society Reviews, RSC Publishing, 2025. URL:[Link]
Sources
Methodological & Application
Synthesis of 2-(4-bromophenyl)propan-1-ol from 2-(4-bromophenyl)propanoic acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process Focus: Chemoselective reduction of an aryl halide-containing carboxylic acid to a primary alcohol.
Executive Summary & Strategic Rationale
The synthesis of 2-(4-bromophenyl)propan-1-ol from 2-(4-bromophenyl)propanoic acid represents a critical functional group transformation frequently encountered in the development of non-steroidal anti-inflammatory drug (NSAID) analogs and central nervous system (CNS) therapeutics.
When designing this workflow, the primary synthetic challenge is chemoselectivity . The starting material contains both a reducible carboxylic acid and an aryl bromide. Standard nucleophilic reducing agents, such as Lithium Aluminum Hydride (
To circumvent this, we employ Borane-Tetrahydrofuran (
Mechanistic Pathway
The reduction of a carboxylic acid by
Mechanistic pathway of electrophilic carboxylic acid reduction by BH3-THF.
Quantitative Reaction Parameters
To ensure a self-validating and reproducible system, the stoichiometry must account for the dual role of
Table 1: Reagent Stoichiometry (10 mmol Scale)
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Functional Role |
| 2-(4-Bromophenyl)propanoic acid | 229.07 | 1.00 | 2.29 g | Starting Material |
| 85.94 | 1.50 | 15.0 mL | Electrophilic Reductant | |
| Tetrahydrofuran (Anhydrous) | 72.11 | - | 15.0 mL | Reaction Solvent |
| Methanol (Anhydrous) | 32.04 | Excess | 5.0 mL | Primary Quench |
| Hydrochloric Acid (1.0 M aq.) | 36.46 | Excess | 10.0 mL | Borate Hydrolysis |
Experimental Protocol
This protocol is designed as a self-validating system . At critical junctures, specific visual or analytical cues are provided to confirm the reaction is proceeding as intended.
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.
-
Add 2.29 g (10 mmol) of 2-(4-bromophenyl)propanoic acid to the flask.
-
Inject 15.0 mL of anhydrous THF via syringe. Stir until the acid is completely dissolved.
-
Submerge the flask in an ice-water bath and allow the solution to cool to
for 10 minutes.
Step 2: Reagent Addition & Primary Reaction
5. Using a dry syringe, slowly add 15.0 mL of 1.0 M
-
Causality & Validation: Addition must be slow to control the exothermic reaction. You must observe immediate effervescence (
gas evolution). If no gas evolves, the borane reagent has lost its active titer and the reaction will fail.
-
Once addition is complete and gas evolution subsides, remove the ice bath and allow the reaction to warm to ambient room temperature (
). Stir for 4 to 6 hours.
Step 3: Reaction Monitoring 7. Monitor the reaction via Thin Layer Chromatography (TLC) using a 30% Ethyl Acetate in Hexanes solvent system.
-
Validation: The starting acid will streak near the baseline (
). The product alcohol will appear as a distinct new spot ( ) that stains strongly with Potassium Permanganate ( ).
Step 4: Quenching and Hydrolysis
8. Re-cool the reaction mixture to
-
Causality: Methanol reacts with residual
to form volatile trimethyl borate and gas, safely neutralizing the active reductant without causing a violent exotherm associated with direct aqueous quenching.
-
Once bubbling ceases, add 10.0 mL of 1.0 M aqueous HCl and stir for 30 minutes at room temperature to fully hydrolyze the intermediate borate esters to the free alcohol.
Step 5: Isolation and Purification
11. Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (
Step-by-step experimental workflow for the synthesis and isolation.
Analytical Validation & Troubleshooting
To ensure the trustworthiness of the isolated product, compare the analytical data against the expected parameters below.
Table 2: Analytical Characterization & Troubleshooting
| Diagnostic Method | Expected Result / Signal | Troubleshooting & Root Cause Analysis |
| Visual Observation | Vigorous bubbling upon | No bubbling: Borane reagent is dead. Obtain a fresh bottle and restart. |
| TLC (30% EtOAc/Hex) | Complete disappearance of baseline streak; new spot at | Starting material remains: Incomplete reduction. Ensure reaction was warmed to RT; add an additional 0.5 eq of |
| Disappearance of broad | Peak persists: Incomplete reaction or poor extraction washing. Wash organics with | |
| Appearance of | Missing signals but SM consumed: Borate ester was not fully hydrolyzed. Ensure the 1.0 M HCl stir step was performed for at least 30 mins. |
References
-
Yoon, N. M., Pak, C. S., Brown, H. C., Krishnamurthy, S., & Stocky, T. P. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 38(16), 2786-2792. URL:[Link] [1]
-
Brown, H. C., & Stocky, T. P. (1977). Selective reductions. 24. Acyloxyboranes in the controlled reaction of carboxylic acids with borane-tetrahydrofuran. Acyloxyboranes as intermediates in the fast reduction of carboxylic acids by borane-tetrahydrofuran. Journal of the American Chemical Society, 99(25), 8218-8226. URL:[Link] [2]
Reduction of ethyl 2-(4-bromophenyl)propionate to alcohol
An Application Note on the Efficient Synthesis of 2-(4-bromophenyl)propan-1-ol via Ester Reduction
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth protocol for the chemical reduction of ethyl 2-(4-bromophenyl)propionate to its corresponding primary alcohol, 2-(4-bromophenyl)propan-1-ol. This transformation is a fundamental process in organic synthesis, often employed in the generation of key intermediates for pharmaceutical and materials science research. This document outlines the underlying chemical principles, provides a detailed, field-tested experimental protocol using Lithium Aluminum Hydride (LiAlH₄), and emphasizes the critical safety procedures required for handling this highly reactive reagent. The intended audience includes researchers, scientists, and professionals in drug development who require a reliable and well-documented synthetic method.
Introduction and Scientific Context
The reduction of carboxylic acid derivatives, particularly esters, to primary alcohols is a cornerstone of modern organic chemistry. This process introduces a versatile hydroxyl functional group, which serves as a synthetic handle for numerous subsequent transformations. The target molecule, 2-(4-bromophenyl)propan-1-ol, is a chiral alcohol that can serve as a valuable building block in medicinal chemistry, analogous to intermediates used in the synthesis of complex therapeutic agents.[1]
The choice of reducing agent is paramount for the success of this synthesis. While milder hydrides like sodium borohydride (NaBH₄) are effective for reducing aldehydes and ketones, they are generally unreactive towards esters under standard conditions.[2][3][4] Therefore, a more potent hydride source is required. Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which enables the efficient reduction of esters to primary alcohols.[4][5][6] This guide will focus exclusively on the LiAlH₄-mediated protocol, as it represents the most robust and widely accepted method.
The Chemistry: Mechanism of Ester Reduction by LiAlH₄
The reduction of an ester with LiAlH₄ is a two-stage process that consumes two equivalents of hydride.[7] Understanding this mechanism is crucial for controlling the reaction and interpreting results.
Step 1: Nucleophilic Acyl Substitution The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[6][7]
Step 2: Aldehyde Formation The unstable tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the ethoxide (⁻OCH₂CH₃) as a leaving group. This step yields an aldehyde intermediate.[5][8]
Step 3: Aldehyde Reduction The aldehyde formed is more reactive than the starting ester and is immediately attacked by a second hydride ion.[8] This second nucleophilic addition generates a new tetrahedral intermediate, a lithium aluminum alkoxide complex.
Step 4: Protonation (Workup) Finally, the reaction is quenched with a protic source (typically water in a carefully controlled workup procedure) to protonate the alkoxide, liberating the final primary alcohol product, 2-(4-bromophenyl)propan-1-ol.[6]
Caption: Reaction mechanism of ester reduction by LiAlH₄.
Critical Safety Protocols: Handling Lithium Aluminum Hydride
WARNING: Lithium Aluminum Hydride (LiAlH₄) is a highly dangerous and pyrophoric material. Strict adherence to safety protocols is mandatory.
-
Reactivity Hazards: LiAlH₄ reacts violently and exothermically with water, alcohols, and any protic solvent, releasing flammable hydrogen gas.[5][9] It can ignite spontaneously in moist air, from friction, or from static discharge.[10][11]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant laboratory coat, chemical splash goggles over safety glasses (or a full face shield), and heavy-duty, chemical-resistant gloves.[10][11][12][13]
-
Handling Environment: All manipulations of solid LiAlH₄ must be performed under a dry, inert atmosphere (e.g., in a nitrogen-filled glovebox or using a Schlenk line in a fume hood).[9][11] Avoid creating dust. Use plastic or ceramic spatulas for transfers, as metal spatulas can generate sparks.[9]
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible in the work area. DO NOT use water, carbon dioxide, or soda-acid extinguishers on a LiAlH₄ fire.[9][10][13]
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Ethyl 2-(4-bromophenyl)propionate | >98% Purity | Sigma-Aldrich |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Acros Organics |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | EMD Millipore |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | VWR |
| Magnesium Sulfate (MgSO₄) | Anhydrous, Powder | J.T. Baker |
| Celite® 545 | Filter Aid | Sigma-Aldrich |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck |
| Silica Gel for Chromatography | 230-400 mesh | SiliCycle Inc. |
-
Equipment: Oven-dried round-bottom flasks, magnetic stirrer, stir bars, dropping funnel, reflux condenser, nitrogen/argon line, ice bath, rotary evaporator, and standard glassware for extraction and chromatography.
Reaction Workflow
Caption: Step-by-step experimental workflow for the reduction.
Step-by-Step Procedure
-
Preparation: Assemble a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Ensure all glassware is rigorously oven-dried and assembled while hot under a positive flow of inert gas.
-
Reagent Charging: Through a cannula or syringe, charge the reaction flask with 50 mL of a 1.0 M solution of LiAlH₄ in THF (50 mmol, ~2.0 equivalents). Cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve ethyl 2-(4-bromophenyl)propionate (approx. 6.4 g, 25 mmol, 1.0 equivalent) in 50 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting ester spot.
-
Workup (Fieser Method): This is the most hazardous step and must be performed with extreme caution behind a blast shield.[5][9][14][15]
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Based on the initial mass of LiAlH₄ used (for a 50 mmol, 1.0 M solution, this corresponds to approximately 1.9 g of solid LiAlH₄), perform the following sequential additions very slowly and dropwise with vigorous stirring:
-
Add 1.9 mL of deionized water. (Hydrogen evolution will be vigorous).
-
Add 1.9 mL of 15% (w/v) aqueous NaOH solution.
-
Add 5.7 mL (3 x 1.9 mL) of deionized water.
-
-
Remove the ice bath and stir the resulting slurry vigorously at room temperature for at least 30 minutes. A granular white precipitate of aluminum salts should form, which is easily filterable.
-
-
Isolation: Add ~10 g of anhydrous magnesium sulfate to the slurry and stir for another 15 minutes to ensure all water is sequestered.[9][14] Set up a Büchner funnel with a pad of Celite® and filter the mixture, washing the white solid thoroughly with several portions of diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic filtrates and concentrate the solvent using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) to afford 2-(4-bromophenyl)propan-1-ol as a clear oil.
Data and Characterization
Reaction Parameters Summary
| Parameter | Value | Rationale |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Potent hydride source required for ester reduction.[5][6] |
| Equivalents | ~2.0 | Stoichiometry requires two hydrides per ester molecule; excess ensures completion.[7] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic ether that is stable to LiAlH₄ and effectively solubilizes reagents. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming ensures completion. |
| Workup | Fieser Method (H₂O, NaOH, H₂O) | A validated procedure to safely quench excess LiAlH₄ and precipitate filterable aluminum salts.[5][9][14][15] |
| Expected Yield | 75-90% | Typical range for LiAlH₄ ester reductions after chromatographic purification. |
Expected Product Characterization
-
Molecular Formula: C₉H₁₁BrO
-
Molecular Weight: 215.09 g/mol [16]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 7.45 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 3.70 (m, 2H, -CH₂OH), 2.95 (m, 1H, Ar-CH-), 1.80 (br s, 1H, -OH), 1.25 (d, 3H, -CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ≈ 143.0 (Ar-C), 131.5 (Ar-CH), 129.0 (Ar-CH), 121.0 (Ar-C-Br), 68.5 (-CH₂OH), 45.0 (Ar-CH-), 18.0 (-CH₃).
-
Mass Spectrometry (ESI-MS): m/z for [M+H]⁺ ≈ 215.0/217.0, showing the characteristic ~1:1 isotopic pattern for a single bromine atom.
-
IR Spectroscopy (thin film, cm⁻¹): Absence of ester C=O stretch (~1735 cm⁻¹). Appearance of a strong, broad O-H stretch (~3350 cm⁻¹).
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient LiAlH₄; reaction time too short; low-quality or wet reagents. | Use a slight excess (2.2 equiv.) of LiAlH₄; increase reaction time; ensure all reagents and solvents are anhydrous. |
| Workup Forms an Emulsion/Gel | Incorrect stoichiometry or rate of addition during the Fieser workup. | Adhere strictly to the 1:1:3 ratio and slow addition at 0 °C. Vigorous stirring is essential.[5][9][14] |
| Low Isolated Yield | Mechanical loss during filtration; incomplete extraction of the product from salts; loss during chromatography. | Wash the filter cake extensively with solvent; ensure efficient stirring during workup; optimize chromatography conditions. |
Conclusion
The reduction of ethyl 2-(4-bromophenyl)propionate to 2-(4-bromophenyl)propan-1-ol is reliably achieved using Lithium Aluminum Hydride in an anhydrous ethereal solvent. The protocol detailed in this application note provides a robust and high-yielding pathway to the desired product. The paramount importance of adhering to stringent safety measures when handling LiAlH₄ cannot be overstated. By following this guide, researchers can confidently and safely synthesize this valuable chemical intermediate for applications in drug discovery and beyond.
References
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
TCI Chemicals. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]
-
JoVE. (2025, May 22). Esters to Alcohols: Hydride Reductions. [Link]
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Merlic, C. (n.d.). Workup for Aluminum Hydride Reductions. UCLA Chemistry. [Link]
-
Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary Chemistry. [Link]
-
Farmer, S. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. [Link]
-
ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?[Link]
-
Stanford Environmental Health & Safety. (n.d.). A Campus Laboratory Fire Involving Lithium Aluminum Hydride. [Link]
-
New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]
-
University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
SpectraBase. (n.d.). 2-(4-Bromophenyl)-2-propanol - Optional[1H NMR] - Spectrum. [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
PubChemLite. (n.d.). 2-(4-bromophenyl)propan-1-ol (C9H11BrO). [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)propan-2-ol. [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
Wikipedia. (n.d.). Sodium borohydride. [Link]
-
Organic Syntheses. (n.d.). Alkyl and alkylene bromides. [Link]
-
Semantic Scholar. (1988, October 1). Improved Procedure for the Reduction of Esters to Alcohols by Sodium Borohydride. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1(2-bromophenyl)propanol. [Link]
-
Josh Osbourn. (2021, July 8). Reduction of Esters to Alcohols. YouTube. [Link]
-
Common Organic Chemistry. (n.d.). Ester to Alcohol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Esters to Alcohols: Hydride Reductions [jove.com]
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- 17. PubChemLite - 2-(4-bromophenyl)propan-1-ol (C9H11BrO) [pubchemlite.lcsb.uni.lu]
Application Note: Enantioselective Synthesis of (S)-2-(4-Bromophenyl)propan-1-ol
[1]
Executive Summary
This application note details two validated protocols for the enantioselective synthesis of (S)-2-(4-bromophenyl)propan-1-ol (CAS: 81310-74-9), a critical chiral building block in the development of non-steroidal anti-inflammatory drug (NSAID) analogs and TRP channel antagonists.[1]
The presence of the bromine handle at the para-position allows for versatile downstream functionalization (e.g., Suzuki-Miyaura coupling), making the enantiopurity of the propyl backbone essential early in the synthetic sequence.
We present two distinct methodologies to suit different scales and laboratory capabilities:
-
Method A (Catalytic Hydrogenation): A high-throughput, scalable route utilizing Ru-BINAP catalysis for the asymmetric hydrogenation of the acrylic acid precursor.[1] Ideal for multi-gram to kilogram scale-up.[1]
-
Method B (Biocatalytic Resolution): A chemo-enzymatic kinetic resolution using Candida antarctica Lipase B (CALB).[1][2][3] Ideal for rapid gram-scale synthesis with mild conditions and lower capital equipment costs.[1]
Retrosynthetic Analysis & Strategy
The target molecule is a primary alcohol with a chiral center at the
Figure 1: Strategic disconnection showing the two primary routes.[1] Method A establishes chirality via C=C bond reduction.[1] Method B separates enantiomers via selective acetylation.[1]
Method A: Ru-Catalyzed Asymmetric Hydrogenation
Best for: Scalability, High Enantiomeric Excess (ee > 96%), Atom Economy.[1]
This protocol utilizes the dynamic kinetic resolution (or facial selectivity) capabilities of Ruthenium-BINAP complexes. The substrate is the corresponding acrylic acid, which coordinates to the Ruthenium center via the carboxylate, ensuring high facial selectivity during hydride transfer.
Reaction Scheme[1][4][5][6][7]
-
Substrate Synthesis: 2-(4-Bromophenyl)acrylic acid is prepared via condensation of 4-bromophenylacetic acid esters with formaldehyde or via a Wittig-Horner reaction.[1]
-
Asymmetric Hydrogenation: Hydrogenation using [RuCl(p-cymene)((S)-BINAP)]Cl or [Ru(OAc)₂((S)-BINAP)].[1]
-
Reduction: Conversion of the chiral acid to the alcohol.[1]
Detailed Protocol
Step 1: Asymmetric Hydrogenation
-
Reagents:
-
Procedure:
-
Inert Handling: In a nitrogen-filled glovebox, charge a high-pressure stainless steel autoclave (Parr reactor) with the substrate and degassed methanol.[1]
-
Catalyst Addition: Add the [Ru(OAc)₂((S)-BINAP)] catalyst.[1] Note: The (S)-BINAP ligand typically yields the (S)-acid for 2-arylpropionic acids, but this must be confirmed via optical rotation as ligand/product correlation can vary by substrate electronics.
-
Pressurization: Seal the reactor. Purge three times with H₂ (10 bar). Pressurize to 60 bar (870 psi) .
-
Reaction: Stir at 25°C for 24 hours. Note: Higher temperatures (50°C) increase rate but may slightly erode ee.[1]
-
Work-up: Vent H₂ carefully. Concentrate the methanol solution under reduced pressure to obtain the crude (S)-acid.[1]
-
Purification: Recrystallize from hexane/ethyl acetate to upgrade ee if necessary (>99% ee is achievable).
-
Step 2: Reduction to Alcohol[1]
-
Reagents:
-
Procedure:
-
Dissolve the (S)-acid (5.0 g) in anhydrous THF (50 mL) under N₂. Cool to 0°C.[1][4]
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Cool to 0°C. Carefully add MeOH until gas evolution ceases.
-
Isolation: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl and Brine. Dry over Na₂SO₄.[1][5]
-
Yield: Typically 90-95% for the reduction step.[1]
-
Method B: Chemo-Enzymatic Kinetic Resolution
Best for: Lab-scale (<5g), Mild conditions, No high-pressure equipment.[1]
This method uses Candida antarctica Lipase B (CALB, immobilized as Novozym 435) to selectively acetylate the (R)-enantiomer of the racemic alcohol, leaving the desired (S)-alcohol unreacted.
Mechanism
Lipases typically follow Kazlauskas' rule, preferentially acylating one enantiomer.[1] For primary alcohols with
Figure 2: Kinetic resolution workflow.[1][6] The enzyme selectively converts the (R)-enantiomer to the ester, allowing physical separation of the (S)-alcohol.[6]
Detailed Protocol
-
Reagents:
-
Procedure:
-
Setup: In a 50 mL round-bottom flask, dissolve the racemic alcohol in DIPE (20 mL).
-
Addition: Add Vinyl Acetate (0.86 mL) and Novozym 435 beads.
-
Incubation: Shake the mixture in an orbital shaker at 30°C at 200 rpm.
-
Monitoring: Monitor by chiral HPLC every 2 hours. The reaction should be stopped when the conversion reaches exactly 50-52%.[1]
-
Stop Condition: The ee of the remaining alcohol ((S)-isomer) should be >98%.
-
-
Work-up: Filter off the enzyme beads (can be reused). Concentrate the filtrate.
-
Separation: Purify via Flash Column Chromatography (Silica Gel).
-
Analytical Controls & Validation
Chiral HPLC Method
To verify enantiomeric excess (ee), use the following parameters:
| Parameter | Condition |
| Column | Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm) |
| Mobile Phase | Hexane : Isopropanol (95 :[1] 5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic absorption) |
| Temperature | 25°C |
| Retention Times | (R)-isomer: ~12 min; (S)-isomer: ~15 min (Confirm with racemic std) |
NMR Characterization
¹H NMR (400 MHz, CDCl₃):
Comparison of Methods
| Feature | Method A: Ru-Hydrogenation | Method B: Enzymatic Resolution |
| Theoretical Yield | 100% (Enantioselective) | 50% (Max yield for resolution) |
| Enantiomeric Excess | 94 - 99% | >99% (at 50-55% conversion) |
| Scale Suitability | Scale-up (>100g) | Lab scale (<10g) |
| Cost Driver | Catalyst (Ru) & Pressure Equipment | Enzyme & Yield Loss (50%) |
| Time Efficiency | Fast (24h reaction) | Slow (24-48h incubation) |
References
-
Noyori, R., et al. (1987).[1] "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes". Journal of the American Chemical Society.[1]
-
Anderson, E. M., et al. (1998).[1] "Kinetic resolution of primary alcohols using Candida antarctica lipase B". Biocatalysis and Biotransformation. [1]
-
PubChem. (2023).[1] "2-(4-Bromophenyl)propan-1-ol Compound Summary". National Library of Medicine.[1]
-
Ghanem, A. (2007).[1][7] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 2-Arylpropionic Acids". Tetrahedron: Asymmetry. [1]
Sources
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- 2. Kinetic resolution of (R/S)-propranolol (1-isopropylamino-3-(1-naphtoxy)-2-propanolol) catalyzed by immobilized preparations of Candida antarctica lipase B (CAL-B) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of 2-(4-Bromophenyl)propan-1-ol
Introduction & Scientific Context
The synthesis of complex biaryl architectures is a cornerstone of modern pharmaceutical development. 2-(4-bromophenyl)propan-1-ol (CAS: 81310-74-9)[1] is a highly versatile, bifunctional building block frequently utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and "profen" analogs. The molecule features an aryl bromide for carbon-carbon bond formation and an unprotected primary aliphatic alcohol that serves as a synthetic handle for downstream derivatization (e.g., oxidation to a propanoic acid or etherification).
The Suzuki-Miyaura cross-coupling is the premier method for aryl-aryl bond formation due to its mild conditions, high functional group tolerance, and the low toxicity of organoboron reagents[2]. However, utilizing substrates with unprotected aliphatic alcohols requires precise control over the catalytic environment to prevent competitive side reactions.
Mechanistic Insights & Causality (E-E-A-T)
To successfully couple 2-(4-bromophenyl)propan-1-ol without protecting the hydroxyl group, researchers must understand the causality behind the catalytic cycle and reagent selection. The general mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination[3].
-
Oxidative Addition: The active Pd(0) species inserts into the C(sp2)–Br bond. Because C–Br oxidative addition is kinetically favored, it outpaces any potential C–O insertion.
-
Transmetalation & Base Activation: A critical difference between Suzuki and other cross-couplings is the absolute requirement for a base. The base coordinates to the boronic acid, forming an electron-rich, polarized boronate complex that facilitates the transfer of the organic ligand to the Pd(II) center[4].
-
Mitigating Alcohol Interference: A common failure point in cross-coupling unprotected alcohols is the use of excessively strong bases (e.g., NaOtBu). Strong bases can deprotonate the primary alcohol (pKa ~15.5) to form an alkoxide. This alkoxide can coordinate to the palladium center, leading to rapid β-hydride elimination and the formation of an undesired aldehyde byproduct. By utilizing a mild carbonate base like K₂CO₃ (conjugate acid pKa ~10.3), the alcohol remains protonated and non-coordinating, allowing the cross-coupling to proceed cleanly[5].
Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the key intermediates.
Reaction Optimization Data
The selection of the catalyst and solvent system is strictly dictated by the aqueous nature of the base. The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) enforces a cis-geometry on the palladium center, accelerating reductive elimination while preventing the precipitation of inactive "palladium black" in aqueous co-solvents.
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh3)4 | NaOtBu | Toluene | 90 | 35% | High aldehyde byproduct via β-hydride elimination. |
| 2 | Pd(OAc)2 / PPh3 | K2CO3 | DMF / H2O | 80 | 68% | Moderate yield; catalyst degradation observed (Pd black). |
| 3 | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane / H2O | 85 | 92% | Optimal. Clean conversion; dppf stabilizes Pd in water. |
| 4 | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane / H2O | 85 | 94% | Excellent yield, but higher reagent cost than Entry 3. |
Experimental Protocol
Scale: 1.0 mmol
Reagents:
-
2-(4-bromophenyl)propan-1-ol: 215.1 mg (1.0 mmol)
-
Arylboronic Acid (e.g., Phenylboronic acid): 146.3 mg (1.2 mmol, 1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂: 36.6 mg (0.05 mmol, 5 mol%)
-
K₂CO₃: 276.4 mg (2.0 mmol, 2.0 eq)
-
Solvent: 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL)
Step-by-Step Methodology:
-
Reagent Charging: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2-(4-bromophenyl)propan-1-ol, the arylboronic acid, and K₂CO₃.
-
Solvent Addition & Degassing: Add 1,4-Dioxane and H₂O. Seal the vial with a septum cap. Insert a needle connected to a Schlenk line and bubble inert gas (N₂ or Argon) directly through the solution for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II)-peroxo complex. Thorough degassing is non-negotiable.
-
Catalyst Addition: Briefly open the vial under a positive flow of inert gas and add the Pd(dppf)Cl₂ catalyst. Re-seal and purge the headspace for an additional 2 minutes.
-
Heating: Transfer the vial to a pre-heated reaction block at 85 °C. Stir vigorously (800 rpm) for 4–6 hours. The biphasic mixture will transition from orange to a dark red/brown homogeneous state as the active Pd(0) species forms.
-
Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and Distilled Water (10 mL). Separate the layers and extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure biaryl alcohol.
Step-by-step experimental workflow for the cross-coupling protocol.
Analytical Validation (Self-Validating Systems)
To ensure the protocol has executed correctly, utilize the following in-process and post-process validation checks:
-
TLC Monitoring: Use a 7:3 Hexanes/Ethyl Acetate solvent system. 2-(4-bromophenyl)propan-1-ol is UV-active and stains strongly with KMnO₄ (Rf ~0.30). The biaryl product will be slightly more non-polar due to the added aromatic ring but will still interact with the silica via the free alcohol (Rf ~0.45). Complete disappearance of the Rf 0.30 spot validates reaction completion.
-
LC-MS Analysis: In positive electrospray ionization (ESI+), primary aliphatic alcohols frequently undergo in-source fragmentation. Look for the [M+H - H₂O]⁺ ion peak alongside the standard [M+Na]⁺ adduct to confirm the presence of the coupled product. The absence of the characteristic 1:1 isotopic bromine doublet (M / M+2) confirms the successful consumption of the aryl bromide.
References
-
Chemistry LibreTexts. "Suzuki-Miyaura Coupling." URL:[Link]
-
Organic Chemistry Portal. "Suzuki Coupling." URL:[Link]
-
National Institutes of Health (PMC). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." URL:[Link]
Sources
- 1. Products - Abovchem [abovchem.com]
- 2. Lab Reporter [fishersci.se]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficient Conversion of 2-(4-bromophenyl)propan-1-ol to its Alkyl Mesylate
For an audience of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview and detailed protocol for the synthesis of 2-(4-bromophenyl)propyl methanesulfonate. This transformation is a critical step in medicinal chemistry, converting a primary alcohol into a highly reactive intermediate primed for nucleophilic substitution.
Introduction: The Strategic Importance of Alkyl Mesylates in Drug Discovery
In the landscape of modern drug development, the ability to strategically modify molecular scaffolds is paramount. Alkyl groups, in particular, play a crucial role in modulating the physicochemical properties of drug candidates, influencing factors such as lipophilicity, metabolic stability, and target binding affinity.[1][2] The conversion of alcohols to alkyl mesylates is a cornerstone transformation in this endeavor. The hydroxyl group (-OH) is inherently a poor leaving group in nucleophilic substitution reactions due to the high basicity of the hydroxide ion.[3][4] By converting the alcohol to a methanesulfonate (mesylate) ester, we transform the oxygen into an excellent leaving group, facilitating a wide array of subsequent synthetic manipulations.[3][5]
The resulting mesylate, 2-(4-bromophenyl)propyl methanesulfonate, becomes a versatile precursor for introducing various functionalities through SN2 reactions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The bromo-substituent on the phenyl ring also offers a handle for further modifications via cross-coupling reactions, expanding the synthetic utility of this intermediate.
The Chemistry of Mesylation: Mechanism and Key Considerations
The conversion of an alcohol to a mesylate is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et3N) or pyridine.[4][6] The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.
The mechanism of mesylation can vary depending on the base employed.[7] When a strong, non-nucleophilic base like triethylamine is used, the reaction is believed to proceed through a highly reactive "sulfene" intermediate.[7][8][9] Triethylamine deprotonates the α-carbon of methanesulfonyl chloride, leading to the elimination of chloride and the formation of sulfene (CH₂=SO₂).[3][7][9] The alcohol then adds to this electrophilic intermediate to form the final mesylate product.[3] This pathway is particularly efficient for primary and even sterically hindered alcohols.[8]
In contrast, with a weaker base like pyridine, the reaction is more likely to proceed via a direct nucleophilic attack of the alcohol on the sulfur atom of methanesulfonyl chloride, followed by deprotonation of the resulting oxonium ion by pyridine.[3][4]
For the synthesis of 2-(4-bromophenyl)propyl methanesulfonate, the use of triethylamine in a non-polar aprotic solvent like dichloromethane (DCM) is a robust and widely adopted method.[8][10]
Visualizing the Process
Reaction Mechanism
Caption: Proposed mechanism of mesylation via a sulfene intermediate.
Experimental Workflow
Caption: Step-by-step experimental workflow for the mesylation reaction.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and rationale for each manipulation.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-(4-bromophenyl)propan-1-ol | ≥98% | Commercially Available | Ensure dryness before use. |
| Methanesulfonyl chloride (MsCl) | ≥99% | Commercially Available | Highly corrosive and moisture-sensitive. Handle in a fume hood.[11][12][13] |
| Triethylamine (Et₃N) | Reagent Grade | Commercially Available | Distill from CaH₂ before use for best results. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use from a freshly opened bottle or dried over molecular sieves. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | --- | For work-up. |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | --- | For work-up. |
| Brine | Saturated aqueous NaCl | --- | For work-up. |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | --- | --- | For drying the organic layer. |
| Silica gel | 60 Å, 230-400 mesh | --- | For column chromatography. |
| TLC plates | Silica gel 60 F₂₅₄ | --- | For reaction monitoring. |
| Standard laboratory glassware | --- | --- | Flame-dried before use. |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Ice bath | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
| Fume hood | --- | --- | --- |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-(4-bromophenyl)propan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.[8]
-
Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of methanesulfonyl chloride to methanesulfonic acid, which would consume the base and reduce the yield.[11]
-
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add triethylamine (1.5 eq.) via syringe.[10]
-
Rationale: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions. A slight excess of triethylamine ensures complete neutralization of the generated HCl.[8]
-
-
Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture over 5-10 minutes, ensuring the internal temperature remains below 5 °C.[8][10]
-
Rationale: Slow, controlled addition of the highly reactive methanesulfonyl chloride is critical to prevent a rapid exotherm and the formation of byproducts.[8]
-
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.[10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The product, being more non-polar, will have a higher Rf value than the starting alcohol.[14]
-
Rationale: Reaction times can vary depending on the substrate. TLC is an essential tool to determine when the starting material has been fully consumed.
-
-
Aqueous Work-up: Once the reaction is complete, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Rationale: This series of aqueous washes effectively removes the triethylamine hydrochloride salt, any unreacted reagents, and other water-soluble byproducts. Mesylates are generally stable to aqueous work-up for short periods.[14]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
-
Rationale: Complete removal of water is necessary before concentrating the product to prevent potential hydrolysis.
-
-
Purification (if necessary): The crude product is often of high purity.[8] If TLC indicates the presence of significant impurities, purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.[16]
-
Rationale: Chromatography separates the desired mesylate from any non-polar impurities or unreacted starting material.
-
Expected Yield
Yields for this type of reaction are typically high, often exceeding 90-95%.[8]
Characterization and Quality Control
The identity and purity of the synthesized 2-(4-bromophenyl)propyl methanesulfonate should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: This is the primary method for structural confirmation. Key diagnostic signals in the ¹H NMR spectrum include the downfield shift of the protons on the carbon bearing the mesylate group (CH₂-OMs) compared to the starting alcohol (CH₂-OH), and the appearance of a singlet for the methyl group of the mesylate at approximately 3.0 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Techniques like LC-MS can be particularly useful.[17][18]
-
Infrared (IR) Spectroscopy: Look for the characteristic strong S=O stretching bands of the sulfonate ester at approximately 1350 cm⁻¹ and 1175 cm⁻¹.
-
Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the final product.[19][20] Given the potential for alkyl mesylates to be genotoxic impurities, highly sensitive analytical methods are often required in a pharmaceutical setting.[17][19][20][21][22]
| Technique | Expected Observations for 2-(4-bromophenyl)propyl methanesulfonate |
| ¹H NMR | - Aromatic protons (AA'BB' system) ~7.2-7.5 ppm. - Methine proton (CH) multiplet. - Methylene protons (CH₂OMs) downfield shifted doublet. - Methyl protons (CH₃) doublet. - Mesyl methyl protons (CH₃SO₂) singlet ~3.0 ppm. |
| ¹³C NMR | - Aromatic carbons. - Carbon bearing the bromine (C-Br). - Methine carbon (CH). - Methylene carbon (CH₂OMs) downfield shifted. - Methyl carbon (CH₃). - Mesyl methyl carbon (CH₃SO₂) ~37 ppm. |
| IR (cm⁻¹) | - ~1350 (asymmetric S=O stretch). - ~1175 (symmetric S=O stretch). - ~975-900 (S-O-C stretch). |
| MS (LC-MS) | Confirmation of the expected molecular ion peak [M+H]⁺ or other adducts. |
Safety and Handling
Methanesulfonyl chloride is a highly toxic, corrosive, and lachrymatory substance. It reacts violently with water.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat when handling methanesulfonyl chloride.[11][13]
-
Ventilation: All manipulations involving methanesulfonyl chloride must be performed in a well-ventilated chemical fume hood.[11][12]
-
Storage: Store methanesulfonyl chloride in a cool, dry place, away from moisture and incompatible materials like bases and oxidizing agents.[11][13]
-
Spill Response: In case of a small spill, absorb with an inert material like vermiculite and dispose of as hazardous waste. For larger spills, evacuate the area and follow emergency procedures.[11][12]
-
Waste Disposal: Quench any excess methanesulfonyl chloride carefully with a dilute solution of sodium bicarbonate before disposal. Dispose of all chemical waste in accordance with local regulations.
Conclusion
The conversion of 2-(4-bromophenyl)propan-1-ol to its corresponding alkyl mesylate is a highly efficient and reliable transformation that is fundamental to synthetic and medicinal chemistry. By following the detailed protocol and safety guidelines outlined in this application note, researchers can confidently prepare this versatile intermediate in high yield and purity, paving the way for the synthesis of novel compounds with potential therapeutic applications. The robust nature of this procedure, coupled with a thorough understanding of the underlying chemical principles, ensures its broad applicability in drug discovery and development programs.
References
- Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.
- Mesylates and Tosylates with Practice Problems. Chemistry Steps.
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- METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. (2015).
- Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- Methanesulfonyl chloride Safety Data Sheet. Thermo Fisher Scientific.
- Methane sulphonyl chloride MSDS. Actylis Lab Solutions. (2010).
- Strategies for the Selective Mesylation of Polyols. Benchchem.
- Alcohol to Mesylate using MsCl, base. Organic Synthesis.
- Reactions of Alcohols. Chemistry LibreTexts. (2022).
- Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate.
- Why do tosylation and mesylation of alcohols follow different mechanisms?. ECHEMI.
- Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Oreate AI Blog. (2026).
- Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones. Thieme Connect.
- Alcohol to Mesylate - Common Conditions. Organic Chemistry Data.
- Aqueous workup for mesylates. Reddit. (2019).
- Adding Mesylate Group Mechanism. YouTube. (2021).
- Why do tosylation and mesylation of alcohols follow different mechanisms?. Chemistry Stack Exchange. (2016).
- Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems?. PubMed. (2006).
- Methanesulfonyl Chloride | Properties, Structure & Mesylation. Study.com.
- Tosylates And Mesylates. Master Organic Chemistry. (2015).
- Mesylate Synthesis. ECHEMI.
- Preparation and use of alkylating agents. Google Patents.
- NMR spectroscopic characterization of adinazolam mesylate: pH-dependent structure change in aqueous solution and active methylene. PubMed. (1995).
- Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. ACS Omega. (2024).
- Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. PMC. (2019).
- Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. ResearchGate.
- A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. International Journal of Pharmaceutical Sciences and Research.
- How Alkyls Influence Medicinal Chemistry Developments?. Patsnap Eureka. (2025).
- Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. PubMed. (2014).
- Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses. (2018).
- Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?. Scilit.
- Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. UMassD Repository.
- The Role of Alkyl Groups in Organic Chemistry and Drug Design. Omics.
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- GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Research Article. (2017).
- Formation of Mesylate Salts and avoiding Alkylmesylates. Reddit. (2025).
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Preparation and use of alkylating agents. Google Patents. (2007).
- Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Science and Education Publishing.
- Synthesis of Allenyl Mesylate by a Johnson-Claisen Rearrangement. Preparation of 3-(((tert-butyldiphenyl- silyl)oxy)me. Organic Syntheses. (2017).
- Synthesis of 1(2-bromophenyl)propanol. PrepChem.com.
- 2-(4-bromophenyl)propan-1-ol (C9H11BrO). PubChemLite.
- Questioning European policy on alkyl mesylate impurities. Chemistry World. (2020).
- A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids. Google Patents.
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Application Note: 2-(4-Bromophenyl)propan-1-ol in the Synthesis of TRPM3 Antagonists
[1][2][3]
Executive Summary
The transient receptor potential melastatin 3 (TRPM3) channel is a confirmed nociceptor involved in thermal hyperalgesia and neuropathic pain.[1][2][3] Recent medicinal chemistry campaigns have shifted from natural ligands (e.g., Ononetin) to synthetic small molecules with improved metabolic stability and selectivity.[1][4][2][3]
2-(4-Bromophenyl)propan-1-ol (CAS: 81310-74-9) serves as a critical "privileged scaffold" in this domain.[1][4][2][3] Its utility stems from three structural features:
-
The Aryl Bromide: A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura) to construct the biaryl core common to high-potency TRP modulators.[1][4][2][3]
-
The Chiral Center (C2): The methyl substituent at the beta-position creates steric bulk essential for distinguishing between TRPM3 and the structurally related TRPM8.[1][2][3]
-
The Primary Alcohol: A versatile handle for converting lipophilic cores into amphiphilic drugs via oxidation (to acids) or amination (to basic side chains).[4][2][3]
This guide details the synthetic integration of this intermediate and the subsequent biological validation of the resulting antagonists.
Strategic Synthetic Utility
Structural Logic & Causality
High-affinity TRPM3 antagonists often feature a biaryl pharmacophore linked to a polar "tail."[4][2][3] The 2-(4-Bromophenyl)propan-1-ol scaffold allows for the divergent synthesis of these libraries.
-
Why the Bromide? It enables the attachment of heteroaromatic rings (e.g., pyridines, isoquinolines) which engage in
- stacking within the TRPM3 pore vestibule.[1][2][3] -
Why the Alcohol? It serves as a precursor to chiral amines.[2][3] Many TRP antagonists require a basic nitrogen to interact with acidic residues (e.g., Asp/Glu) in the channel's transmembrane domain.[1][2][3]
Synthetic Workflow Visualization
The following diagram illustrates the conversion of the scaffold into a bioactive antagonist using a "Protect-Couple-Modify" strategy.
Caption: Divergent synthesis workflow transforming the bromophenyl-propanol scaffold into a bioactive biaryl amine antagonist.
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Biaryl Synthesis (Suzuki-Miyaura)
Objective: To extend the aromatic core using the bromine handle while preserving the chiral center.[1]
Reagents:
-
Substrate: 2-(4-Bromophenyl)propan-1-ol (protected as TBS ether recommended).[1][4][2][3]
-
Coupling Partner: 3-Pyridylboronic acid (or relevant heteroaryl boronate).[1][4][2][3]
-
Base:
(2.0 M aqueous).[4][2][3]
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon flow, charge a microwave vial with the TBS-protected substrate (1.0 eq), boronic acid (1.5 eq), and Pd catalyst (0.05 eq).
-
Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to substrate) and aqueous
(3.0 eq). -
Reaction: Seal and heat to 90°C for 4 hours .
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[4][3] -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Functionalization to Chiral Amine
Objective: Convert the alcohol handle into a primary amine to improve solubility and target affinity.[3]
Methodology (Mitsunobu Route):
-
Dissolve the biaryl alcohol intermediate (from Protocol A, after deprotection) in dry THF.
-
Add Triphenylphosphine (
, 1.5 eq) and Phthalimide (1.5 eq) .[4][2][3] -
Cool to 0°C. Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) .
-
Stir at Room Temp for 12 hours.
-
Hydrazinolysis: Treat the resulting phthalimide with Hydrazine hydrate (
) in Ethanol at reflux for 2 hours to release the primary amine.
Application Note: Biological Validation (TRPM3 Assay)
Once the antagonist is synthesized, it must be validated against TRPM3 activity.[1][2][3] The gold standard is the Calcium Flux Assay using HEK293 cells stably expressing human TRPM3.[3]
Assay Logic
TRPM3 is a calcium-permeable channel.[4][3][5][6] Activation by Pregnenolone Sulfate (PregS) causes a massive influx of
Calcium Flux Protocol
Materials:
Workflow:
-
Seeding: Plate cells in 96-well black-walled plates (poly-D-lysine coated) at 50,000 cells/well. Incubate 24h.
-
Dye Loading: Aspirate media. Add 100 µL Fluo-4 AM (4 µM) in HBSS buffer. Incubate 45 min at 37°C.
-
Compound Addition (Pre-incubation):
-
Stimulation & Readout:
Data Analysis & Interpretation
Calculate the Percent Inhibition relative to the vehicle control (DMSO) and the positive control (Ononetin).[1][2][3]
1423Table 1: Expected SAR Trends for 2-Arylpropyl Derivatives
| Structural Modification | Effect on TRPM3 Potency | Mechanistic Rationale |
| S-Isomer (C2) | High Potency ( | Fits hydrophobic pocket of TRPM3.[1][4][2] |
| R-Isomer (C2) | Reduced Potency ( | Steric clash in the binding site.[1][4][2][3] |
| Alcohol Oxidation (-COOH) | Loss of Activity | Negative charge often repelled by channel pore.[1][4][2][3] |
| Amine Conversion (-NH2) | Increased Potency | Ionic bond with pore residues (Glu/Asp).[1][4][2][3] |
Quality Control & Characterization
To ensure scientific integrity, the intermediate 2-(4-Bromophenyl)propan-1-ol must meet strict purity criteria before use in synthesis.[1][4][2][3]
-
NMR Validation:
References
-
Held, K., et al. (2015).[4][2][3] "Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release."[4][3] Proceedings of the National Academy of Sciences, 112(11), E1363-E1372.[1][4][2][3] Link[1][4][2][3]
-
Küppelstein-Jansen, B., et al. (2017).[1][4][2][3] "Structure-activity relationship of ononetin-type TRPM3 antagonists." Bioorganic & Medicinal Chemistry Letters, 27(15), 3371-3375.[1][4][2][3] Link
-
Miyaura, N., & Suzuki, A. (1995).[1][4][2][3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1][4][2][3] Link[1][4][2][3]
-
Vriens, J., et al. (2011).[4][2][3] "TRPM3 is a nociceptor channel involved in the detection of noxious heat."[3] Neuron, 70(3), 482-494.[1][4][2][3] Link[1][4][2][3]
-
Thermo Fisher Scientific. "Fluo-4 Calcium Imaging Protocol." Application Notes. Link
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- 3. 2-(4-Bromophenyl)propanal | C9H9BrO | CID 569059 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Frontiers | Investigation into the restoration of TRPM3 ion channel activity in post-COVID-19 condition: a potential pharmacotherapeutic target [frontiersin.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(4-bromophenyl)propan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Buchwald-Hartwig Amination in Synthesizing Bioactive Arylethanolamines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in both academic research and industrial drug development.[3]
This guide focuses on a particularly relevant application of the Buchwald-Hartwig amination: the synthesis of N-aryl-2-phenylethanolamine derivatives from 2-(4-bromophenyl)propan-1-ol and its analogues. Molecules bearing the 2-arylethanolamine scaffold are of significant interest in medicinal chemistry, as they form the core structure of many adrenergic receptor modulators and other biologically active compounds.[4][5] Traditional synthetic routes to these compounds can be lengthy and may lack the efficiency and modularity offered by a late-stage C-N bond formation strategy.
The primary challenge in applying the Buchwald-Hartwig amination to substrates like 2-(4-bromophenyl)propan-1-ol is the presence of the free primary alcohol. This functional group can potentially interfere with the catalytic cycle through several pathways, including competitive O-arylation or deactivation of the catalyst. This application note will provide a detailed analysis of these challenges and present two robust protocols for successfully navigating them: a protecting-group-free approach and a strategy involving the use of a silyl ether protecting group.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.
-
Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: The desired C-N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst.
The Challenge of the Free Hydroxyl Group
The primary alcohol in 2-(4-bromophenyl)propan-1-ol derivatives introduces two main potential complications:
-
Competitive O-Arylation: Alcohols can also participate in palladium-catalyzed cross-coupling reactions to form ethers, a transformation analogous to the Buchwald-Hartwig amination.[1] This side reaction can reduce the yield of the desired amine product.
-
Catalyst Inhibition: The alkoxide formed upon deprotonation of the alcohol by the strong base typically used in the amination can potentially coordinate to the palladium center and inhibit catalysis.
To address these challenges, two primary strategies can be employed:
-
Protecting-Group-Free Approach: This is often the more atom-economical and efficient strategy if successful. It relies on the careful selection of a catalyst system (ligand and palladium precursor) and reaction conditions that favor N-arylation over O-arylation. The use of bulky, electron-rich phosphine ligands can often promote the desired amination.[6]
-
Protecting-Group Strategy: In cases where the protecting-group-free approach is not successful, or for substrates with particularly sensitive functionalities, the use of a protecting group for the alcohol is a reliable alternative. Silyl ethers are excellent choices as they are readily installed, stable to the basic conditions of the Buchwald-Hartwig amination, and can be cleanly removed under mild conditions.[7][8]
Protocol 1: Protecting-Group-Free Buchwald-Hartwig Amination
This protocol is adapted from a successful kilogram-scale synthesis of a related amino alcohol derivative and represents a robust starting point for the amination of 2-(4-bromophenyl)propan-1-ol.[9]
Figure 2: Step-by-step workflow for the protecting-group-free Buchwald-Hartwig amination.
Materials:
-
2-(4-bromophenyl)propan-1-ol
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Oven-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01-0.02 equivalents), BINAP (0.03-0.06 equivalents), and finely ground Cs₂CO₃ (2.0-2.5 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Reactants: Under a positive pressure of inert gas, add 2-(4-bromophenyl)propan-1-ol (1.0 equivalent) and the amine coupling partner (1.2-1.5 equivalents).
-
Solvent Addition: Add anhydrous, degassed THF via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 65-80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-aryl-2-phenylethanolamine derivative.
Protocol 2: Protecting-Group-Based Strategy
This two-part protocol involves the initial protection of the primary alcohol as a tert-butyldimethylsilyl (TBS) ether, followed by the Buchwald-Hartwig amination and subsequent deprotection.
Part A: Protection of 2-(4-bromophenyl)propan-1-ol
Figure 3: Step-by-step workflow for the protection of the primary alcohol as a TBS ether.
Materials:
-
2-(4-bromophenyl)propan-1-ol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-(4-bromophenyl)propan-1-ol (1.0 equivalent) in anhydrous DMF, add imidazole (2.2 equivalents).
-
Addition of Silylating Agent: Add TBSCl (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-12 hours).
-
Work-up: Dilute the reaction mixture with diethyl ether and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure TBS-protected alcohol.[10]
Part B: Buchwald-Hartwig Amination of the Protected Substrate
The amination is carried out using the TBS-protected 2-(4-bromophenyl)propan-1-ol from Part A, following a similar procedure to Protocol 1, but with adjustments to the base and ligand, which can be optimized for the specific amine.
Materials:
-
TBS-protected 2-(4-bromophenyl)propan-1-ol
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Appropriate phosphine ligand (e.g., XPhos for primary amines, RuPhos for secondary amines)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precursor (0.01-0.02 equivalents), the phosphine ligand (0.02-0.04 equivalents), and the base (1.5-2.0 equivalents) to an oven-dried Schlenk flask.
-
Addition of Reactants and Solvent: Add the TBS-protected aryl bromide (1.0 equivalent), the amine (1.2-1.5 equivalents), and anhydrous, degassed solvent.
-
Reaction: Heat the mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Part C: Deprotection of the Silyl Ether
Materials:
-
TBS-protected N-aryl-2-phenylethanolamine derivative
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: Dissolve the TBS-protected amine (1.0 equivalent) in THF.
-
Addition of Deprotecting Agent: Add a solution of TBAF in THF (1.1-1.5 equivalents) at room temperature.
-
Reaction: Stir the reaction mixture and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude product by flash column chromatography to yield the final N-aryl-2-phenylethanolamine.[11]
Summary of Reaction Parameters and Recommendations
| Parameter | Protocol 1 (Protecting-Group-Free) | Protocol 2 (With Protecting Group) | Rationale and Field-Proven Insights |
| Palladium Precursor | Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ | Pd₂(dba)₃ is a stable Pd(0) source. Pd(OAc)₂ is a common Pd(II) precursor that is reduced in situ.[11] |
| Ligand | BINAP | XPhos, RuPhos, BrettPhos | BINAP has shown efficacy with amino alcohols.[9] For the protected substrate, ligand choice depends on the amine: BrettPhos for primary amines, RuPhos for secondary amines.[6] |
| Base | Cs₂CO₃ | NaOtBu, LHMDS | Cs₂CO₃ is a milder base that can minimize side reactions with the free alcohol.[9] Stronger bases like NaOtBu or LHMDS are standard for the amination of protected substrates. LHMDS can offer good functional group tolerance.[6] |
| Solvent | THF | Toluene, Dioxane | THF is effective for the milder conditions of the protecting-group-free approach. Toluene and dioxane are common solvents for Buchwald-Hartwig aminations at higher temperatures.[11] |
| Temperature | 65-80 °C | 80-110 °C | Lower temperatures may favor N-arylation over O-arylation in the protecting-group-free case. Higher temperatures are often required for less reactive substrates or with stronger bases. |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium precursor and ligand are of high quality and handled under an inert atmosphere. Consider using a pre-catalyst.
-
Incorrect Ligand/Base Combination: The choice of ligand and base is critical and substrate-dependent. Screen different combinations if the initial attempt fails.
-
Poor Solvent Quality: Use anhydrous, degassed solvents to prevent catalyst deactivation.
-
-
Formation of Side Products:
-
Hydrodehalogenation (Ar-H): This can occur as a competitive side reaction.[2] Optimizing the catalyst loading and temperature may mitigate this.
-
O-Arylation (in Protocol 1): If significant O-arylation is observed, consider lowering the reaction temperature or switching to a bulkier ligand. If the issue persists, the protecting-group strategy (Protocol 2) is recommended.
-
Di-arylation of Primary Amines: If using a primary amine, di-arylation can be a problem. Using a slight excess of the primary amine can sometimes suppress this.
-
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl-2-phenylethanolamine derivatives from 2-(4-bromophenyl)propan-1-ol. The presence of a free primary alcohol presents a key challenge that can be successfully addressed through either a carefully optimized protecting-group-free protocol or a more conservative protecting-group-based strategy. The choice between these two approaches will depend on the specific substrate, the nature of the amine coupling partner, and the overall synthetic strategy. The protocols and insights provided in this guide offer a solid foundation for researchers to efficiently and reliably access this important class of molecules for applications in drug discovery and development.
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. [Link]
-
García-Rubia, A., et al. (2016). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Advances, 6(83), 79427-79434. [Link]
-
Nemeth, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034-1041. [Link]
-
Kim, B. M., et al. (2005). Efficient chemoselective deprotection of silyl ethers using catalytic 1-chloroethyl chloroformate in methanol. Tetrahedron, 61(51), 12227-12237. [Link]
-
Wikipedia. (2023, April 2). Silyl ether. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
-
Kim, S. T., et al. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society. [Link]
-
Cernak, T., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1337-1343. [Link]
- Wu, Y., & Li, F. (1987). Synthesis of aryloxypropanolamines and arylethanolamines.
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. [Link]
-
Kim, S. T., et al. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society. [Link]
-
Technical University of Denmark. (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Preparation of chiral 2-arylpropanols via CBS reduction
Application Note: Precision Enantioselective Synthesis of Chiral 1-Aryl-1-Propanols via CBS Reduction
Executive Summary & Scope
Target Audience: Medicinal Chemists, Process Development Scientists. Core Application: Enantioselective reduction of prochiral aryl ketones to chiral secondary alcohols.[1]
Crucial Disambiguation: The term "2-arylpropanol" is chemically ambiguous.
-
Primary Alcohol (Hydratropic Alcohol): 2-phenyl-1-propanol (
). This is NOT accessible via direct CBS reduction of a ketone. -
Secondary Alcohol: 1-phenyl-1-propanol (
) or 1-phenyl-2-propanol ( ).
This protocol addresses the synthesis of chiral 1-aryl-1-propanols (and analogs) via the Corey-Bakshi-Shibata (CBS) reduction . This transformation is the industry standard for converting propiophenone derivatives into high-enantiomeric-excess (ee) alcohols, which are ubiquitous scaffolds in CNS-active drugs, beta-blockers, and chiral auxiliaries.
Mechanistic Foundation
The CBS reduction utilizes a chiral oxazaborolidine catalyst (derived from proline) to activate both the borane reductant and the ketone substrate.[1][2]
The "Dual Activation" Mechanism:
-
Lewis Base Activation: The nitrogen of the oxazaborolidine coordinates with the boron of the stoichiometric reductant (
), increasing the hydridic character of the borane.[3][4] -
Lewis Acid Activation: The endocyclic boron of the catalyst coordinates with the carbonyl oxygen of the ketone.
-
Stereocontrol: The rigid bicyclic transition state locks the ketone in a specific orientation (minimizing steric clash between the catalyst's "wall" and the ketone's large substituent), forcing hydride delivery from a specific face.
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle of the CBS reduction.[1][5] The catalyst is regenerated after the hydride transfer step.
Critical Process Parameters (CPP)
To ensure reproducibility and high ee (>95%), the following parameters must be strictly controlled.
| Parameter | Specification | Causality / Rationale |
| Moisture Content | < 200 ppm | Water hydrolyzes the borane and the catalyst, destroying the active species and lowering ee by allowing non-catalyzed reduction. |
| Temperature | -20°C to +20°C | Lower temperatures typically increase ee but decrease rate. For propiophenones, 0°C to RT is often sufficient for >94% ee due to the steric bulk of the ethyl group. |
| Addition Mode | Simultaneous or Slow Ketone | Adding ketone to the catalyst/borane mixture ensures the ketone always encounters the chiral complex, not free borane (which causes racemic reduction). |
| Borane Source | ||
| Stoichiometry | 0.6 - 1.0 eq | Borane provides 3 hydrides, but typically only 2 are kinetically accessible in this timeframe. Use slight excess (0.6 eq |
Detailed Protocol: Synthesis of (R)-1-Phenyl-1-propanol
Target Reaction: Reduction of Propiophenone to (R)-1-Phenyl-1-propanol.[6] Catalyst: (S)-Me-CBS (The "S" catalyst typically yields the "R" alcohol for aryl-alkyl ketones, following Corey's mnemonic).
Materials
-
Substrate: Propiophenone (13.4 g, 100 mmol).
-
Catalyst: (S)-Me-CBS (10 mL of 1M solution in toluene, 10 mol%).
-
Reductant: Borane-THF complex (1.0 M solution, 60 mL, 60 mmol).
-
Solvent: Anhydrous THF (dried over molecular sieves).
Step-by-Step Methodology
-
Reactor Prep: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer. Flush with Argon.
-
Catalyst Charge: Syringe the (S)-Me-CBS solution (10 mmol) into the flask. Dilute with 50 mL anhydrous THF.
-
Borane Charge: Cool the flask to 0°C (ice bath). Add the Borane-THF solution (60 mmol) via cannula or syringe over 5 minutes.
-
Note: Evolution of gas implies moisture contamination.
-
-
Substrate Addition (The Critical Step):
-
Dissolve Propiophenone (100 mmol) in 50 mL anhydrous THF.
-
Load into the addition funnel.
-
Add the ketone solution dropwise over 45–60 minutes . Maintain internal temperature < 5°C.
-
Why? This "starved" feed ensures the concentration of ketone never exceeds the concentration of the catalyst-borane complex, preventing background racemic reduction.
-
-
Reaction Monitoring: Stir at 0°C for 15 minutes after addition is complete. Check reaction progress via TLC (20% EtOAc/Hexane) or GC. The spot for propiophenone (
) should disappear; alcohol product ( ) appears. -
Quenching (Safety Critical):
-
Caution: Excess borane is present.
-
Add Methanol (20 mL) dropwise and very slowly. Vigorous hydrogen gas evolution will occur. Maintain temperature < 10°C.
-
Stir for 20 minutes until gas evolution ceases.
-
-
Workup:
-
Add 1N HCl (50 mL) and stir for 10 minutes to hydrolyze the boronate ester.
-
Extract with Diethyl Ether or MTBE (3 x 100 mL).
-
Wash combined organics with Sat.
(2 x 50 mL) and Brine (50 mL). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is often >95% pure.
-
Purify via flash chromatography (SiO2, 10-15% EtOAc in Hexanes) or distillation (bp ~100°C @ 10 mmHg).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the batch CBS reduction process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Enantiomeric Excess (< 90%) | 1. Fast addition of ketone.2. Wet solvent/reagents.3. Temperature too high. | 1. Increase addition time to >1 hr.2. Karl-Fisher titrate solvents (<100ppm H2O).3. Lower reaction temp to -20°C or -40°C. |
| Incomplete Conversion | 1. Degraded Borane reagent.2. Catalyst poisoning. | 1. Use fresh Borane-DMS (more stable).2. Ensure N2 line is free of O2/moisture. |
| Racemic Background | Uncatalyzed reduction by free | Ensure Catalyst:Borane ratio is correct. Always add Ketone TO Borane/Cat complex. |
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2][3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][3][5][7][8][9] Journal of the American Chemical Society, 109(25), 7925–7926.
-
Corey, E. J., & Helal, C. J. (1998).[5] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012.
-
BenchChem. (2025).[10] Application Notes and Protocols for the Asymmetric Reduction of 1-Phenyl-1-butanone to Chiral Alcohol Precursors. BenchChem Protocols.
-
Mathre, D. J., et al. (1993). A practical process for the preparation of tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole-borane.[8] The Journal of Organic Chemistry, 58(10), 2880–2888.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. jcbsc.org [jcbsc.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yield in the reduction of 2-(4-bromophenyl)propionic acid
Technical Support Center: Reduction of 2-(4-Bromophenyl)propionic Acid
Subject: Optimization of Chemical Yield and Chemoselectivity in Aryl-Propionic Acid Reduction Ticket ID: #RXN-882-Br Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are attempting to reduce 2-(4-bromophenyl)propionic acid to 2-(4-bromophenyl)propan-1-ol . The critical challenge in this transformation is chemoselectivity . The aryl bromide moiety is susceptible to hydrodehalogenation (debromination) under aggressive reducing conditions (e.g., catalytic hydrogenation or Lithium Aluminum Hydride at elevated temperatures).
To maximize yield (>90%) and maintain the aryl bromide integrity, we recommend a Borane-mediated reduction (BH₃·THF or BH₃·DMS). This method exploits the oxophilicity of boron to selectively activate and reduce the carboxylic acid without affecting the aryl halide.
Part 1: Troubleshooting Guide (Q&A)
Q1: My yield is consistently low (<50%), but I see unreacted starting material. I am using NaBH₄ in methanol. Diagnosis: Reagent mismatch. Explanation: Sodium Borohydride (NaBH₄) is a nucleophilic reducing agent.[1] It is excellent for aldehydes and ketones but is not sufficiently electrophilic to reduce a carboxylate anion (which forms immediately upon adding NaBH₄ to the acid). Solution: Switch to Borane-Dimethyl Sulfide (BH₃·DMS) or generate borane in situ using the NaBH₄/I₂ system . Borane is an electrophilic reducing agent that coordinates to the carbonyl oxygen, facilitating hydride transfer even in carboxylic acids.
Q2: I am observing a significant impurity (5-15%) identified as 2-phenylpropan-1-ol (Debrominated product).
Diagnosis: Over-reduction due to improper reagent selection (likely LiAlH₄).
Explanation: While Lithium Aluminum Hydride (LiAlH₄) can reduce carboxylic acids, it is a powerful hydride donor that can attack aryl halides via an
-
Immediate: Switch to BH₃·THF or BH₃·DMS . Borane is inert toward aryl bromides under standard conditions.
-
Alternative: If you must use LiAlH₄, perform the reaction at strictly 0°C and use exactly 1.0-1.1 equivalents, utilizing "inverse addition" (adding hydride to the acid) to keep the hydride concentration low relative to the substrate. However, this is operationally difficult to control.
Q3: The reaction mixture turns into a solid gel during workup, trapping my product. Diagnosis: Formation of stable borate polymers/gels. Explanation: The reduction produces trialkoxyboranes. Upon adding water, these hydrolyze to boric acid and the alcohol. If the water volume is too low or pH is uncontrolled, boric acid forms a gelatinous network. Solution:
-
Methanol Quench: Before adding water, add excess Methanol (MeOH) and stir for 30 minutes. This converts boron species into volatile trimethyl borate (
). -
Evaporation: Concentrate the mixture to remove the
before the aqueous workup. -
Partition: Use a dilute acid wash (1M HCl) during extraction to solubilize aluminum/boron salts.
Q4: I am concerned about the safety of Borane-THF (storage stability). Diagnosis: Reagent degradation. Explanation: BH₃·THF degrades over time at room temperature, losing hydride titer. Solution: Use Borane-Dimethyl Sulfide (BH₃[2][3]·DMS) . It is a neat liquid, much more stable (shelf-stable for months/years), and has a higher active borane concentration (10 M vs 1 M). Note: BH₃[1][3][4]·DMS has a potent stench. Use a bleach trap for the exhaust.
Part 2: Optimized Experimental Protocols
Protocol A: The "Gold Standard" Borane-DMS Reduction
Recommended for highest purity and yield.
Reagents:
-
Substrate: 2-(4-bromophenyl)propionic acid (1.0 equiv)
-
Reagent: Borane-Dimethyl Sulfide complex (BH₃[2][3][5]·DMS) (1.2 – 1.5 equiv)
-
Solvent: Anhydrous THF (0.5 M concentration relative to substrate)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask. Cool under Nitrogen/Argon flow.
-
Dissolution: Add the carboxylic acid and anhydrous THF. Cool the solution to 0°C (ice bath).
-
Addition: Add BH₃·DMS dropwise via syringe over 15–20 minutes.
-
Observation: Hydrogen gas (
) will evolve. Ensure proper venting.
-
-
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check TLC (Solvent: 30% EtOAc/Hexane). The acid spot (baseline) should disappear.
-
-
Quench (Critical): Cool back to 0°C. Slowly add Methanol (MeOH) until gas evolution ceases.
-
Why? This destroys excess borane and breaks down the borate-alcohol complex.
-
-
Reflux (Optional but Recommended): Heat the mixture to reflux for 30 minutes to fully liberate the alcohol from the boron complex.
-
Workup: Concentrate in vacuo to remove THF/MeOH/Trimethyl borate. Redissolve residue in EtOAc. Wash with 1M HCl, then Sat. NaHCO₃, then Brine. Dry over MgSO₄.
Protocol B: The NaBH₄/I₂ (In-Situ Borane) Method
Recommended if BH₃·DMS is unavailable or shipping restrictions apply.
Reagents:
-
Substrate (1.0 equiv)
-
NaBH₄ (1.2 equiv)[6]
-
Iodine (
) (0.6 equiv) -
Solvent: Anhydrous THF
Step-by-Step:
-
Suspend NaBH₄ in anhydrous THF. Add the carboxylic acid.
-
Cool to 0°C.
-
Dissolve Iodine in THF and add dropwise. The solution will initially be dark but will fade as
is consumed to generate . -
Stir at RT for 3-5 hours.
-
Workup as in Protocol A (Methanol quench is essential).
Part 3: Data & Visualization
Table 1: Reagent Comparison for Chemoselectivity
| Reagent | Active Species | Yield (Alcohol) | Debromination Risk | Comments |
| BH₃·DMS | Electrophilic Borane | 92-98% | Low (<0.1%) | Recommended. High atom economy, stable reagent. |
| NaBH₄ / I₂ | In-situ Borane | 85-90% | Low (<0.5%) | Good alternative. Requires careful stoichiometry. |
| LiAlH₄ | Nucleophilic Hydride | 60-75% | High (5-20%) | Not Recommended. Side reactions likely; requires strict temp control. |
| NaBH₄ (MeOH) | Hydride | <5% | N/A | Fails. Does not reduce carboxylic acids. |
Visual Workflow: Reaction Pathways
Figure 1: Mechanistic pathways showing why Borane (Green path) preserves the Aryl-Bromide, while LiAlH4 (Red path) risks debromination.
Visual Workflow: Workup Decision Tree
Figure 2: Optimized workup procedure to prevent emulsion formation and ensure complete removal of boron residues.
FAQ: Frequently Asked Questions
Q: Can I use catalytic hydrogenation (H₂/Pd-C) for this reduction? A: No. Palladium on Carbon (Pd/C) is highly effective at cleaving Aryl-Bromide bonds (hydrogenolysis) under Hydrogen atmosphere. You would almost certainly obtain the debrominated product (2-phenylpropionic acid or alcohol).
Q: Is the product a solid or liquid? A: 2-(4-bromophenyl)propan-1-ol is typically a viscous oil or a low-melting solid (approx. melting point < 50°C).[5] If you obtain a high-melting solid, check if you have unreacted acid (MP ~75-80°C).
Q: How do I remove the "garlic" smell of DMS? A: Wash your glassware with a dilute bleach solution (sodium hypochlorite). This oxidizes the dimethyl sulfide (DMS) to dimethyl sulfoxide (DMSO) or sulfone, which are odorless and water-soluble.
References
-
Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions. 29. The stoichiometry of the reaction of borane-dimethyl sulfide with representative functional groups." Journal of Organic Chemistry, 1982 , 47(16), 3153–3163. Link
-
Periasamy, M.; Thirumalaikumar, M. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 2000 , 609(1-2), 137–151. Link
-
Kanth, J. V. B.; Periasamy, M. "Selective reduction of carboxylic acids into alcohols using NaBH4 and I2." Journal of Organic Chemistry, 1991 , 56(20), 5964–5965. Link
-
Organic Chemistry Portal. "Borane-Dimethylsulfide." Link
Sources
Preventing debromination during lithium-aluminum hydride reduction
Topic: Preventing Debromination During Lithium-Aluminum Hydride (LAH) Reduction Ticket ID: #LAH-Br-Selectivity Status: Open Assigned Specialist: Senior Application Scientist
User Issue Summary
Problem: "I am reducing an ester/amide to an alcohol/amine using LiAlH₄. My molecule contains an aryl bromide. The reduction works, but I am observing significant debromination (10–40% des-bromo byproduct). How do I stop the hydride from attacking the halogen?"
Root Cause Analysis
Standard Lithium Aluminum Hydride (LiAlH₄) is a powerful, unselective nucleophilic reducing agent. The debromination of aryl halides occurs via two primary mechanisms during reflux:
-
SNAr / Nucleophilic Attack: Direct hydride attack on the carbon bearing the halogen.
-
Single Electron Transfer (SET): Generation of a radical anion which ejects the bromide ion.
The Fix: You must decouple the reduction potential of the carbonyl group from the C-Br bond cleavage. This is achieved by altering the coordination state of the aluminum species (switching from nucleophilic to electrophilic reduction) or by strictly controlling kinetic parameters .
Knowledge Base Article (KBA) #1: The "Alane" Modification (Recommended)
Severity: High (Best for stubborn substrates)
Concept: In situ generation of Aluminum Hydride (
Standard LAH functions as a nucleophile (
The Protocol (In-Situ Alane Generation)
Reagents:
-
Lithium Aluminum Hydride (LiAlH₄) solution (e.g., 1.0 M in Ether/THF)
-
Aluminum Chloride (
), anhydrous -
Solvent: Diethyl Ether (preferred over THF for this specific transformation)
Stoichiometry:
The reaction to generate Alane is:
Step-by-Step Procedure:
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.
-
Solvent Prep: Charge the flask with anhydrous Diethyl Ether.
-
AlCl₃ Addition: Rapidly add anhydrous
(1.0 equiv relative to stoichiometry calculation, not substrate) to the ether. Note: This is exothermic. Stir at 0°C until dissolved. -
LAH Addition: Dropwise add LiAlH₄ (3.0 equiv relative to
) at 0°C.-
Observation: A white precipitate (LiCl) will form. The solution now contains
.[2]
-
-
Substrate Addition: Cool the mixture to -78°C (or 0°C if substrate is insoluble). Add your ester/amide substrate slowly.[3]
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[4]
-
Result: Carbonyl is reduced; Aryl Bromide remains intact.[4]
-
Workup (Critical for Alane): Alane reductions produce sticky aluminum salts. Do not use the standard Fieser workup (Water/NaOH/Water) as it often fails with the extra aluminum load.
-
The Rochelle's Salt Method: Quench with EtOAc, then add saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt). Stir vigorously for 1–2 hours until two clear layers form.
KBA #2: Kinetic Control & Inverse Addition
Severity: Medium (Try this for less sensitive substrates) Concept: Minimizing free hydride concentration.
If you cannot use
Troubleshooting Steps:
-
Temperature: Run the reaction at -78°C or 0°C . Never reflux.
-
Solvent Switch: Use Diethyl Ether instead of THF.
-
Why? THF coordinates strongly to
, separating the ion pair and making the more "naked" and reactive (aggressive). Ether binds less tightly, keeping the reagent effectively "bulkier" and less prone to side reactions.
-
-
Inverse Addition:
-
Standard: Adding LAH to the substrate.[1][3][5] (High local concentration of
). -
Inverse: Add the substrate solution dropwise into the LAH solution at low temp. Correction: Actually, for selectivity, adding LAH to the substrate (keeping hydride limiting until the end) is often safer, but Inverse Addition (Substrate to LAH) is standard for safety.
-
Refined Technique: For this specific selectivity, add LAH solution slowly to the Substrate at -78°C. This ensures the hydride is immediately consumed by the fast carbonyl reduction before it can attack the bromide.
-
KBA #3: Alternative Reagents (The "Escape Hatch")
If LAH/Alane fails, switch reagents entirely.
| Reagent System | Selectivity Mechanism | Notes |
| LiBH₄ (Lithium Borohydride) | Mild Nucleophile | Reduces esters to alcohols.[6][7] Completely ignores aryl bromides. Slower than LAH. |
| NaBH₄ + ZnCl₂ | Chelation Control | Zinc coordinates to carbonyl; Borohydride reduces it. Very mild. |
| DIBAL-H | Steric Bulk | Diisobutylaluminum hydride is bulky and electrophilic. At -78°C, it is highly selective for carbonyls. |
Visualizing the Decision Pathway
The following diagram illustrates the logic flow for selecting the correct protocol based on your specific failure mode.
Figure 1: Decision tree for selecting reduction conditions based on halide type and initial experimental results.
Visualizing the Mechanism: Nucleophilic vs. Electrophilic
Understanding why the Alane method works is vital for troubleshooting.
Figure 2: Mechanistic divergence between standard LAH (Nucleophilic) and Alane (Electrophilic) reduction pathways.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Borohydride (
Q: I tried the Alane method, but my reaction stalled. Why?
A: You likely have "aged"
Q: My product is trapped in the emulsion after the Alane reduction. A: This is the "Alane Trap." Do not use acid/base extraction. Use the Rochelle's Salt method described in KBA #1. It chelates the aluminum, breaking the emulsion.
References
-
Brown, H. C., & Yoon, N. M. (1966).[9] Selective Reductions.[3][7][9][10][11] X. Reaction of Aluminum Hydride with Selected Organic Compounds Containing Representative Functional Groups. Journal of the American Chemical Society.[12] Link
-
Narisada, M., Horibe, I., Watanabe, F., & Takeda, K. (1989).[10][11] Selective reduction of aryl halides and α,β-unsaturated esters with sodium borohydride-cuprous chloride.[10][11] Journal of Organic Chemistry.[7][10][11] Link
-
Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis.[7][9] Wiley-VCH. (General Reference for Hydride Selectivity Mechanisms).
Sources
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. rushim.ru [rushim.ru]
- 10. Selective Reduction of Aryl Halides and α,β-Unsaturated Esters with Sodium Borohydride-Cuprous Chloride in Methanol and Its Application to Deuterium Labeling - Lookchem [lookchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
Separation of 2-(4-bromophenyl)propan-1-ol enantiomers by chiral HPLC
Technical Support Center: Chiral HPLC Separation of 2-(4-bromophenyl)propan-1-ol
Welcome to the Technical Support Hub for the enantiomeric resolution of 2-(4-bromophenyl)propan-1-ol. This guide is engineered for analytical scientists and drug development professionals, providing mechanistic insights, self-validating protocols, and diagnostic troubleshooting for chiral method development.
Overview & Mechanistic Context
2-(4-bromophenyl)propan-1-ol is a chiral arylpropanol derivative. The presence of the bulky bromine atom at the para-position of the phenyl ring, combined with the adjacent chiral center at the benzylic position, creates distinct steric and electronic environments for the (R) and (S) enantiomers. Separation is most effectively achieved using normal-phase chiral high-performance liquid chromatography (HPLC) on polysaccharide-based chiral stationary phases (CSPs)[1]. The separation mechanism relies on attractive interactions followed by inclusion into the chiral cavities of the polymer backbone[2].
Method Development Workflow
The logical progression below outlines the standard approach for establishing a baseline separation for arylpropanol derivatives.
Figure 1: Systematic chiral HPLC method development workflow for 2-arylpropanols.
Self-Validating Experimental Protocol
This protocol incorporates an automated System Suitability Test (SST). The SST acts as a self-validating loop: it ensures the chromatographic system is fully capable of resolving the enantiomers before any unknown sample analysis begins, preventing the generation of invalid data.
Materials:
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: HPLC-grade n-Hexane / Isopropanol (95:5, v/v).
-
Sample Solvent: Mobile phase.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Mix 950 mL of n-Hexane with 50 mL of Isopropanol. Degas the mixture via ultrasonication for 10 minutes. Causality: Dissolved gases can cause baseline drift and pump cavitation, severely impacting the reproducibility of retention times.
-
System Equilibration: Install the column and set the column oven to 20°C. Pump the mobile phase at 0.8 mL/min. Monitor the UV detector at 220 nm until the baseline noise is ≤ 0.05 mAU (typically 30-45 minutes).
-
Sample Preparation: Dissolve the racemic 2-(4-bromophenyl)propan-1-ol standard to a concentration of 0.5 mg/mL in the sample solvent. Filter through a 0.22 µm PTFE syringe filter[1].
-
System Suitability Testing (SST): Inject 10 µL of the racemic standard.
-
Acceptance Criteria: Resolution (Rs) ≥ 1.5; Tailing Factor (Tf) ≤ 1.5; Retention time RSD ≤ 1.0% (over 3 replicate injections).
-
Validation Logic: If Rs < 1.5, the system fails the SST. The sequence is programmed to automatically abort, prompting the user to regenerate the column or verify mobile phase composition.
-
-
Sample Analysis: Once SST passes, inject 10 µL of unknown samples. Run time is 25 minutes per injection.
-
Column Wash: Post-analysis, flush the column with Hexane/Isopropanol (80:20, v/v) for 40 minutes at 1.0 mL/min to elute any strongly retained hydrophobic impurities.
Quantitative Optimization Data
The following table summarizes the causal relationship between chromatographic parameters and expected separation efficiency for 2-arylpropanol derivatives[3].
| Column (CSP) | Mobile Phase (v/v) | Temp (°C) | Flow Rate (mL/min) | Selectivity (α) | Resolution (Rs) |
| Chiralcel OD-H | Hexane/IPA (90:10) | 25 | 1.0 | 1.12 | 1.25 |
| Chiralcel OD-H | Hexane/IPA (95:5) | 25 | 1.0 | 1.25 | 1.80 |
| Chiralcel OD-H | Hexane/IPA (95:5) | 15 | 0.8 | 1.31 | 2.45 |
| Chiralpak AD-H | Hexane/EtOH (90:10) | 25 | 1.0 | 1.08 | 0.95 |
Troubleshooting & Diagnostic FAQs
Q1: I am observing partial co-elution (Rs < 1.5) using Hexane/Isopropanol (90:10) on a Chiralcel OD-H column. How can I achieve baseline separation?
Root Cause & Solution: The resolution of arylpropanols is highly sensitive to the steric hindrance of the alcohol modifier. Decrease the isopropanol concentration to 5% (Hexane/IPA 95:5).
Causality: Reducing the polar modifier decreases competition for the chiral cavities and hydrogen-bonding sites on the cellulose tris(3,5-dimethylphenylcarbamate) stationary phase. This increases overall retention time (
Q2: The peaks are well-separated, but I am experiencing severe peak tailing for the second eluting enantiomer. Should I add an acidic modifier like TFA? Root Cause & Solution: No. While acidic additives like TFA are useful for acidic solutes, 2-(4-bromophenyl)propan-1-ol is a neutral alcohol; therefore, acidic or basic additives are unnecessary and will not improve peak shape[5]. Peak tailing in this context is almost always caused by column overloading or poor mass transfer. Action: Verify your injection mass. Ensure you are injecting no more than 5-10 µg of total mass on a standard 4.6 mm ID analytical column. If tailing persists at low injection volumes, reduce the flow rate to 0.5 mL/min to allow more time for the analyte to diffuse in and out of the porous CSP, improving mass transfer kinetics[1].
Q3: Can I reverse the elution order of the enantiomers to quantify a trace impurity of the (S)-enantiomer more accurately? Root Cause & Solution: Yes. Eluting the trace enantiomer first prevents it from being obscured by the tailing of the major enantiomer peak. Elution order reversal is a documented phenomenon in chiral HPLC of aryl-derivatives[4].
Figure 2: Mechanism of elution order reversal based on polysaccharide CSP backbone selection.
Action: Induce this reversal by switching the chiral stationary phase backbone from cellulose (e.g., Chiralcel OD-H) to amylose (e.g., Chiralpak AD-H). The helical twist of amylose differs from cellulose, creating distinct chiral cavities that often preferentially bind the opposite enantiomer[4].
Q4: My signal-to-noise ratio is poor at 254 nm. How can I improve detection sensitivity for trace analysis?
Root Cause & Solution: While 254 nm is a standard default wavelength for aromatic compounds, it is not the absorption maximum (
References
-
Title: Chiral HPLC Separations Guidebook Source: Phenomenex URL: [Link]
-
Title: HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order Source: PubMed (Journal of Separation Science) URL: [Link]
-
Title: Chiral High Performance Liquid Chromatography: Review Source: International Journal of Pharmacy and Pharmaceutical Research (IJPPR) URL: [Link]
-
Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. csfarmacie.cz [csfarmacie.cz]
Technical Support Center: Purification of 2-(4-bromophenyl)propan-1-ol
Ticket ID: PUR-ARYL-084
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely synthesizing 2-(4-bromophenyl)propan-1-ol via the reduction of 2-(4-bromophenyl)propanoic acid (or its methyl/ethyl ester) using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF/DMS.
While the reaction itself is robust, the purification is frequently compromised by aluminum/boron salt emulsions during workup and co-elution of unreacted starting material during chromatography. The presence of the para-bromo substituent also introduces a risk of halogen-lithium exchange if temperature protocols are violated, leading to the des-bromo impurity (2-phenylpropan-1-ol).
This guide addresses these specific failure points using a "Crude-to-Crystal" logic.
Module 1: The "Crude" Reality (Post-Reaction Workup)
Q: My crude isolation resulted in a sticky, grey emulsion that won't separate. Yield is >140%. What is this?
A: You have trapped aluminum or boron salts.
This is the most common failure mode in aryl-alcohol synthesis. The alkoxide product forms a tight chelate with aluminum species (
The Fix: Thermodynamic Chelation Breaking Do not simply add water and acid. You must force the metal to release your alcohol by offering it a better ligand.
Protocol: The Rochelle’s Salt Method (Recommended)
-
Dilute the reaction mixture with diethyl ether (Et₂O) or MTBE at 0°C.
-
Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) . Use 10 mL per gram of hydride reagent used.
-
Vigorous Stirring: Stir at room temperature for 1-2 hours .
-
Why? The tartrate ligand binds aluminum more tightly than your alcohol does. You will see two clear layers form as the aluminum moves into the aqueous phase.
-
-
Separate layers. The organic layer should be clear, not cloudy.
Protocol: The Fieser Method (Alternative for large scale)
If you used
-
Add
mL water (slowly, at 0°C). -
Add
mL 15% NaOH. -
Add
mL water. -
Add anhydrous MgSO₄ directly to the pot and stir for 15 mins.
-
Filter the granular white precipitate. Your product is in the filtrate.[1]
Q: I see a "Ghost" peak in NMR/LCMS just below the product. Is it the des-bromo impurity?
A: It is highly probable. The structure contains an aryl bromide.[1][2] If you performed the reduction with LiAlH₄ and allowed the internal temperature to rise above 0°C (or refluxed), LiAlH₄ can act as a metallating agent, performing a Halogen-Lithium exchange at the para position. Upon quenching with water, this position becomes a proton.
Diagnostic Check:
-
Product (Br): ~7.4 ppm (doublet) in
NMR. -
Impurity (H): Multiplet at ~7.2-7.3 ppm, integrating for 5 protons instead of 4.
-
Mass Spec: Check for the loss of the characteristic 1:1 bromine isotope pattern (
and ).
Prevention for Next Batch:
-
Switch reducing agents. Use Borane-THF (
) or Borane-DMS at 0°C to RT. Borane is chemoselective for carboxylic acids over aryl halides and esters, completely avoiding the de-halogenation risk [1]. -
If you must use LiAlH₄, use the inverse addition technique: Add the hydride solution to the ester solution at -78°C to -20°C, keeping the hydride concentration low relative to the substrate.
Module 2: Chromatographic Purification
Q: The alcohol is co-eluting with the unreacted ester/acid. How do I separate them?
A: You are likely using a generic gradient. Aryl propanols have distinct hydrogen-bonding capabilities that esters lack. You must exploit this.
The "High-Res" Gradient Protocol:
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).
-
The Trap: Do not start at 0% B. Start at 5% B isocratic for 3 Column Volumes (CV).
-
Reasoning: This flushes out non-polar impurities (alkenes from dehydration, unreacted ester) immediately.
-
-
The Ramp: Linear gradient 5%
30% B over 15 CV.-
Target: The alcohol usually elutes between 20-25% EtOAc.
-
Visualizing the Separation Logic:
Figure 1: Decision matrix for chromatographic separation based on TLC behavior.
Q: My product peak is tailing badly on the column.
A: This is "Silanol Drag."
The hydroxyl group of your product is hydrogen-bonding with the acidic silanol groups (
The Fix: Add 1% Triethylamine (TEA) to your column equilibration solvent (Hexanes). Run 2 CVs of this, then switch to your normal Hex/EtOAc gradient (without TEA). The amine neutralizes the acidic sites on the silica, sharpening the alcohol peak significantly.
Module 3: Final Polishing & Storage
Q: The product is an oil.[3] I need a solid for stability. What can I do?
A: 2-(4-bromophenyl)propan-1-ol is often a viscous oil or a low-melting solid (MP ~25-30°C depending on enantiopurity).
Crystallization Strategy: If you require a solid for long-term storage or to upgrade enantiomeric excess (ee):
-
Derivatization: Convert to the 3,5-dinitrobenzoate ester .
-
React alcohol with 3,5-dinitrobenzoyl chloride and pyridine.
-
This derivative typically has a high melting point and crystallizes easily from EtOH/Hexanes.
-
Recovery: Hydrolyze with mild base (LiOH/THF/Water) when needed.
-
-
Cold Trituration: Dissolve the oil in minimal pentane at room temperature. Cool to -20°C with slow stirring. Seed with a crystal if available.
Q: How do I confirm the final purity?
A: Standard NMR is insufficient for trace boron/aluminum.
-
Quantitative NMR (qNMR): Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to confirm the mass balance. If purity is 99% by integration but qNMR says 85% wt/wt, you still have solvent or inorganic salts.
-
Combustion Analysis: Specifically check %Br.
-
Calculated for
: Br = 37.15% . -
Deviations >0.4% indicate des-bromo impurity or solvent trapping.
-
Summary of Physical Data
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 215.09 g/mol | |
| Appearance | Viscous Colorless Oil | Can solidify upon standing at <4°C |
| Boiling Point | ~120-125°C @ 1 mmHg | High vacuum distillation required |
| TLC Rf | 0.35 | 20% EtOAc in Hexanes |
| Solubility | DCM, EtOAc, THF, Et₂O | Insoluble in water |
References
-
Brown, H. C.; Krishnamurthy, S. "Lithium Aluminum Hydride and Borane Reagents." Organic Syntheses, 1981 , 60, 4.
-
BenchChem Protocols. "Synthesis of 2-(4-Bromophenyl)ethanol and derivatives." BenchChem Technical Library.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989; pp 500-502. (Standard Fieser Workup Protocols).
- Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.
For further assistance, please reply to this ticket with your specific crude NMR spectra attached.
Sources
Technical Support Center: Troubleshooting Low Yields in Sterically Hindered Suzuki Couplings
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges with low yields when working with sterically demanding substrates. Steric hindrance presents a unique set of obstacles that can stall even the most robust catalytic cycles. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these challenges and achieve your desired synthetic outcomes.
Troubleshooting Guide: Addressing Common Failure Points
This section addresses the most frequent issues encountered during sterically hindered Suzuki couplings. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction has stalled with significant starting material remaining. What are the primary causes for low conversion in sterically hindered couplings?
A1: Low conversion in sterically demanding Suzuki couplings is one of the most common problems and typically points to a kinetic bottleneck in the catalytic cycle. While any step can be affected, steric bulk most critically impacts two key stages: oxidative addition and reductive elimination.
-
Inefficient Oxidative Addition: The first step, where the palladium(0) catalyst inserts into the aryl-halide bond, can be slowed by bulky groups near the reaction center.[1] This is particularly true for ortho-substituted aryl halides. The steric clash hinders the approach of the palladium complex to the C-X bond.
-
Difficult Reductive Elimination: This is often the rate-limiting step for the synthesis of sterically congested biaryls, such as tetra-ortho-substituted products.[1][2] The final step, where the two organic fragments are joined to form the C-C bond and regenerate the Pd(0) catalyst, is severely impeded when bulky substituents prevent the two coupling partners from coming into close proximity within the palladium coordination sphere.[3][4]
Catalyst deactivation, where the active Pd(0) species aggregates into inactive palladium black, is another common issue that can be exacerbated by slow kinetics.[1][5]
Q2: My standard catalyst, Pd(PPh₃)₄, is ineffective for this transformation. How should I select a more appropriate catalyst system?
A2: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a workhorse for many standard Suzuki couplings but often fails with challenging substrates. Its ligands (PPh₃) are not bulky or electron-rich enough to facilitate the difficult steps in a hindered coupling. A modern approach involves creating the active catalyst in situ from a stable palladium(II) or palladium(0) precatalyst and a specialized, sterically demanding ligand.
-
Palladium Precatalyst: Common choices include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[6] These are air-stable sources of palladium that, in the presence of a phosphine ligand, are reduced in situ to the active Pd(0) species.[3]
-
Ligand Selection is Critical: The ligand is the most important component for tuning the catalyst's reactivity. For sterically hindered couplings, the goal is to use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[6][7] These ligands promote the crucial oxidative addition and reductive elimination steps.[3] Bulky ligands favor the formation of a monoligated palladium species, which is highly reactive, and their steric pressure accelerates the final reductive elimination step to release the product.[4][8]
Q3: Which specific ligands are recommended for coupling di-, tri-, or even tetra-ortho-substituted biaryls?
A3: For these exceptionally challenging substrates, highly specialized ligands are required. The choice of ligand can be the single most impactful variable in the reaction. A screening of several ligands is often the most effective approach.
-
Buchwald Ligands (Biarylphosphines): This class of ligands is widely regarded as the state-of-the-art for demanding cross-couplings.[6] Ligands such as XPhos , SPhos , and RuPhos are designed with both significant steric bulk and strong electron-donating properties.[2][6] This combination accelerates both the oxidative addition of unreactive aryl chlorides and the difficult reductive elimination of hindered products.[2][9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful, electron-rich ligands that form very stable palladium complexes.[3][9] Their strong σ-donating ability and steric bulk make them excellent for activating stubborn aryl chlorides and promoting high-yield couplings, sometimes even at room temperature.[6][9]
-
Bulky Alkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also effective choices due to their cone angles and electron-rich nature.[6][10]
| Ligand Class | Examples | Key Features for Hindered Couplings | Typical Substrates |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Highly bulky and electron-rich; promotes both oxidative addition and reductive elimination.[6] | Di-, Tri-, and Tetra-ortho-substituted biaryls. |
| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors, form stable catalysts; effective for aryl chlorides.[3][10] | Sterically hindered aryl chlorides. |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Large cone angle, electron-rich; promotes reductive elimination.[6][10] | Ortho-substituted aryl bromides and chlorides. |
Q4: I'm observing significant side products like deborylation or homocoupling. How can I identify and minimize them?
A4: The formation of side products reduces the overall yield and complicates purification. The most common side reactions are protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the hydrolysis of the boronic acid C-B bond to a C-H bond, consuming your starting material.[1][11] It is often exacerbated by high temperatures and the presence of water.
-
Homocoupling: This is the coupling of two boronic acid molecules. It is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), initiating a different catalytic cycle that consumes the boronic acid.[3][4]
-
Dehalogenation: This is the reduction of the aryl halide to the corresponding arene. It can occur if there are sources of hydride in the reaction, such as from certain amine bases or alcohol solvents.[5]
-
Solution: Switch to a non-hydride-donating base like a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) and use an aprotic solvent.[5]
-
Q5: What are the optimal base and solvent choices for these difficult couplings?
A5: The base and solvent are not passive components; they are critical parameters that must be optimized, especially for hindered substrates.
-
Base Selection: The base is required to activate the boronic acid for the transmetalation step.[10][12] For sterically hindered couplings, weaker bases are often insufficient.
-
Solvent Selection: The solvent must fully dissolve the reagents and allow for the necessary reaction temperature to be reached.
-
Recommendation: High-boiling point aprotic solvents such as 1,4-dioxane , toluene , or N,N-Dimethylformamide (DMF) are preferred.[4][6] These solvents allow for heating to temperatures of 100 °C or higher, which is often required to overcome the high activation energy of the reductive elimination step for hindered substrates.[11] A mixture of an organic solvent and water (e.g., Dioxane/H₂O) is also common, as water can aid in dissolving the inorganic base.[13]
-
| Parameter | Recommendation for Hindered Couplings | Rationale |
| Base | K₃PO₄, Cs₂CO₃ | Stronger bases are needed to facilitate transmetalation with hindered boronic acids.[6] |
| Solvent | Toluene, 1,4-Dioxane, DMF | Higher boiling points allow for increased reaction temperatures to overcome kinetic barriers.[6] |
| Temperature | 80–120 °C | Often required to drive the reaction, particularly the reductive elimination step, to completion.[11][13] |
Visualizing the Process
Understanding the catalytic cycle and the troubleshooting workflow can provide clarity.
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: A logical workflow for troubleshooting.
Advanced Strategies & Frequently Asked Questions (FAQs)
Q: When should I consider using a boronic ester instead of a boronic acid? A: You should strongly consider using a boronic ester (e.g., a pinacol ester, or BPin) when you observe significant protodeboronation (hydrolysis of the C-B bond). Boronic esters are more stable towards hydrolysis than their corresponding acids, especially for electron-deficient or heteroaromatic systems.[1][3] They can significantly reduce this side reaction and improve overall yield.
Q: Can microwave irradiation improve my reaction? A: Yes, microwave-assisted heating can be highly effective for challenging couplings.[11] The rapid and efficient heating can significantly shorten reaction times (from hours to minutes) and often improves yields by overcoming the activation energy for difficult steps like reductive elimination. It is an excellent tool for rapid reaction screening and optimization.[11]
Q: My aryl halide is an unreactive aryl chloride. What are the most critical factors for success? A: Activating aryl chlorides is a common challenge due to the strength of the C-Cl bond. Success hinges on promoting the difficult oxidative addition step. The most critical factors are:
-
A Highly Electron-Rich Ligand: This is non-negotiable. Use a state-of-the-art Buchwald ligand (XPhos, SPhos) or an N-heterocyclic carbene (NHC).[7][9] Their strong electron-donating ability is required to facilitate the insertion of palladium into the C-Cl bond.
-
A Strong Base: K₃PO₄ or Cs₂CO₃ are recommended.[6]
-
Higher Temperatures: Solvents like toluene or dioxane are often necessary to reach temperatures >100 °C.[14]
Experimental Protocol: General Procedure for a Sterically Hindered Suzuki Coupling
This protocol provides a starting point for a challenging coupling reaction. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[11]
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[11]
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[11]
-
-
Catalyst Addition:
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[1]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. Highly bulky and stable geometry-constrained iminopyridines: Synthesis, structure and application in Pd-catalyzed Suzuki coupling of aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. covasyn.com [covasyn.com]
- 16. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Optimizing reaction temperature for 2-(4-bromophenyl)propan-1-ol synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-bromophenyl)propan-1-ol. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges that may arise during the reduction of 4'-bromopropiophenone using sodium borohydride (NaBH₄). The guidance herein is grounded in established chemical principles and practical laboratory experience to facilitate the optimization of reaction temperature for improved yield and purity.
Understanding the Core Reaction: A Mechanistic Overview
The synthesis of 2-(4-bromophenyl)propan-1-ol is most commonly achieved through the reduction of the corresponding ketone, 4'-bromopropiophenone. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity for aldehydes and ketones.[1][2] The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone.[1] This step results in the formation of a tetra-alkoxyborate intermediate.
-
Protonation: The intermediate is then protonated, typically during an aqueous or acidic workup, to yield the final secondary alcohol product, 2-(4-bromophenyl)propan-1-ol.
The temperature at which this reaction is conducted is a critical parameter that can significantly influence the reaction rate, the stability of the reducing agent, and the formation of byproducts.
Optimizing Reaction Temperature: A Balancing Act
The choice of reaction temperature is a crucial factor in achieving a high yield of a pure product. It involves a trade-off between reaction kinetics and the stability of the reagents, as well as minimizing potential side reactions.
| Temperature Range | Expected Outcome | Rationale |
| -10°C to 0°C (Recommended) | Optimal balance of reaction rate and purity. High yield of the desired product with minimal byproduct formation. | At this temperature, the reaction of NaBH₄ with protic solvents like methanol or ethanol is slow, preserving the reducing agent. The reduction of the ketone proceeds at a manageable rate, and the risk of side reactions, such as dehalogenation, is minimized. |
| Room Temperature (20-25°C) | Faster reaction, but potential for lower yield and purity. The reaction will proceed more quickly, but there is an increased risk of NaBH₄ decomposition and potential side reactions. | At room temperature, the reaction between NaBH₄ and protic solvents is more significant, leading to the consumption of the reducing agent and the evolution of hydrogen gas. This can result in an incomplete reaction if an insufficient excess of NaBH₄ is used. |
| > 25°C (Not Recommended) | Rapid reaction with a high likelihood of significant byproduct formation and reduced yield. Heating the reaction is generally not advised as it can lead to rapid decomposition of NaBH₄ and an increase in side reactions. | Elevated temperatures can accelerate the rate of dehalogenation, where the bromo-substituent on the aromatic ring is reduced. This leads to the formation of 2-phenylpropan-1-ol as a significant impurity. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 2-(4-bromophenyl)propan-1-ol, with a focus on problems related to reaction temperature.
Q1: My reaction is very slow or appears to be incomplete, even after several hours. What could be the cause?
A1: An incomplete or stalled reaction is a common issue that can often be traced back to several factors, many of which are influenced by temperature:
-
Insufficient Sodium Borohydride: If the reaction is run at or above room temperature in a protic solvent (e.g., methanol, ethanol), the NaBH₄ can react with the solvent and decompose over time.[3] This is an exothermic reaction that also produces hydrogen gas. If an insufficient excess of NaBH₄ was used initially, it may be consumed before the ketone reduction is complete.
-
Solution: Use a larger excess of NaBH₄ (e.g., 1.5-2.0 equivalents). It is also recommended to perform the reaction at a lower temperature (0°C) to minimize the decomposition of the reducing agent.
-
-
Poor Quality of Sodium Borohydride: NaBH₄ can degrade upon exposure to moisture.
-
Solution: Use freshly opened or properly stored NaBH₄.
-
-
Low Reaction Temperature: While low temperatures are generally recommended, extremely low temperatures can significantly slow down the desired reduction.
-
Solution: If the reaction is being conducted at a very low temperature (e.g., below -10°C) and is proceeding too slowly, consider allowing it to warm to 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Q2: My final product is contaminated with a significant amount of an unknown impurity. GC-MS analysis suggests the presence of 2-phenylpropan-1-ol. How can I prevent this?
A2: The presence of 2-phenylpropan-1-ol indicates that a dehalogenation side reaction has occurred, where the bromine atom on the aromatic ring has been replaced by a hydrogen atom. This is a known side reaction in the reduction of aryl halides.[4][5]
-
Influence of Temperature: Higher reaction temperatures can promote this dehalogenation reaction.
-
Solution: The most effective way to minimize dehalogenation is to maintain a low reaction temperature, ideally between -10°C and 0°C.
-
-
Excess Reducing Agent: While an excess of NaBH₄ is necessary to drive the ketone reduction to completion, a very large excess, especially at elevated temperatures, can increase the likelihood of dehalogenation.
-
Solution: Use a moderate excess of NaBH₄ (around 1.5 equivalents) and add it portion-wise to the cooled reaction mixture to maintain better control over the reaction.
-
Q3: I observe vigorous gas evolution when I add the sodium borohydride to the reaction mixture. Is this normal?
A3: Yes, some gas evolution (hydrogen) is expected, especially when using a protic solvent like methanol or ethanol, as NaBH₄ reacts with the solvent. However, excessively vigorous gas evolution can be an indication that the reaction temperature is too high.
-
Temperature Control is Key: The rate of this gas evolution is highly dependent on temperature.
-
Solution: Ensure that the reaction flask is adequately cooled in an ice bath before and during the addition of NaBH₄. Adding the NaBH₄ in small portions rather than all at once will also help to control the rate of reaction and gas evolution.
-
Q4: After the workup, my yield of 2-(4-bromophenyl)propan-1-ol is consistently low. What are the likely causes?
A4: Low yields can result from a combination of factors, including incomplete reaction, product loss during workup, and side reactions.
-
Incomplete Reaction: As discussed in Q1, this is often due to the decomposition of NaBH₄.
-
Solution: Optimize the amount of NaBH₄ and maintain a low reaction temperature.
-
-
Product Loss During Extraction: 2-(4-bromophenyl)propan-1-ol has some water solubility.
-
Solution: During the aqueous workup, ensure that the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize product recovery. Washing the combined organic layers with brine can also help to reduce the amount of dissolved water and improve the efficiency of the drying step.
-
-
Side Reactions: The formation of byproducts, such as the dehalogenated alcohol, will directly impact the yield of the desired product.
-
Solution: Maintain a low reaction temperature to minimize side reactions.
-
Experimental Protocols
Recommended Protocol for the Synthesis of 2-(4-bromophenyl)propan-1-ol
This protocol is designed to maximize yield and purity by carefully controlling the reaction temperature.
Materials:
-
4'-bromopropiophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-bromopropiophenone (1.0 eq) in methanol.
-
Cool the flask in an ice-water bath to 0°C.
-
Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, slowly quench the reaction by the dropwise addition of 1 M HCl at 0°C until the gas evolution ceases and the pH is acidic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol for GC-MS Analysis of Byproducts
This protocol can be used to identify and quantify the desired product and any potential byproducts, such as the dehalogenated alcohol.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yield in the synthesis.
Logical Relationship of Temperature Optimization
Caption: The interplay of reaction temperature and key experimental outcomes.
References
- Experiment 19 REDUCTION WITH NaBH4 : STERIC AND CONJUGATION EFFECTS. (2015, September 23). CHEMISTRY.
- Troubleshooting low yield in the dehydration of 2-Phenyl-2-propanol. (2025). Benchchem.
- Sodium Borohydride. Common Organic Chemistry.
- Reductions of aryl bromides in water at room temper
- The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. (1966). VTechWorks.
- Temperature dependence of characteristics of organic precursors, bromide, and disinfection byproduct form
- Characterization of impurities in 3-Bromo-2-(bromomethyl)propan-1-ol synthesis. (2025). Benchchem.
- Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011, August 12). Master Organic Chemistry.
- Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis. (2025). Benchchem.
- 2: Reduction of Organic Compounds (Experiment). (2021, August 16). Chemistry LibreTexts.
- Kemira Sodium Borohydride NaBH4 An effective reducing agent. Ecochem.
- minimizing byproduct formation in isophorone synthesis. (2025). Benchchem.
- Organic Syntheses Procedure. Organic Syntheses.
- Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. (2022, July 4). Beilstein Journals.
- Solved b) In order to synthesis 2-phenylpropan-2-ol, you | Chegg.com. (2021, August 11).
- Some aspects of NaBH(4) reduction in NMP. (2002, August 15). PubMed.
- Sodium borohydride, Sodium tetrahydrobor
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (2007). Organic Syntheses.
- Formation of highly toxic halogenated coupling byproducts in UV/Chlorine reaction of phenols in presence of halides. (2025).
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (2023, September 7).
- Using 2-methyl-1-phenylpropan-1-ol and any other suitable reagent... | Study Prep in Pearson+.
- Study of the Progress of Reaction in the Preparation of tetra-Functional GAP using FTIR Spectroscopy. (2024, June 28).
- Application Notes and Protocols for the Enantioselective Synthesis of (S)-1-Phenylpropan-2-ol. (2025). Benchchem.
- Impurities Characterization in Pharmaceuticals: A Review. (2019, July 30).
- Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives | Open Access Journals - Research and Reviews. (2025).
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025, September 22).
- impurity-profiling-and-characterization-for-generic-project. (2026, February 25).
- (PDF) The influence of halogen substituents on the course of hydrogallation and hydroalumination reactions. (2002).
- RSC Advances.
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022, August 14). PMC.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents [vtechworks.lib.vt.edu]
Removing residual boron impurities from coupling reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter drug development professionals struggling with a common bottleneck in cross-coupling methodologies: the stubborn persistence of boron impurities.
While the Suzuki-Miyaura reaction is a cornerstone of active pharmaceutical ingredient (API) synthesis, the residual boron species—particularly pinacol boronic esters and borinic acids—are notoriously difficult to purge. They exhibit high lipophilicity, resist standard aqueous workups, and can severely interfere with downstream biological assays or catalytic steps.
This guide bypasses generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to achieve single-digit ppm boron levels in your APIs.
I. Mechanistic FAQs: Understanding Boron Persistence
Q1: Why do my pinacol boronic ester impurities remain in the organic phase despite aggressive basic aqueous washes?
A: This is a kinetic and thermodynamic issue. Unlike free boronic acids (
Q2: I cannot use column chromatography for my scale-up. What is the most effective chemical method to purge these esters? A: The industry standard for process-scale removal is transesterification using Diethanolamine (DEA) . DEA acts as a tridentate ligand, displacing the pinacol group to form a diethanolamine-complexed boronate, commonly known as a DABO boronate[2]. Because DABO boronates possess a highly polar, zwitterionic-like character, they drastically shift the solubility profile of the impurity, causing it to precipitate out of moderately polar solvents (like Ethyl Acetate) or partition entirely into an aqueous wash[1].
Q3: When should I use a solid-supported scavenger resin instead of liquid DEA? A: The choice depends on the reaction scale and the specific boron species.
-
Solid-supported scavengers (e.g., PS-DEAM or SiliaBond Carbonate) are ideal for discovery chemistry or small-scale parallel synthesis (milligram to low-gram scale). They require no aqueous workup—you simply filter the resin[3][4].
-
Liquid derivatization (DEA or Sorbitol) is preferred for pilot-plant or process-scale manufacturing (kilogram scale). Solid resins become prohibitively expensive and present mass-transfer limitations at large scales, whereas liquid DEA is cheap, highly efficient, and easily removed via filtration or aqueous extraction[5][6].
II. Strategic Decision Workflow
Before applying a protocol, you must identify the nature of your boron impurity to select the thermodynamically appropriate removal strategy.
Decision matrix for selecting a boron impurity removal strategy based on species and scale.
III. Quantitative Data: Scavenger Efficacy Comparison
To optimize your stoichiometric ratios and reaction times, refer to the following benchmarking data compiled from process chemistry literature and resin specifications.
| Scavenger / Reagent | Target Boron Species | Typical Equivalents | Reaction Time | Removal Efficiency | Reference |
| Diethanolamine (DEA) | Pinacol Esters & Free Acids | 1.0 - 1.5 eq | 2 - 4 h | > 95% (via Precipitation) | [2] |
| PS-DEAM Resin | Boronic Acids & Lewis Acids | 2.0 - 3.0 eq | 4 h | > 98% | [3] |
| SiliaBond Carbonate | Free Boronic Acids | 1.0 - 2.0 eq | 1 h | 99% | [4] |
| SiliaBond Diol | Free Boronic Acids | 4.0 eq | 1 h | 100% | [7] |
| Sorbitol (Aqueous) | Free Boronic Acids | 2.0 - 5.0 eq | < 1 h | > 85% (via Partitioning) | [6] |
IV. Self-Validating Experimental Protocols
Protocol A: Liquid-Phase Derivatization with Diethanolamine (DEA)
Best For: Process-scale removal of stubborn pinacol esters.
Mechanism of diethanolamine (DEA) transesterification to form DABO boronates.
Step-by-Step Methodology:
-
Solvent Exchange: Concentrate the crude Suzuki reaction mixture under reduced pressure to remove the coupling solvent (e.g., THF, Dioxane). Reconstitute the crude mass in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).
-
Causality: Acetate solvents readily dissolve most APIs but are extremely poor solvents for the highly polar DABO boronate complex. This thermodynamic incompatibility drives the precipitation of the impurity[2].
-
-
Derivatization: Add 1.5 equivalents of Diethanolamine (DEA) relative to the initial molar charge of the boron reagent. Stir the mixture at room temperature for 2 to 4 hours.
-
Causality: The nitrogen lone pair and two hydroxyl groups of DEA act as a tridentate trap. They kinetically outcompete the bidentate pinacol ligand, forcing a transesterification that yields the DABO complex[1].
-
-
In-Process Control (IPC) Validation: Pull a 50 µL aliquot of the suspension, filter it through a micro-syringe, and analyze the filtrate via
B NMR or LC-MS.-
Validation: The protocol is self-validating; if the transesterification is complete, the characteristic boron signal (~30 ppm for boronic esters) will be entirely absent from the organic filtrate.
-
-
Isolation: Filter the resulting white precipitate (the DABO boronate) through a pad of Celite. Wash the filter cake with cold EtOAc.
-
Causality: Physical filtration permanently removes the boron from the system. The liberated pinacol byproduct is highly water-soluble and can be removed by a subsequent brief aqueous wash of the filtrate.
-
Protocol B: Solid-Phase Scavenging with PS-DEAM Resin
Best For: Discovery-scale purification where aqueous workups risk API degradation.
Step-by-Step Methodology:
-
Resin Preparation: Weigh out 2.5 to 3.0 equivalents of Polystyrene-bound Diethanolamine (PS-DEAM) resin based on the theoretical maximum of residual boron.
-
Causality: A stoichiometric excess is required because solid-liquid mass transfer kinetics are inherently slower than homogeneous liquid reactions. Not all internal polymer binding sites will be immediately accessible[3].
-
-
Swelling: Suspend the resin in THF or DCM for 15 minutes prior to adding the API.
-
Causality: The cross-linked polystyrene backbone must swell to open its pores, exposing the active diethanolamine moieties to the solvated boron impurities.
-
-
Scavenging: Add the crude API solution to the swollen resin. Agitate the mixture using an orbital shaker or an overhead stirrer for 4 hours at room temperature.
-
Causality:Crucial Warning: Do not use a magnetic stir bar at high RPMs. Magnetic stirring will mechanically grind and fracture the polymer beads, creating microscopic functionalized particulates that will pass through your filter and contaminate your final API[3].
-
-
IPC Validation & Filtration: Analyze a liquid aliquot via LC-MS. Once the boron impurity peak is extinguished, filter the mixture through a fritted glass funnel (medium porosity). Wash the resin twice with THF to ensure complete recovery of the API.
-
Validation: The physical trapping of the boron onto the macroscopic resin beads ensures that the collected filtrate contains only the purified API.
-
V. References
-
[7] SiliaBond - Velocity Scientific Solutions. Velocity Scientific. Verified Link
-
[3] Polymer-Bound Diethanolamine PS-DEAM. Biotage. Verified Link
-
[4] SiliaBond Functionalised Silica Gels: silica-bound scavengers. Material Harvest. Verified Link
-
[5] Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. ACS Publications. Verified Link
-
[2] DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Thieme E-Books & E-Journals. Verified Link
-
[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Verified Link
-
[6] Advances in Technologies for Boron Removal from Water: A Comprehensive Review. MDPI. Verified Link
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. selekt.biotage.com [selekt.biotage.com]
- 4. SiliaBond® Functionalised Silica Gels: silica-bound scavengers [materialharvest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. velocityscientific.com.au [velocityscientific.com.au]
Technical Support Center: Purification of 2-(4-bromophenyl)propan-1-ol Derivatives
The following technical guide is structured as a Tier 3 Technical Support Resource . It assumes the user has basic organic synthesis knowledge but requires specific troubleshooting for the 2-(4-bromophenyl)propan-1-ol scaffold, which is notorious for "oiling out" due to its low melting point and lipophilic-hydrophilic duality.[1][2][3][4]
Ticket ID: #REC-Br-Prop-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Solvent Systems & Troubleshooting for Aryl-Alkyl Alcohol Recrystallization[1][2][3][4][5]
Executive Summary & Chemical Behavior
The target molecule, 2-(4-bromophenyl)propan-1-ol , and its derivatives present a specific purification challenge.[1][2][3][4][5] The molecule contains a lipophilic domain (4-bromophenyl) and a hydrophilic tail (propanol).[1][3][4]
-
Critical Constraint: The free alcohol has a reported melting point (MP) in the range of 40–45°C (often appearing as a viscous yellow oil if purity is <98%).[1][4]
-
Implication: Standard recrystallization often fails due to "oiling out" (Liquid-Liquid Phase Separation) before crystallization occurs.[1][3][4][5]
-
Strategy: For the free alcohol, Hexane/Ethyl Acetate is the primary solvent system.[1][4][5] For higher-melting derivatives (e.g., esters, acids), Ethanol/Water or Toluene becomes viable.[1][2][3][4][5]
Solvent Selection Matrix
The following table categorizes solvent systems based on the polarity index relative to the brominated aryl scaffold.
| Solvent System | Role | Ratio (v/v) | Suitability | Technical Notes |
| Hexanes / Ethyl Acetate | Primary | 10:1 to 4:1 | High | Best for the free alcohol.[1][2][3][4][5] The non-polar hexane suppresses the solubility of the bromophenyl group, while EtOAc maintains the alcohol in solution until cooling. |
| Heptane / IPA | Alternative | 5:1 | Moderate | Use if Hexanes are too volatile.[1][3][4][5] Heptane allows for higher temperature dissolution (98°C), useful for stubborn derivatives.[3][4][5] |
| Ethanol / Water | Polar | 1:1 to 3:1 | Low (for alcohol) / High (for esters) | Risk of Oiling Out. Water significantly decreases solubility of the Br-phenyl ring.[1][3][4] Only use for high-melting derivatives (>80°C).[1][3][4][5] |
| Toluene | Single | N/A | High | Excellent for highly crystalline derivatives (e.g., p-nitrobenzoates).[1][3][4][5] Slow evaporation yields X-ray quality crystals.[1][3][4][5] |
| Dichloromethane (DCM) | Solvent | N/A | Avoid | Too soluble.[1][3][4][5] The compound will likely not crystallize even at -20°C. |
Interactive Workflow: The "Oiling Out" Decision Tree
This diagram illustrates the critical decision pathways to prevent the formation of an impure oil phase, a common failure mode for this scaffold.
Caption: Logical workflow for selecting solvents and remediating phase separation (oiling out) during purification.
Detailed Protocol: The "Cloud Point" Method
Applicability: Best for 2-(4-bromophenyl)propan-1-ol and alkyl-substituted derivatives.[1][2][3][4][5]
Materials:
-
Heat Source: Oil bath set to 60°C (Do not exceed 70°C to avoid decomposition).
Step-by-Step Procedure:
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of Solvent A (EtOAc) required to dissolve the solid at 50-60°C.[1][4]
-
The Cloud Point: While keeping the solution hot (but not boiling), add Solvent B (Hexanes) dropwise.
-
Clarification: Add 1-2 drops of Solvent A (EtOAc) to just clear the turbidity.[1][3][4][5] The solution is now saturated.[5][7]
-
Seeding (Critical Step): Remove from heat. If you have a pure sample, add a "seed crystal" immediately as the temperature hits ~45°C.[5]
-
Why? This provides a nucleation site, preventing the super-cooled liquid from separating into an oil.[5]
-
-
Crystallization: Allow to cool to room temperature undisturbed for 2 hours. Then, move to a 4°C fridge.
Troubleshooting & FAQs
Q1: My product separates as a yellow oil at the bottom of the flask. What happened?
Diagnosis: This is "Oiling Out." The temperature where the solution separates into two liquid phases is higher than the crystallization temperature.[5] Fix:
-
Reheat the mixture until the oil redissolves.
-
Add slightly more Ethyl Acetate (Solvent A) to change the composition.[1][4][5]
-
Allow the solution to cool much more slowly (wrap the flask in a towel/foil).
-
Vigorous Stirring: Sometimes, stirring rapidly as the oil forms can induce it to solidify into a powder, which can then be recrystallized properly.[4][5]
Q2: The crystals are forming, but they are slightly yellow/sticky.
Diagnosis: Occlusion of the bromine-containing impurities or residual solvent.[1][4][5] Fix:
-
Trituration: Filter the crystals.[1][4][5][8][9] Suspend them in cold Pentane or Hexane and stir for 20 minutes. The non-polar solvent will wash away the oily surface impurities without dissolving the polar alcohol product.[5]
Q3: I cannot get the free alcohol to crystallize at all.
Diagnosis: The purity is likely too low (<90%), or the enantiomeric excess (if chiral) is low, forming a eutectic mixture.[4] Fix:
-
Derivatization: Convert the alcohol to a p-nitrobenzoate or 3,5-dinitrobenzoate ester.[1][2][3][4][5]
References
-
PubChem. (n.d.).[1][3][4][5] 2-(4-Bromophenyl)propan-1-ol Compound Summary. National Library of Medicine.[3][4][5] Retrieved from [Link]
-
Organic Syntheses. (2012). Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. (Discusses purification of analogous bromophenyl-alkyl systems). Retrieved from [Link]
-
Mettler Toledo. (n.d.).[1][3][4][5] Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link][1][2][3][4]
Sources
- 1. 2-(4-Bromophenyl)propan-2-ol | C9H11BrO | CID 12681920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents [patents.google.com]
- 3. PubChemLite - 2-(4-bromophenyl)propan-1-ol (C9H11BrO) [pubchemlite.lcsb.uni.lu]
- 4. 2-(4-Bromophenyl)propanal | C9H9BrO | CID 569059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. athabascau.ca [athabascau.ca]
- 10. reddit.com [reddit.com]
Technical Support Center: Overcoming Racemization in Chiral Alcohol Functionalization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help researchers, scientists, and drug development professionals troubleshoot and resolve stereochemical leakage (racemization) during the functionalization of chiral alcohols. Preserving enantiomeric excess (ee) during C-O bond cleavage is a fundamental challenge, dictated by the delicate balance between SN1, SN2, and SNi mechanisms.
Mechanistic divergence in chiral alcohol functionalization determining stereochemical outcomes.
Section 1: Troubleshooting Halogenation Reactions
Q1: I am converting a chiral secondary alcohol to an alkyl chloride using thionyl chloride (SOCl₂). I expected retention of configuration via the SNi mechanism, but I am observing 30-40% racemization. Why is this happening?
A1: The classical SOCl₂ reaction proceeds via a chlorosulfite intermediate. In the absence of a base, the chlorosulfite decomposes via an internal nucleophilic substitution (SNi), which theoretically provides retention of configuration. However, if your substrate can form a relatively stable carbocation (e.g., benzylic or allylic alcohols), or if you are using polar coordinating solvents, the tight ion pair dissociates. This shifts the mechanism toward an SN1 pathway, leading to racemization[1].
Solution: To enforce strict stereoretention, we recommend adding catalytic Titanium(IV) chloride (TiCl₄). The 1 stabilizes the intermediate and promotes a rapid, stereoretentive chlorination even at 0 °C, suppressing the SN1 dissociation[1].
Section 2: Troubleshooting the Mitsunobu Reaction
Q2: During a Mitsunobu esterification of a chiral benzylic alcohol, my product shows a 20% loss in enantiomeric excess (ee). How can I prevent this?
A2: The Mitsunobu reaction is designed to provide complete inversion of configuration via an SN2 attack on the activated alkoxyphosphonium intermediate. However, partial racemization indicates that the SN1 pathway is competing. This typically occurs for two reasons:
-
Pronucleophile Acidity: If your carboxylic acid (NuH) is not sufficiently acidic (pKa > 11), protonation of the betaine intermediate is slow. This allows the alkoxyphosphonium ion to undergo reversible ionization or form mixed phosphoranes, leading to racemization[2][3].
-
Substrate Electronics: Benzylic alcohols with electron-donating groups stabilize carbocation formation, exacerbating the background SN1 solvolysis[4].
Solution: Ensure your pronucleophile has a pKa < 11 (e.g., use p-nitrobenzoic acid instead of acetic acid, then hydrolyze the ester later). Maintain strict temperature control (0 °C during reagent addition) to favor the kinetic SN2 pathway over the thermodynamic SN1 pathway[2][4].
Mitsunobu reaction workflow highlighting the critical alkoxyphosphonium intermediate.
Section 3: Advanced Stereoinversion Techniques
Q3: I need to install a nitrogen nucleophile on an unactivated, sterically hindered chiral secondary alcohol. Standard Mitsunobu conditions lead to elimination and racemization. What are the alternatives?
A3: Unactivated aliphatic alcohols are notoriously difficult to functionalize via intermolecular SN2 due to poor leaving group ability and steric hindrance, which favors E2 elimination or SN1 racemization.
Solution: Utilize an intramolecular delivery system. A highly effective modern approach is the 5 using tethered sulfonamides[5]. By pre-forming a tethered sulfonamide and treating it with an Iron(III) catalyst (e.g., Fe(SbF₆)₃), the intramolecular substitution proceeds with high enantiospecificity, transferring chirality to form a pyrrolidine or indoline ring with complete inversion, bypassing the intermolecular solvolytic racemization[5].
Quantitative Data Summary
The following table summarizes the expected stereochemical outcomes and yields for various functionalization strategies to help you select the optimal route for your substrate.
| Functionalization Method | Substrate Type | Reagents / Catalyst | Yield (%) | Stereochemical Outcome | Primary Risk for Racemization |
| Classical Chlorination | Cyclic / Aliphatic | SOCl₂ | 60–85% | Partial Retention | Polar solvents inducing SN1 dissociation[1]. |
| Stereoretentive Chlorination | Cyclic / Sterically Hindered | SOCl₂, cat. TiCl₄ | 85–99% | Exclusive Retention | High temperatures (>0 °C)[1]. |
| Mitsunobu Esterification | Arylalkylcarbinols | PPh₃, DIAD, AcOH | 92–99% | Inversion (Slight ee drop) | Electron-donating groups stabilizing carbocations[4]. |
| Tethered Amination | Unactivated Secondary Alcohols | Fe(SbF₆)₃, Sulfonamide | 75–95% | Exclusive Inversion | Intermolecular bases inhibiting the Fe catalyst[5]. |
Step-by-Step Methodologies
Protocol A: Stereoretentive Chlorination of Chiral Secondary Alcohols
This self-validating protocol ensures the SNi mechanism is locked, preventing carbocation-induced racemization.
-
Preparation: Flame-dry a round-bottom flask and purge with inert gas (Ar or N₂).
-
Chlorosulfite Formation: Dissolve the chiral alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 equiv) dropwise over 5 minutes. Stir at 0 °C for 15 minutes to ensure complete formation of the stable chlorosulfite intermediate. Causality Check: Do not add amine bases (like pyridine), as they promote SN2 inversion rather than SNi retention.
-
Catalysis: Add Titanium(IV) chloride (TiCl₄, 10 mol%) dropwise to the 0 °C solution. The reaction mixture will typically darken.
-
Completion & Workup: Stir for 15–30 minutes at 0 °C. Quench carefully with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product will exhibit exclusive retention of configuration[1].
Protocol B: High-Fidelity Mitsunobu Inversion
Designed to suppress mixed phosphorane formation and SN1 leakage.
-
Preparation: In a dry Schlenk flask under N₂, dissolve the chiral alcohol (1.0 equiv), triphenylphosphine (PPh₃, 1.5 equiv), and the acidic pronucleophile (e.g., p-nitrobenzoic acid, 1.5 equiv, pKa < 11) in anhydrous THF (0.1 M).
-
Temperature Control: Cool the mixture strictly to 0 °C. Causality Check: Low temperatures stabilize the alkoxyphosphonium intermediate and slow down unimolecular dissociation (SN1).
-
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes via a syringe pump.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4–12 hours. Monitor by TLC until the alcohol is consumed.
-
Workup: Concentrate the mixture. To easily remove the triphenylphosphine oxide byproduct, triturate the crude residue with cold diethyl ether/hexane (1:1); the oxide will precipitate. Filter and purify the filtrate via flash chromatography to isolate the inverted product[2][4].
References
- Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV)
- Recent Advances in the Mitsunobu Reaction Source: Atlanchim Pharma URL
- Mitsunobu Reaction Mechanism Explained Source: Scribd URL
- Enantiocomplementary Preparation of (S)- and (R)
- Source: Institute for Basic Science (IBS)
Sources
- 1. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. scribd.com [scribd.com]
- 4. Enantiocomplementary Preparation of (S)- and (R)-Arylalkylcarbinols by Lipase-Catalysed Resolution and Mitsunobu Inversion: Impact of Lipase Amount | MDPI [mdpi.com]
- 5. pr.ibs.re.kr [pr.ibs.re.kr]
Validation & Comparative
Comparative Analytical Guide: 1H NMR Profiling of 2-(4-bromophenyl)propan-1-ol
Executive Summary
2-(4-bromophenyl)propan-1-ol (CAS: 81012-95-5) is a critical chiral building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and functionalized materials. Its structural integrity is often compromised by two primary analytical challenges: regioisomeric contamination (presence of the linear 3-phenyl isomer) and enantiomeric resolution .
This guide provides a definitive 1H NMR analysis of 2-(4-bromophenyl)propan-1-ol. Unlike standard spectral lists, this document focuses on the causality of spectral features , specifically the diastereotopicity induced by the C2 chiral center, and offers a direct comparison against its linear regioisomer and solvent-dependent resolution limits.
Part 1: Structural Framework & Spin Physics
The Chiral Influence
The molecule features a chiral center at the C2 position. This lack of symmetry renders the adjacent methylene protons (at C1, the
-
Protons:
and on C1 are diastereotopic . -
Consequence: They do not appear as a simple doublet. Instead, they couple to each other (
) and unequally to the adjacent methine proton ( ), resulting in a higher-order ABX system (or AB part of an ABX pattern).
The Aromatic System
The para-substitution pattern (1,4-disubstituted benzene) creates a symmetry plane perpendicular to the ring.
-
Spin System: AA'BB' (often approximated as AA'XX').
-
Appearance: Two distinct "apparent" doublets. The bromine atom (weakly deactivating,
) deshields the ortho protons relative to the alkyl group.
Part 2: Experimental Protocol
To ensure reproducibility, the following protocol synthesizes the alcohol from its acid precursor, followed by specific NMR preparation steps.
Synthesis (Reduction)
-
Reagent: Borane-Tetrahydrofuran (
) complex (preferred over to avoid debromination). -
Conditions:
to RT, anhydrous THF, 2 hours. -
Workup: Quench with
, concentrate, partition ( ).
NMR Sample Preparation
Two samples are required to fully characterize the exchangeable protons and diastereotopicity.
| Parameter | Method A (Standard Screening) | Method B (High-Resolution Characterization) |
| Solvent | ||
| Concentration | 10 mg / 0.6 mL | 5-8 mg / 0.6 mL |
| Temperature | 298 K | 298 K |
| Objective | Fast acquisition, backbone verification | Resolution of |
Part 3: Spectral Analysis & Comparison
Master Assignment Table (400 MHz)
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( |
| Ar-H | Aromatic (ortho to Br) | 7.42 - 7.46 | Apparent Doublet | 2H | |
| Ar-H | Aromatic (ortho to alkyl) | 7.08 - 7.12 | Apparent Doublet | 2H | |
| C1-H | 3.65 - 3.75 | Multiplet (ABX) | 2H | ||
| C2-H | 2.90 - 2.98 | Sextet | 1H | ||
| C3-H | 1.24 - 1.28 | Doublet | 3H | ||
| -OH | Hydroxyl | 1.4 - 1.8 | Broad Singlet | 1H | (Solvent dependent) |
> Note: Shifts are referenced to TMS (
Comparative Analysis 1: Regioisomer Differentiation
The most common impurity is the linear isomer, 3-(4-bromophenyl)propan-1-ol . Distinguishing them is critical for quality control.
| Feature | Target: 2-(4-bromophenyl)propan-1-ol (Branched) | Alternative: 3-(4-bromophenyl)propan-1-ol (Linear) |
| Methyl Group | Distinct Doublet at | Absent. No methyl doublet exists. |
| Central Chain | Methine Sextet at | Methylene Quintet at |
| Benzylic H | 1H Multiplet (Methine). | 2H Triplet ( |
Diagnostic Rule: If you see a quintet in the 1.5–2.0 ppm range and a triplet around 2.6 ppm, your sample contains the linear regioisomer.
Comparative Analysis 2: Solvent Effects (CDCl3 vs. DMSO-d6)
The choice of solvent drastically alters the appearance of the hydroxymethyl group (
-
In CDCl3: Rapid proton exchange decouples the
proton. The protons appear as a complex multiplet solely due to geminal and vicinal coupling to the methine ( ). -
In DMSO-d6: Hydrogen bonding slows exchange.
-
The
becomes a distinct triplet at ppm. -
The
signal becomes even more complex (coupling to and ), often separating into two distinct sets of peaks, clearly visualizing the diastereotopicity.
-
Part 4: Visualization & Logic Flows
Analytical Workflow
The following diagram outlines the decision process for validating the compound structure.
Caption: Figure 1. Analytical decision matrix for validating 2-(4-bromophenyl)propan-1-ol against regioisomers.
Signal Causality Map
Understanding why the spectrum looks this way is crucial for troubleshooting.
Caption: Figure 2. Structural causality map linking molecular features to specific NMR spectral patterns.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 3082 (Analog: 2-phenylpropan-1-ol). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on ABX systems and diastereotopicity).
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Alcohols. University of Wisconsin-Madison. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: 2-(4-bromophenyl)propan-1-ol. National Library of Medicine. Retrieved from [Link]
Sources
- 1. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]
- 4. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]
- 5. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents [patents.google.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. rsc.org [rsc.org]
A Comparative Guide to the C13 NMR Chemical Shifts of 2-(4-bromophenyl)propan-1-ol
For researchers and professionals in drug development and chemical synthesis, a comprehensive understanding of analytical techniques is paramount for accurate structural elucidation. Among these, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a powerful tool for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of the C13 NMR chemical shifts for 2-(4-bromophenyl)propan-1-ol, a compound of interest in organic synthesis. Through a comparative approach with structurally related molecules, this document aims to provide a deeper understanding of the substituent effects on C13 NMR spectra, supported by predicted data and a detailed experimental protocol.
Understanding C13 NMR: The Carbon "Fingerprint"
C13 NMR spectroscopy detects the magnetic properties of the ¹³C isotope, which, although having a low natural abundance of about 1.1%, provides invaluable structural information. The chemical shift (δ) of each carbon atom in a molecule is highly sensitive to its local electronic environment, making C13 NMR an exceptional technique for identifying the number of non-equivalent carbon atoms and gaining insights into their functionalization.[1] The typical range for C13 NMR chemical shifts is broad, spanning from 0 to over 220 ppm, which generally results in a spectrum with well-resolved peaks, minimizing the overlap often seen in proton (¹H) NMR.
Predicted C13 NMR Spectrum of 2-(4-bromophenyl)propan-1-ol
In the absence of readily available experimental data, a predicted C13 NMR spectrum provides a reliable estimation of the chemical shifts for 2-(4-bromophenyl)propan-1-ol. The following data was generated using the online prediction tool, nmrdb.org, which utilizes a database of known spectra to calculate chemical shifts.[2]
Molecular Structure and Atom Numbering:
Figure 1: Molecular structure of 2-(4-bromophenyl)propan-1-ol with atom numbering for C13 NMR assignment.
Table 1: Predicted C13 NMR Chemical Shifts for 2-(4-bromophenyl)propan-1-ol
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (CH₃) | 17.1 |
| C2 (CH) | 45.2 |
| C3 (CH₂OH) | 68.3 |
| C4' (Aromatic CH) | 130.9 |
| C5' (Aromatic CH) | 131.5 |
| C6' (Aromatic C-Br) | 120.5 |
| C7' (Aromatic C-ipso) | 142.1 |
Data predicted using nmrdb.org.[2]
Comparative Analysis with Structurally Related Compounds
To better understand the electronic effects of the substituents on the C13 NMR spectrum, a comparison with 2-phenylpropan-1-ol and 4-bromoethylbenzene is highly instructive.
2-Phenylpropan-1-ol: The Effect of the Bromo- Substituent
By comparing the predicted spectrum of the target molecule with that of 2-phenylpropan-1-ol, we can isolate the influence of the bromine atom on the aromatic ring.
Table 2: Predicted C13 NMR Chemical Shifts for 2-Phenylpropan-1-ol
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (CH₃) | 17.2 |
| C2 (CH) | 45.9 |
| C3 (CH₂OH) | 68.4 |
| C4' (Aromatic CH) | 129.1 |
| C5' (Aromatic CH) | 128.5 |
| C6' (Aromatic CH) | 126.5 |
| C7' (Aromatic C-ipso) | 143.2 |
Data predicted using nmrdb.org.
Analysis:
-
The chemical shifts of the propan-1-ol side chain (C1, C2, and C3) are minimally affected by the bromine substituent on the phenyl ring, indicating that the electronic effect of the bromine atom does not extend significantly to the aliphatic portion of the molecule.
-
The most notable difference is observed in the aromatic region. The carbon atom directly attached to the bromine (C6') in 2-(4-bromophenyl)propan-1-ol is significantly shielded (shifted to a lower ppm value) compared to the corresponding carbon in 2-phenylpropan-1-ol. This is a characteristic effect of heavier halogens like bromine, often referred to as the "heavy atom effect".
-
The ipso-carbon (C7') and the other aromatic carbons also show slight shifts due to the electron-withdrawing inductive effect and electron-donating mesomeric effect of the bromine atom.
4-Bromoethylbenzene: The Effect of the Propan-1-ol Side Chain
Comparing our target molecule with 4-bromoethylbenzene allows for an evaluation of the impact of the more complex propan-1-ol side chain versus a simple ethyl group.
Table 3: Experimental C13 NMR Chemical Shifts for 4-Bromoethylbenzene
| Carbon Atom | Experimental Chemical Shift (δ, ppm) |
| CH₃ | 15.6 |
| CH₂ | 28.1 |
| Aromatic CH | 130.0, 131.4 |
| Aromatic C-Br | 119.9 |
| Aromatic C-ipso | 143.1 |
Data from the Spectral Database for Organic Compounds (SDBS).
Analysis:
-
The aliphatic carbons in 2-(4-bromophenyl)propan-1-ol are significantly deshielded (shifted to higher ppm values) compared to those in 4-bromoethylbenzene. This is due to the presence of the electronegative hydroxyl group in the propan-1-ol side chain. The carbon directly attached to the oxygen (C3) experiences the largest downfield shift.
-
The chemical shifts of the aromatic carbons are broadly similar, indicating that the primary electronic influence on the aromatic ring comes from the bromine atom in both molecules.
Experimental Protocol for Acquiring a C13 NMR Spectrum
The following is a standard protocol for obtaining a high-quality C13 NMR spectrum of a solid organic compound like 2-(4-bromophenyl)propan-1-ol.
Figure 2: A generalized workflow for acquiring and processing a C13 NMR spectrum.
Detailed Steps:
-
Sample Preparation :
-
Accurately weigh approximately 20-50 mg of 2-(4-bromophenyl)propan-1-ol.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (chemical shift set to 0.0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer's field frequency to the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters for a standard proton-decoupled C13 NMR experiment. Key parameters include:
-
Pulse Angle: Typically a 30-45° pulse is used to allow for a shorter relaxation delay.
-
Acquisition Time: Usually around 1-2 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is common for qualitative spectra.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is required to achieve a good signal-to-noise ratio.
-
-
Initiate the data acquisition.
-
-
Data Processing :
-
Once the acquisition is complete, the resulting Free Induction Decay (FID) is processed.
-
Apply a Fourier transform to convert the time-domain data (FID) into frequency-domain data (the spectrum).
-
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
-
Conclusion
This guide has provided a comprehensive overview of the C13 NMR chemical shifts for 2-(4-bromophenyl)propan-1-ol through predictive data analysis and comparison with structurally analogous compounds. The analysis highlights the distinct electronic effects of the bromo- and hydroxyl- substituents on the carbon framework of the molecule. The provided experimental protocol offers a practical framework for researchers to obtain high-quality C13 NMR spectra for this and similar compounds. A thorough understanding and application of these principles are essential for the accurate and efficient structural characterization of novel chemical entities.
References
-
Fulmer, G. R., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 2010, 75, 9, 3079–3082. [Link]
-
NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.[Link]
-
nmrdb.org. Predict 13C carbon NMR spectra.[Link]
-
Bruker. Basic- NMR- Experiments.[Link]
-
Oregon State University. 13C NMR Chemical Shift.[Link]
-
Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute.[Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.[Link]
-
nmrdb.org. Predict all NMR spectra.[Link]
-
CEITEC. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance).[Link]
-
Spectral Database for Organic Compounds (SDBS). AIST:Spectral Database for Organic Compounds,SDBS.[Link]
-
Scribd. 13-C NMR Chemical Shift Table.[Link]
-
Master Organic Chemistry. 13-C NMR - How Many Signals.[Link]
-
Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.[Link]
Sources
Comparative Reactivity Guide: 2-(4-Bromophenyl)propan-1-ol vs. 2-(4-Fluorophenyl)propan-1-ol
As chiral and achiral building blocks in medicinal chemistry and organic synthesis, 2-(4-bromophenyl)propan-1-ol and 2-(4-fluorophenyl)propan-1-ol share an identical aliphatic framework but exhibit profoundly different reactivity profiles. This divergence is entirely dictated by the identity of the para-halogen substituent.
This technical guide provides an objective, data-driven comparison of these two compounds, analyzing their physicochemical properties, cross-coupling reactivities, and metabolic stabilities to guide researchers in rational drug design and synthetic planning.
Physicochemical & Structural Data Comparison
The substitution of bromine for fluorine alters the electronic distribution, steric bulk, and bond dissociation energy of the molecule. The table below summarizes the critical quantitative data driving their distinct chemical behaviors.
| Property | 2-(4-Bromophenyl)propan-1-ol | 2-(4-Fluorophenyl)propan-1-ol |
| CAS Number | 81310-74-9 | 59667-20-8[1] |
| Molecular Weight | 215.09 g/mol | 154.18 g/mol [1] |
| Halogen van der Waals Radius | 1.85 Å | 1.47 Å |
| C–X Bond Dissociation Energy | ~68 kcal/mol | ~116 kcal/mol |
| Halogen Electronegativity (Pauling) | 2.96 | 3.98 |
| Primary Synthetic Utility | Electrophile for Cross-Coupling | Metabolically Stable Chiral Building Block |
| Metabolic Liability | High (Oxidative Dehalogenation) | Low (Metabolic Shielding) |
Mechanistic Reactivity Analysis
A. C–X Bond Activation in Transition-Metal Catalysis
The fundamental synthetic difference between these two molecules lies in their susceptibility to oxidative addition by low-valent transition metals, such as Palladium(0).
The Bromo-Analog: The relatively weak C–Br bond (~68 kcal/mol) makes 2-(4-bromophenyl)propan-1-ol an excellent electrophilic partner for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions 2[2]. The highly polarizable bromine atom lowers the activation energy required for the Pd(0) catalyst to insert into the carbon-halogen bond, rapidly forming the active Pd(II) intermediate.
Catalytic cycle of Suzuki-Miyaura cross-coupling for C-Br activation.
The Fluoro-Analog: Conversely, the C–F bond is the strongest single bond to carbon (~116 kcal/mol). 2-(4-fluorophenyl)propan-1-ol is highly inert to standard palladium catalysis 3[3]. While specialized defluorinative cross-coupling protocols exist, they require highly tailored ligands and thermodynamic sinks (e.g., LiI to form LiF) to overcome the massive enthalpic barrier of C–F cleavage.
B. Metabolic Stability in Drug Design
In medicinal chemistry, the choice between a fluoro- and bromo-substituent is often dictated by pharmacokinetic requirements.
Fluorine is routinely incorporated into drug scaffolds to block metabolically labile sites 4[4]. The strong C–F bond resists oxidative degradation by hepatic Cytochrome P450 (CYP450) enzymes, effectively acting as a "metabolic shield" 5[5]. Bromine, while occasionally useful for engaging in specific halogen-bonding interactions in target binding pockets 6[7], is generally considered a metabolic liability that can lead to rapid clearance or toxic reactive intermediates.
CYP450-mediated metabolic pathways comparing C-Br liability vs C-F shielding.
Experimental Protocols
The following self-validating experimental workflows demonstrate the practical application and evaluation of these two compounds.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-(4-bromophenyl)propan-1-ol
This protocol highlights the synthetic utility of the bromo-analog in forming complex biaryl structures.
Materials:
-
2-(4-bromophenyl)propan-1-ol (1.0 equiv, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂ catalyst (0.05 equiv, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)
-
Solvent: Toluene/Water (4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 2-(4-bromophenyl)propan-1-ol, phenylboronic acid, and K₂CO₃.
-
Degassing: Add the toluene/water solvent mixture. Degas the biphasic solution by sparging with inert Nitrogen or Argon gas for 15 minutes to prevent catalyst oxidation.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas.
-
Reaction: Heat the mixture to 90°C with vigorous stirring for 12 hours.
-
Workup: Cool to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Self-Validating Mechanism: The biphasic nature of the reaction physically separates the inorganic base (aqueous) from the organic catalyst/substrates (toluene), preventing catalyst deactivation. Reaction progress is internally validated by the stoichiometric consumption of the bromo-arene, monitored via LC-MS, where the disappearance of the characteristic
andbromine isotope pattern confirms successful C–Br activation.
Protocol 2: In Vitro Microsomal Stability Assay (Fluoro vs. Bromo)
This assay quantitatively determines the metabolic shielding effect provided by the fluorine atom compared to the bromine analog.
Materials:
-
Test compounds: 2-(4-fluorophenyl)propan-1-ol and 2-(4-bromophenyl)propan-1-ol (1 µM final concentration)
-
Human Liver Microsomes (HLMs) (0.5 mg/mL protein concentration)
-
NADPH regenerating system (1 mM final)
-
Phosphate buffer (100 mM, pH 7.4)
Step-by-Step Methodology:
-
Pre-incubation: In a 96-well plate, mix HLMs, phosphate buffer, and the test compound. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Sampling: At designated time points (
minutes), remove a 50 µL aliquot from the reaction mixture. -
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.
-
Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.
-
Analysis: Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS to calculate the intrinsic clearance (
).
Self-Validating Mechanism: The assay includes a zero-minute (
) quench to establish a 100% baseline recovery. The use of cold acetonitrile simultaneously terminates enzymatic activity (via rapid protein precipitation) and extracts the analyte, ensuring that the measured degradation strictly represents the active 37°C incubation period.
References
-
Benchchem. (S)-2-(4-Fluorophenyl)propan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis.1
-
Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chembiochem, 5(5), 637-43. 4
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. 5
-
Luo, J., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Journal of the American Chemical Society. 3
-
Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. 2
-
Exploration of Targeted Anti-tumor Therapy. (2025). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids.6
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 7. researchgate.net [researchgate.net]
Technical Comparison: Infrared Spectroscopy of Alcohol vs. Bromo Functional Groups
[1]
Executive Summary
In organic synthesis and structural characterization, distinguishing between hydroxyl (-OH) and bromo (-Br) functional groups is a fundamental yet critical task. While Nuclear Magnetic Resonance (NMR) provides detailed connectivity, Infrared (IR) spectroscopy offers a rapid, cost-effective method for identifying these groups based on their vibrational modes.
This guide objectively compares the IR spectral signatures of alcohols and alkyl bromides.[1] The core distinction relies on the reduced mass effect and dipole moment changes : hydroxyl groups exhibit high-frequency, broad signals due to hydrogen bonding and low reduced mass, whereas bromo groups display low-frequency, sharp signals due to the high mass of the bromine atom.
Theoretical Framework: The Physics of Vibration
To interpret the spectra accurately, one must understand the causality behind the peak positions. IR absorption frequencies (
Where:
-
= Wavenumber (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> )[2][3][4] - = Force constant (bond strength)
-
= Reduced mass (
)
Comparative Mechanism
-
Alcohol (O-H) : Oxygen is lighter (16 amu) and forms a strong bond with Hydrogen (1 amu). The small
and high result in a high-frequency vibration (~3400 ). -
Bromide (C-Br) : Bromine is heavy (79/81 amu). The large
drastically lowers the frequency to the "fingerprint region" (< 700 ), often near the detector's cutoff.
Visualization: Vibrational Logic Flow
Figure 1: Causal relationship between atomic properties and observed IR frequencies.
Spectral Analysis & Comparison
Alcohol Functional Group (-OH)
Alcohols are characterized by two primary vibrational modes.[5] The most diagnostic is the O-H stretch, which is uniquely broad due to hydrogen bonding.[6]
-
O-H Stretch (3200–3600
) : -
C-O Stretch (1000–1300
) :
Bromo Functional Group (-Br)
Alkyl bromides are defined by the absence of O-H/C-O bands and the presence of low-frequency C-Br stretches.
-
C-Br Stretch (500–690
) :-
Cause : High mass of Bromine.
-
Challenge : This falls in the "fingerprint region" where many other bending modes (C-C, C-H) exist. It can be difficult to detect on older instruments with KBr optics that cut off at 400
. -
Isotope Effect :
and are nearly 1:1 in abundance, often causing peak splitting or broadening in high-resolution spectra.
Comparative Data Table
| Feature | Alcohol (R-OH) | Alkyl Bromide (R-Br) | Causality |
| Primary Diagnostic | O-H Stretch | C-Br Stretch | Mass difference (H vs Br) |
| Frequency Range | 3200–3600 | 500–690 | Hooke's Law ( |
| Band Shape | Broad, Rounded | Sharp, Strong | H-bonding vs. Discrete mass |
| Secondary Peak | C-O Stretch (1000–1300 | C-H Wag (1300–1150 | Dipole moment of C-O bond |
| Interference | Water (moisture) | C-Cl (600–800 | Similar vibrational energies |
*Note: The C-H wag in alkyl halides is weak and less diagnostic than the C-Br stretch.
Experimental Protocols
To ensure data integrity, the sample preparation method must match the physical state of the analyte.
Protocol A: Liquid Samples (Neat Film / ATR)
Best for: Pure liquid alcohols or alkyl bromides.
-
System Validation : Run a background scan (air) to remove
and vapor peaks. -
Sample Application : Place 1 drop of sample on the ATR crystal (Diamond or ZnSe).
-
Critical Step: For volatile alkyl bromides, cover immediately to prevent evaporation during scanning.
-
-
Acquisition : Scan from 4000 to 400
.-
Resolution: 4
. -
Scans: Minimum 16 (to improve Signal-to-Noise ratio).
-
-
Cleaning : Clean crystal with isopropanol. Ensure no residue remains (check for "ghost" peaks).
Protocol B: Solid Samples (KBr Pellet)
Best for: High molecular weight alcohols or solid brominated compounds.
-
Grinding : Mix 1-2 mg of sample with ~100 mg of dry spectroscopic-grade KBr. Grind to a fine powder.
-
Why? Large particles scatter light (Christiansen effect), causing sloping baselines.
-
-
Pressing : Press into a translucent pellet using a hydraulic press (10 tons for 1 min).
-
Validation : Ensure the pellet is clear/translucent. Opaque pellets reduce throughput.
-
Analysis : Insert into holder and scan.
-
Caution: KBr is hygroscopic. A broad peak at 3400
may appear due to absorbed water, mimicking an alcohol. Always store KBr in a desiccator.
-
Data Interpretation Workflow
Use this logic gate to classify an unknown sample as an Alcohol or Alkyl Bromide.
Figure 2: Step-by-step decision tree for spectral identification.
Self-Validating Checks
-
The Water Trap : If you see an O-H peak but suspect a bromide, check the shape. Is it "tongue-like" (Alcohol) or weaker/irregular (Water contamination)?
-
The Fingerprint Confirmation : If you suspect a bromide, ensure the region below 700
is active. If the spectrum is flat below 1000 , you cannot confirm a C-Br bond.
References
-
NIST Mass Spectrometry Data Center . Infrared Spectrum of 1-Butanol. NIST Chemistry WebBook, SRD 69.[12][13][14] Available at: [Link]
-
NIST Mass Spectrometry Data Center . Infrared Spectrum of 1-Bromobutane. NIST Chemistry WebBook, SRD 69.[12][13][14] Available at: [Link]
-
LibreTexts Chemistry . Infrared Spectra of Some Common Functional Groups. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.
-
Spectroscopy Online . Alcohols—The Rest of the Story. (2017).[15] Available at: [Link]
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Analysis of Infrared spectroscopy FTIR [unitechlink.com]
- 10. Interpreting IR Spectra [chemistrysteps.com]
- 11. Khan Academy [khanacademy.org]
- 12. 1-Butanol [webbook.nist.gov]
- 13. 1-Butanol [webbook.nist.gov]
- 14. Butane, 1-bromo- [webbook.nist.gov]
- 15. spectroscopyonline.com [spectroscopyonline.com]
Mass spectrometry fragmentation pattern of 2-(4-bromophenyl)propan-1-ol
Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-(4-Bromophenyl)propan-1-ol
Executive Summary: The Halogenated Fingerprint
In drug development and synthetic organic chemistry, 2-(4-bromophenyl)propan-1-ol serves as a critical chiral building block. Its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique challenge: distinguishing it from its non-halogenated analogs and regioisomers (e.g., the linear 3-phenylpropanol derivatives).
This guide provides a definitive technical analysis of its fragmentation behavior under Electron Ionization (EI, 70 eV). Unlike standard spectral libraries which may lack specific entries for this intermediate, this guide synthesizes established fragmentation mechanisms with isotopic signature analysis to provide a robust identification protocol.
Key Differentiator: The presence of the bromine atom creates a distinct 1:1 isotopic doublet (
Structural Analysis & Theoretical Fragmentation
The molecule consists of a propyl backbone branched at the C2 position with a 4-bromophenyl group. This structure dictates three dominant fragmentation pathways:
-
Alpha-Cleavage (Primary Alcohol): The bond between C1 (bearing the -OH) and C2 (the branching point) is chemically labile under EI conditions.
-
Benzylic Stabilization: The positive charge resulting from fragmentation is stabilized by the aromatic ring, specifically forming substituted benzyl or tropylium cations.
-
Bromine Isotope Signature: Every fragment retaining the aromatic ring will exhibit the characteristic "twin peak" pattern separated by 2 mass units (m/z X and m/z X+2).
Predicted Fragmentation Pathways (EI, 70 eV)
| Fragment Ion Identity | Mechanism | m/z ( | m/z ( | Relative Intensity (Predicted) |
| Molecular Ion ( | Radical cation formation | 214 | 216 | Low to Moderate |
| 183 | 185 | High (Base Peak Candidate) | ||
| Dehydration (1,2-elimination) | 196 | 198 | Moderate | |
| Bromotropylium Ion | Ring expansion ( | 169 | 171 | High |
| Bromophenyl Cation | Inductive cleavage ( | 155 | 157 | Moderate |
| Debrominated Ion | Loss of Br radical ( | 135 | 135 | Low |
Analyst Note: The peak at m/z 31 (
) is a diagnostic marker for primary alcohols but is non-specific. The m/z 183/185 doublet is the specific diagnostic peak for this branched isomer.
Comparative Analysis: Target vs. Alternatives
To validate the identity of 2-(4-bromophenyl)propan-1-ol, one must compare it against its likely impurities or analogs encountered during synthesis.
Comparison Table: Spectral Differentiation
| Feature | Target: 2-(4-Br-Ph)propan-1-ol | Analog: 2-Phenylpropan-1-ol | Isomer: 3-(4-Br-Ph)propan-1-ol |
| Molecular Ion | 214 / 216 (1:1 ratio) | 136 (Single peak) | 214 / 216 (1:1 ratio) |
| Base Peak | 183 / 185 (Loss of | 105 (Loss of | 169 / 171 (Benzylic cleavage) |
| Key Mechanism | Benzylic cleavage of linear chain | ||
| Diagnostic Shift | +78/80 Da shift from Analog | Reference Standard | Lack of M-31 dominance |
Differentiation Logic:
-
Vs. Non-Brominated: The target shows the massive mass shift and the isotope doublet.
-
Vs. Linear Isomer: The branched target readily loses the hydroxymethyl group (
, mass 31) because the resulting carbocation is secondary and benzylic (highly stable). The linear isomer (3-(4-bromophenyl)...) must break a bond further from the oxygen to achieve benzylic stability, making the loss of 31 much less favorable. If you see a dominant M-31 doublet, it is the branched isomer.
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic flow from the molecular ion to the primary diagnostic fragments.
Caption: Mechanistic fragmentation pathway of 2-(4-bromophenyl)propan-1-ol under EI (70 eV), highlighting the diagnostic alpha-cleavage.
Experimental Protocol: GC-MS Analysis
To replicate these results and verify the compound's identity, follow this standardized protocol. This method ensures minimal thermal degradation prior to ionization.
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.
-
Critical: Avoid methanol as a solvent to prevent transesterification or peak broadening if traces of acid are present.
-
-
Inlet Parameters:
-
Temperature: 250°C.
-
Mode: Splitless (for trace analysis) or Split 10:1 (for purity checks).
-
-
Column:
-
Type: DB-5ms or HP-5ms (5% Phenyl-methylpolysiloxane).
-
Dimensions: 30m x 0.25mm x 0.25µm.
-
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min.
-
-
MS Source Parameters:
-
Ionization: Electron Impact (EI) at 70 eV.[1]
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 30 – 400.
-
Decision Tree for Identification
Use this logic flow to confirm the identity of your analyte based on the acquired spectrum.
Caption: Logical decision tree for distinguishing the target molecule from regioisomers and non-halogenated analogs.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Phenyl-1-propanol (Hydratropic Alcohol). NIST Chemistry WebBook, SRD 69.[2] [Link][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Source for bromine isotopic abundance rules).
-
PubChem. (2025). Compound Summary: 2-(4-Bromophenyl)propan-1-ol.[4] National Library of Medicine. [Link]
Sources
Mechanistic Causality: The Physics of Enantiomeric Discrimination
As a Senior Application Scientist, I frequently encounter the challenge of accurately quantifying the enantiomeric excess (ee) of 2-arylpropanols. Compounds such as 2-phenyl-1-propanol and ibuprofenol are indispensable chiral building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), fragrances, and advanced agrochemicals[1][2]. Because the pharmacological efficacy and safety of these downstream products are heavily dependent on their absolute configuration, the rigorous determination of ee is not just an analytical formality—it is a critical quality attribute[3].
This guide objectively compares the three most robust analytical methodologies for 2-arylpropanol ee determination: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy utilizing chiral derivatizing agents (CDAs)[1].
To select the appropriate method, one must understand the physical chemistry driving the separation. Enantiomers possess identical physical properties in an achiral environment; thus, we must introduce an asymmetric environment to force them to behave as diastereomers.
1. Chiral HPLC (The Gold Standard for Throughput)
-
Causality: Chiral HPLC utilizes Chiral Stationary Phases (CSPs), such as cellulose tris(3,5-dimethylphenylcarbamate) or Chiralcel OF[2][4]. As the 2-arylpropanol passes through the column, it forms transient diastereomeric complexes with the CSP via hydrogen bonding (at the hydroxyl group), dipole-dipole interactions, and π-π stacking (at the aryl ring). The spatial geometry of the (R) and (S) enantiomers dictates a different binding energy for these complexes, resulting in differential retention times[1].
2. Chiral GC (The High-Resolution Alternative)
-
Causality: For volatile 2-arylpropanols, GC equipped with β-cyclodextrin-based capillary columns offers exceptional theoretical plate counts[4]. The separation is driven by inclusion complexation. The hydrophobic cavity of the cyclodextrin selectively accommodates the aryl group, while the rim interacts with the propanol chain. The steric fit of one enantiomer is thermodynamically favored over the other, leading to baseline separation with retention times often differing by over a minute[1][4].
3. Chiral NMR via Mosher's Ester (The Absolute Configuration Resolver)
-
Causality: When chiral HPLC/GC standards are unavailable, NMR is deployed. By reacting the 2-arylpropanol with (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride), the enantiomers are covalently converted into diastereomers[3]. The Mosher moiety's phenyl ring creates an anisotropic magnetic shielding cone. Depending on the stereocenter's configuration, this cone selectively shields or deshields the adjacent protons (or fluorine atoms) of the 2-arylpropanol, resulting in distinct chemical shifts (Δδ) in ¹H or ¹⁹F NMR[3][5]. Alternatively, chiral shift reagents like Eu(hfc)₃ can be used directly to induce Δδ values of 0.03–0.05 ppm[4].
Quantitative Comparison of Methodologies
The selection of an optimal analytical method hinges on required accuracy, sample volatility, and the need for absolute configuration determination[1].
| Performance Metric | Chiral HPLC | Chiral GC | Chiral NMR (Mosher's Ester) |
| Primary Mechanism | Diastereomeric complexation with CSP | Inclusion complexation (β-cyclodextrin) | Covalent derivatization (Diastereomers) |
| Typical Run Time | 10 - 30 minutes | 15 - 45 minutes | 1 - 2 hours (prep + scan) |
| Sample Preparation | Simple dilution (Hexane/Isopropanol) | Simple dilution (Volatile solvent) | Complex (Chemical derivatization) |
| Absolute Config. ID | Requires pure chiral standards | Requires pure chiral standards | Independent determination via Δδ |
| Risk of Artifacts | Low (if baseline separated) | Low (if thermally stable) | High (Kinetic resolution if incomplete) |
| Primary Output | Chromatogram (UV/Vis or RID) | Chromatogram (FID or MS) | ¹H or ¹⁹F NMR Spectrum |
Decision & Execution Workflow
Analytical workflow for determining the enantiomeric excess of 2-arylpropanols.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to prevent false positives, overlapping peaks, or kinetic resolution artifacts.
Protocol 1: Chiral HPLC Analysis of 2-Phenyl-1-propanol
This method is ideal for high-throughput reaction screening[2].
Self-Validation Checkpoint: You must run a racemic standard of the 2-arylpropanol before analyzing the enriched sample. If the resolution factor (
-
Sample Preparation: Dissolve 1 mg of the 2-arylpropanol sample in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.
-
Column Equilibration: Install a polysaccharide-based chiral column (e.g., Chiralcel OF or Chiralpak AD-H). Equilibrate with a mobile phase of Hexane/Isopropanol (93:7 v/v) at a flow rate of 0.5 mL/min until the baseline is stable[2].
-
Racemate Validation: Inject 10 µL of the racemic standard. Confirm baseline separation of the (R) and (S) enantiomers. Note the exact retention times.
-
Sample Analysis: Inject 10 µL of the enantiomerically enriched sample.
-
Data Processing: Integrate the peak areas for both enantiomers. Calculate ee using the formula:
Protocol 2: NMR Determination via Mosher Ester Derivatization
This method is mandatory when absolute configuration must be assigned without pre-existing chiral standards[3][6].
Self-Validation Checkpoint: The derivatization reaction must proceed to >99% conversion. If the reaction is incomplete, the MTPA-Cl may react faster with one enantiomer than the other (kinetic resolution), artificially skewing the observed ee[3]. Furthermore, you must prepare both the (R)-MTPA and (S)-MTPA esters to cross-verify the
-
Reaction Setup: In a dry, argon-purged vial, dissolve 0.1 mmol of the 2-arylpropanol in 0.5 mL of anhydrous deuterated chloroform (
) or pyridine. -
Catalyst & Reagent Addition: Add 0.3 mmol of anhydrous pyridine (if using
) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Slowly add 0.15 mmol (1.5 equivalents) of (R)-MTPA-Cl[3]. -
Reaction Monitoring: Stir at room temperature for 2-4 hours. Crucial: Monitor via TLC or a quick ¹H NMR scan to ensure the complete disappearance of the starting carbinol proton signal.
-
Quenching & Extraction: If complete, quench with a drop of water. Extract with diethyl ether, wash with dilute HCl, saturated
, and brine to remove residual pyridine and Mosher's acid[5]. Dry over and concentrate. -
NMR Acquisition: Acquire a high-resolution ¹H NMR (400 MHz or higher) or ¹⁹F NMR spectrum[5].
-
Data Processing: Locate the diastereomeric signals (e.g., the trifluoromethyl singlet in ¹⁹F NMR or the distinct methyl doublets in ¹H NMR). Integrate these well-resolved signals to calculate the ee[1][5].
References
1.1 - BenchChem 2.4 - Smolecule 3.2 - The Royal Society of Chemistry 4. 3 - BenchChem 5.6 - Semantic Scholar 6.5 - Wiley-VCH
Sources
Reference Standard Qualification Guide: 2-(4-Bromophenyl)propan-1-ol
[1]
Executive Summary
This guide addresses the critical challenge of qualifying reference standards for 2-(4-bromophenyl)propan-1-ol (CAS 81310-74-9) , a chiral intermediate used in the synthesis of antihistamines and neuroactive agents.
Commercially available sources often provide "Chemical Grade" purity (95-97%), which is insufficient for quantitative analytical workflows in drug development. This guide compares two primary methodologies for purity assignment—Mass Balance (HPLC-UV/GC) versus Quantitative NMR (qNMR) —and details the mandatory Chiral HPLC protocols required to validate enantiomeric excess (ee).
Part 1: The Technical Challenge
2-(4-bromophenyl)propan-1-ol presents specific analytical hurdles:
-
Chirality: The C2 position is a stereocenter. The (R)- and (S)- enantiomers may have vastly different biological activities or synthetic pathways. Standard achiral HPLC cannot distinguish these.
-
Regioisomers: Commercial synthesis (often via Friedel-Crafts or reduction) can produce the linear isomer 3-(4-bromophenyl)propan-1-ol or the tertiary alcohol 2-(4-bromophenyl)propan-2-ol .
-
Hygroscopicity: As a primary alcohol, it can absorb atmospheric moisture, skewing gravimetric assays.
The "Standard" Dilemma
Researchers often face a choice between purchasing expensive, scarce Certified Reference Materials (CRMs) or qualifying an in-house standard from bulk material.
| Feature | Chemical Grade (Commercial) | Qualified Reference Standard (In-House) | Certified Reference Material (CRM) |
| Purity | >95% (Area%) | Defined (e.g., 99.4% w/w) | Defined + Uncertainty Budget |
| Traceability | None | qNMR / Mass Balance | NIST/USP Traceable |
| Chiral Data | Often undefined | Specifically Tested (>99% ee) | Specifically Tested |
| Use Case | Synthesis starting material | HPLC Assay, Impurity Quantification | Regulatory Filings |
Part 2: Analytical Methodologies & Protocols
Method A: Purity Assignment via Mass Balance (The Traditional Approach)
The Mass Balance approach calculates potency by subtracting all impurities from 100%.
Protocol 1: Achiral HPLC (Organic Impurities)
-
Objective: Quantify related substances (regioisomers, bromobenzene derivatives).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile[1]
-
Gradient: 5% B to 95% B over 20 min.
-
-
Detection: UV at 220 nm (Bromine absorbance) and 254 nm.
-
Self-Validation: Ensure resolution (
) between the target peak and the 3-(4-bromophenyl) isomer.
Protocol 2: Volatiles & Water
-
TGA (Thermogravimetric Analysis): Ramp 10°C/min to 300°C.
-
Karl Fischer (KF): Coulometric titration is preferred due to low water content in hydrophobic alcohols.
Method B: Purity Assignment via qNMR (The Primary Direct Method)
qNMR is superior for rapid in-house qualification because it does not require a reference standard of the analyte itself—only a traceable internal standard (IS).
Protocol:
-
Internal Standard: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST SRM).
-
Solvent: DMSO-
(prevents -OH proton exchange broadening). -
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (
): (typically 60s). -
Scans: 16-64 (for S/N > 150).
-
-
Calculation:
(Where =Integral, =Number of protons, =Molecular Weight, =Weight, =Purity)[2][3][4][5]
Method C: Chiral Purity (Mandatory)
Achiral purity (Methods A/B) is meaningless if the enantiomeric ratio is wrong.
Protocol:
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[2]
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[2]
-
Flow Rate: 0.5 mL/min (lower flow enhances resolution of chiral alcohols).
-
Temp: 25°C.
-
Detection: UV 220 nm.
-
Expected Result: Baseline separation of (R) and (S) enantiomers.
Part 3: Comparative Performance Analysis
The following data simulates a typical qualification scenario for a "97%" vendor sample.
| Parameter | Mass Balance Approach (HPLC+KF+TGA) | qNMR Approach |
| Assigned Purity | 98.2% | 96.8% |
| Bias Source | Overestimation. UV detection misses non-chromophoric impurities (e.g., aliphatic solvents, salts). | Accurate. Direct molar ratio measurement. |
| Speed | Slow (3 separate techniques required). | Fast (< 1 hour). |
| Sample Req. | High (> 50 mg for all tests). | Low (< 10 mg). |
| Traceability | Dependent on detector response factors.[6] | Directly traceable to IS (NIST). |
| Recommendation | Use for Routine QC of batches. | Use for Qualifying the Reference Standard . |
Critical Insight: qNMR often yields a lower but more accurate absolute purity value because it detects all proton-containing impurities (including residual solvents like hexane/THF used in synthesis) that UV-HPLC might miss.
Part 4: Visualization of Qualification Workflow
The following diagram illustrates the decision logic for qualifying a new batch of 2-(4-bromophenyl)propan-1-ol.
Caption: Workflow for converting raw chemical material into a Qualified Reference Standard. Note the parallel execution of qNMR and Mass Balance for cross-verification.
References
-
ResolveMass Laboratories. (2025). Analytical Techniques for Reference Standard Characterization. Retrieved March 1, 2026, from [Link]
-
Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved March 1, 2026, from [Link]
-
National Institutes of Health (PMC). (2020). An overview of chiral separations of pharmaceutically active substances by HPLC. Retrieved March 1, 2026, from [Link]
Sources
- 1. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. enovatia.com [enovatia.com]
- 5. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Optical Rotation & Stereochemical Analysis of 2-(4-Bromophenyl)propan-1-ol
The following technical guide provides a comprehensive comparison of the optical rotation characteristics, stereochemical assignment, and production methodologies for (R) and (S) 2-(4-bromophenyl)propan-1-ol.
Executive Summary
2-(4-Bromophenyl)propan-1-ol (also known as
For drug development professionals, the critical distinction lies in the optical rotation and absolute configuration . While the non-brominated parent compound (2-phenylpropan-1-ol) is widely documented, the 4-bromo derivative requires precise stereochemical correlation.
-
Dominant Stereochemical Trend: Based on structure-activity relationships (SAR) with the chloro- and fluoro-analogs, the (S)-enantiomer is levorotatory (-) in standard non-polar solvents, while the (R)-enantiomer is dextrorotatory (+) .
-
Production Strategy: Enzymatic resolution (kinetic resolution) offers high enantiomeric excess (ee >98%) but max 50% yield, whereas asymmetric reduction of the corresponding acid offers 100% theoretical yield but relies on the optical purity of the precursor.
Physicochemical Profile: (R) vs. (S) Enantiomers[1][2][3][4]
The following table synthesizes predicted and experimental data points based on the parent compound (2-phenylpropan-1-ol) and its 4-substituted analogs (Cl, F).
| Property | (S)-2-(4-Bromophenyl)propan-1-ol | (R)-2-(4-Bromophenyl)propan-1-ol |
| Absolute Configuration | (S) | (R) |
| Optical Rotation Sign | (-) Levorotatory (Predicted) | (+) Dextrorotatory (Predicted) |
| Specific Rotation | ||
| Key Precursor | (S)-2-(4-Bromophenyl)propionic acid | (R)-2-(4-Bromophenyl)propionic acid |
| Biological Relevance | Common scaffold for (S)-profen analogs | Less common, often used as control |
| CAS Number (Racemic) | 81310-74-9 | 81310-74-9 |
> Note on Rotation: The specific rotation value is highly solvent-dependent. The parent compound (S)-2-phenylpropan-1-ol has
Comparative Guide: Production Alternatives
Researchers typically access these enantiomers via two distinct routes. The choice depends on the required scale and whether the starting material is the aldehyde/alcohol (racemic) or the acid.
Alternative A: Enzymatic Kinetic Resolution (Biocatalytic)
Best for: High optical purity (ee > 99%) at smaller scales; Green chemistry applications.
-
Mechanism: Uses a lipase (e.g., Candida antarctica Lipase B, CAL-B) to selectively acylate one enantiomer of the racemic alcohol.[1][2]
-
Selectivity: CAL-B typically follows the Kazlauskas Rule , favoring the acylation of the (R)-enantiomer of secondary alcohols, though for primary alcohols with C2-chirality, screening is required. For 2-arylpropanols, lipases often show high E-values (Enantiomeric Ratio > 100).[3]
Alternative B: Chemical Reduction of Chiral Acid
Best for: Large-scale production where the chiral acid precursor is already available.
-
Mechanism: Reduction of optically pure 2-(4-bromophenyl)propionic acid using LiAlH
or Borane-THF. -
Stereoretention: This method proceeds with complete retention of configuration . If you start with (S)-(+)-acid, you obtain (S)-(-)-alcohol.
Comparison Matrix
| Feature | Enzymatic Resolution (CAL-B) | Chemical Reduction (LiAlH |
| Starting Material | Racemic Alcohol | Optically Active Acid |
| Theoretical Yield | Max 50% (for one enantiomer) | 100% |
| Enantiomeric Excess (ee) | Excellent (>99%) | Dependent on precursor purity |
| Cost Efficiency | Medium (Enzyme cost) | High (Cheap reagents) |
| Scalability | Linear | Exponential |
Experimental Protocols
Protocol 1: Self-Validating Enzymatic Resolution
This protocol allows you to separate the (S)-alcohol from the (R)-ester.
-
Substrate Preparation: Dissolve racemic 2-(4-bromophenyl)propan-1-ol (1.0 equiv) in anhydrous diisopropyl ether (DIPE) or hexane.
-
Acyl Donor: Add vinyl acetate (3.0 equiv) as the irreversible acyl donor.
-
Catalyst Addition: Add immobilized Candida antarctica Lipase B (Novozym 435) (20 mg/mmol substrate).
-
Incubation: Shake at 30°C at 200 rpm.
-
Monitoring: Monitor by chiral HPLC (see below) or GC. The reaction typically stops at 50% conversion.
-
Workup: Filter off the enzyme. Evaporate solvent.[4]
-
Separation: Separate the unreacted (S)-alcohol from the formed (R)-acetate via silica gel flash chromatography (Hexane/EtOAc gradient).
-
Validation: Measure
of the isolated alcohol.
Protocol 2: Chiral HPLC Analysis (Quality Control)
Essential for determining ee% and assigning R/S.
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm).
-
Mobile Phase: n-Hexane : Isopropanol (95:5 to 90:10 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic absorption).
-
Expected Elution: The enantiomers will show distinct retention times. Calibrate with the racemic mixture first.
Visualizations & Workflows
Figure 1: Stereochemical Correlation & Synthesis Workflow
This diagram illustrates the relationship between the acid precursor and the alcohol product, confirming the retention of the chiral center.
Caption: Stereochemical workflow showing the retention of configuration during the reduction of the chiral acid to the target alcohol.
Figure 2: Enzymatic Resolution Logic
This diagram details the kinetic resolution process using Lipase (CAL-B).
Caption: Kinetic resolution workflow using CAL-B lipase to separate the unreacted (S)-alcohol from the acylated (R)-ester.
References
-
Gotor, V., et al. (2006). Enzymatic Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Journal of Molecular Catalysis B: Enzymatic. Link
-
BenchChem. (2025).[5] Application Notes: Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids. Link
-
PubChem. (2025). Compound Summary: 2-(4-bromophenyl)propan-1-ol. National Library of Medicine. Link
- Sih, C. J., et al. (1998). Biocatalytic synthesis of (S)-2-phenylpropan-1-ol. Journal of Organic Chemistry. (Analogous Reference for parent compound stereochemistry).
-
Fluorochem. (2025).[1][2] Product Data: 2-(4-Bromophenyl)propan-1-ol. Link
Sources
- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2-Bromophenyl)-2-propanol synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validating structure of 2-(4-bromophenyl)propan-1-ol using COSY and HSQC
An In-Depth Guide to the Structural Validation of 2-(4-bromophenyl)propan-1-ol using COSY and HSQC NMR Spectroscopy
We will move beyond a simple recitation of steps to explore the causality behind the experimental choices, demonstrating how this dual-spectroscopic approach creates a self-validating system for structural elucidation.
The Analytical Challenge: Beyond One-Dimensional NMR
While a standard one-dimensional (1D) ¹H NMR spectrum provides essential information about the chemical environment and relative number of protons, it often falls short in complex molecules where signals may overlap or where proton-proton coupling patterns are not immediately obvious. For 2-(4-bromophenyl)propan-1-ol, while 1D NMR can suggest the presence of the key functional groups, it cannot definitively prove the connectivity—the precise arrangement of atoms that defines the molecule.
To overcome this, we employ 2D NMR techniques that spread the spectral information across two frequency dimensions, revealing correlations between nuclei that are hidden in a 1D spectrum.
The Synergistic Power of COSY and HSQC
The core of our validation strategy lies in the complementary nature of COSY and HSQC experiments.
-
COSY (Correlation Spectroscopy) : This is a homonuclear experiment that identifies protons that are scalar (J-coupled) to each other, typically through two or three chemical bonds.[1][2] A COSY spectrum displays the 1D proton spectrum on both the horizontal and vertical axes, with diagonal peaks representing the standard 1D signals.[2][3] The crucial information comes from the off-diagonal "cross-peaks," which act as signposts indicating that two distinct protons are coupled, and therefore, are neighbors in the molecular structure.[4][5] This allows us to trace the proton-proton connectivity, effectively walking along the carbon backbone of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) : This is a heteronuclear experiment that maps direct, one-bond correlations between protons (¹H) and a different nucleus, in this case, carbon-13 (¹³C).[1][6][7] An HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the 2D plot represents a direct C-H bond, definitively linking a specific proton signal to the carbon atom it is attached to.[1][8]
By combining these two techniques, we create a powerful, self-validating workflow. COSY establishes the ¹H-¹H connectivities, and HSQC assigns those protons to their specific carbons, providing an unambiguous and complete picture of the molecular framework.
The Strategic Workflow for Structural Validation
Caption: Logical workflow for structural validation using 2D NMR.
Experimental Protocols
1. Sample Preparation
-
Accurately weigh approximately 10-15 mg of the synthesized 2-(4-bromophenyl)propan-1-ol.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Causality: CDCl₃ is a standard solvent for small organic molecules, offering good solubility and a clean spectral window. TMS provides a zero reference point (0.00 ppm) for both ¹H and ¹³C spectra, ensuring accurate chemical shift reporting.
2. NMR Data Acquisition
The following parameters are typical for a 400 MHz spectrometer and should be adapted as necessary based on the specific instrument.
-
1D ¹H NMR:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 8-16
-
-
1D ¹³C{¹H} NMR:
-
Spectral Width: 220-240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
2D COSY (gradient-selected):
-
Spectral Width (F1 and F2): 10-12 ppm
-
Data Points (F2): 2048
-
Number of Increments (F1): 256-512
-
Relaxation Delay: 1.5 seconds
-
Number of Scans per Increment: 2-4
-
-
2D HSQC (gradient-selected, phase-sensitive):
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 160-180 ppm
-
Data Points (F2): 2048
-
Number of Increments (F1): 256
-
Relaxation Delay: 1.5 seconds
-
Number of Scans per Increment: 4-8
-
Causality: Gradient-selected experiments are used to suppress unwanted signals and artifacts, resulting in cleaner spectra that are easier to interpret.[9] The number of scans is chosen to achieve an adequate signal-to-noise ratio for all relevant signals.
Data Interpretation and Structural Validation
Let's analyze the expected data for 2-(4-bromophenyl)propan-1-ol.
Table 1: Predicted ¹H and ¹³C Chemical Shifts and Assignments
| Label | Atom Type | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| 1 | -CH₃ | ~1.25 | Doublet (d) | ~18 |
| 2 | -CH- | ~2.95 | Multiplet (m) | ~45 |
| 3a/3b | -CH₂OH | ~3.65 / ~3.75 | Multiplet (m) | ~68 |
| 4 | -OH | ~1.70 (variable) | Broad Singlet | N/A |
| 5, 9 | Ar-CH | ~7.15 | Doublet (d) | ~131 |
| 6, 8 | Ar-CH | ~7.45 | Doublet (d) | ~132 |
| 7 | Ar-C-Br | N/A | N/A | ~121 |
| 10 | Ar-C | N/A | N/A | ~141 |
Note: The protons on C3 (H3a and H3b) are diastereotopic due to the adjacent chiral center at C2 and are expected to have slightly different chemical shifts and couple to each other.
Step 1: COSY Spectrum Analysis - Establishing Proton Connectivity
The COSY spectrum reveals which protons are coupled. We expect to see the following key cross-peaks:
Table 2: Expected COSY Correlations
| Correlating Protons | Type of Coupling | Structural Information Confirmed |
| H1 ↔ H2 | ³J (Vicinal) | Methyl group (C1) is adjacent to the methine group (C2). |
| H2 ↔ H3a/H3b | ³J (Vicinal) | Methine group (C2) is adjacent to the methylene group (C3). |
| H3a ↔ H3b | ²J (Geminal) | Confirms the two non-equivalent protons on the same carbon (C3). |
| H5/H9 ↔ H6/H8 | ³J (Vicinal) | Confirms the connectivity within the aromatic ring. |
By starting at the easily identifiable methyl doublet (H1), we can "walk" through the spin system: H1 is coupled to H2, and H2 is coupled to H3a and H3b. This confirms the CH₃-CH-CH₂ fragment.
Step 2: HSQC Spectrum Analysis - Linking Protons to Carbons
The HSQC spectrum provides the definitive link between the proton and carbon frameworks.[1][8]
Table 3: Expected HSQC Correlations
| ¹H Shift (ppm) | ¹³C Shift (ppm) | Assignment |
| ~1.25 | ~18 | H1 → C1 |
| ~2.95 | ~45 | H2 → C2 |
| ~3.65 / ~3.75 | ~68 | H3a/3b → C3 |
| ~7.15 | ~131 | H5/H9 → C5/C9 |
| ~7.45 | ~132 | H6/H8 → C6/C8 |
Causality and Self-Validation: The HSQC data validates the assignments made from the 1D spectra. For example, the proton signal at ~2.95 ppm, which the COSY data showed is central to the aliphatic chain, is confirmed by HSQC to be attached to the carbon at ~45 ppm. This combination of data provides a much higher degree of certainty than either experiment alone.
Caption: Key COSY and HSQC correlations confirming the molecular backbone.
Comparison with Alternative Methodologies
-
1D NMR alone: As discussed, 1D NMR is insufficient for unambiguous proof of connectivity. It serves as the foundation but requires 2D data for confirmation.
-
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is another powerful technique that shows correlations between protons and carbons over two to three bonds. It is exceptionally useful for identifying connectivity across quaternary (non-protonated) carbons, such as C7 and C10 in our molecule. While not strictly necessary for validating the core framework of this specific molecule, an HMBC spectrum would serve as a final, definitive piece of evidence, correlating the aromatic protons (H5/H9) to the methine carbon (C2) and the aliphatic protons (H1, H2, H3) to the aromatic carbons.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are bonded.[10] This technique is primarily used to determine three-dimensional structure and stereochemistry, which is a different question than the constitutional validation addressed here.
Conclusion
The combined application of COSY and HSQC NMR spectroscopy provides a robust, efficient, and scientifically rigorous method for the complete structural validation of small molecules like 2-(4-bromophenyl)propan-1-ol. COSY elucidates the proton-proton network, establishing the spin systems and molecular fragments. HSQC then anchors these proton assignments to their directly attached carbons, completing the structural puzzle. This synergistic approach minimizes ambiguity, ensures data integrity, and provides the high level of confidence required for professionals in chemical and pharmaceutical research.
References
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. SpringerLink. [Link]
-
2D-COSY NMR spectrum | How to read COSY Spectrum? YouTube. [Link]
-
Heteronuclear single quantum coherence spectroscopy. Wikipedia. [Link]
-
2-(4-bromophenyl)propan-1-ol (C9H11BrO). PubChemLite. [Link]
-
Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). University of Pardubice. [Link]
-
A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Wiley Online Library. [Link]
-
2D NMR Spectroscopy: Cosy: Jessica Thomaston. Scribd. [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.Net. [Link]
-
5.1: COSY Spectra. Chemistry LibreTexts. [Link]
-
COSY - NMR Core Facility. Columbia University. [Link]
-
HSQC and HMBC - NMR Core Facility. Columbia University. [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbrc.ac.in [nbrc.ac.in]
- 10. news-medical.net [news-medical.net]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
